6-Amino-2-fluoronicotinic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-amino-2-fluoropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c7-5-3(6(10)11)1-2-4(8)9-5/h1-2H,(H2,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKWNZIHQRGLST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Amino-2-fluoronicotinic Acid: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 6-Amino-2-fluoronicotinic acid, a promising yet under-documented heterocyclic building block for drug discovery and development. Despite the scarcity of direct literature, this document constructs a robust scientific profile of the molecule by proposing plausible synthetic routes, predicting its physicochemical and spectroscopic properties based on analogous compounds, and exploring its potential applications in medicinal chemistry. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel fluorinated pyridine scaffolds.
Introduction: The Potential of a Novel Fluorinated Aminopyridine
This compound is a trifunctional pyridine derivative featuring an amino group, a fluorine atom, and a carboxylic acid moiety. This unique combination of functional groups makes it an intriguing candidate for the synthesis of novel bioactive molecules. The pyridine core is a common motif in pharmaceuticals, and the strategic placement of amino and fluoro substituents can significantly influence a compound's physicochemical properties, such as its basicity, lipophilicity, and metabolic stability.
The introduction of a fluorine atom can modulate the pKa of the amino and carboxylic acid groups, enhance binding affinity to biological targets, and block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate. The amino group provides a key site for further functionalization, allowing for the construction of diverse chemical libraries for structure-activity relationship (SAR) studies.
This guide aims to bridge the current knowledge gap by providing a detailed theoretical framework for the synthesis and characterization of this compound, thereby enabling its exploration in drug discovery programs.
Proposed Synthetic Strategies
Given the lack of a standardized, published synthesis for this compound, we propose two plausible synthetic pathways based on established organic chemistry principles and reactions reported for similar structures.
Strategy A: Amination of a 2-Fluoronicotinic Acid Precursor
This strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable 2-fluoronicotinic acid derivative. The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group.
Experimental Protocol:
Step 1: Synthesis of 2-Fluoronicotinic Acid. This can be achieved from 2-chloronicotinic acid via a halogen exchange (Halex) reaction or from 2-aminonicotinic acid via the Balz-Schiemann reaction.
Step 2: Protection of the Carboxylic Acid. The carboxylic acid group of 2-fluoronicotinic acid should be protected, for instance, as a methyl or ethyl ester, to prevent unwanted side reactions during the subsequent amination step.
Step 3: Nucleophilic Aromatic Substitution with an Amino Group Surrogate. The protected 2-fluoronicotinate can then be subjected to amination. A common method is the reaction with a protected ammonia equivalent, such as an N-alkoxycarbonylamine, followed by deprotection. Alternatively, direct amination using ammonia under pressure and elevated temperature could be explored. A more modern approach would be to use a transition-metal-catalyzed amination, such as the Buchwald-Hartwig amination, with a suitable ammonia surrogate.
Step 4: Deprotection of the Carboxylic Acid. The final step involves the hydrolysis of the ester group to yield this compound.
Caption: Proposed Synthetic Pathway B for this compound.
Predicted Physicochemical and Spectroscopic Properties
The following properties for this compound are predicted based on the known properties of structurally related compounds such as 6-fluoronicotinic acid, 6-aminonicotinic acid, and other aminofluoropyridines.
| Property | Predicted Value | Justification |
| Molecular Formula | C₆H₅FN₂O₂ | - |
| Molecular Weight | 156.12 g/mol | - |
| Appearance | White to off-white solid | Similar to related aminonicotinic acids. |
| Melting Point | >200 °C (with decomposition) | The presence of both acidic and basic groups suggests strong intermolecular hydrogen bonding, leading to a high melting point. For comparison, 6-aminonicotinic acid has a high melting point. |
| Solubility | Sparingly soluble in water and common organic solvents. Soluble in acidic and basic aqueous solutions. | The zwitterionic nature at neutral pH would limit solubility in non-polar solvents. Salt formation in acidic or basic media will enhance solubility. [1] |
| pKa | Carboxylic acid: ~3-4; Amino group: ~2-3 | The electron-withdrawing fluorine atom and the pyridine nitrogen will lower the pKa of the carboxylic acid compared to benzoic acid. The pKa of the amino group will also be lowered due to the electron-withdrawing nature of the ring and the fluorine. |
Predicted Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show two aromatic protons in the pyridine ring. The chemical shifts will be influenced by the electronic effects of the three substituents. The proton at the 5-position is expected to be a doublet of doublets, coupled to the proton at the 4-position and the fluorine at the 2-position. The proton at the 4-position would likely be a doublet coupled to the proton at the 5-position. The amino and carboxylic acid protons will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the pyridine ring carbons and the carboxylic acid carbon. The carbon bearing the fluorine (C2) will show a large one-bond C-F coupling constant. The chemical shifts of the ring carbons will be influenced by the electron-donating amino group and the electron-withdrawing fluorine and carboxylic acid groups.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, likely coupled to the proton at the 5-position.
-
IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino group (~3300-3500 cm⁻¹), the O-H stretching of the carboxylic acid (~2500-3300 cm⁻¹, broad), the C=O stretching of the carboxylic acid (~1700 cm⁻¹), and C-F stretching (~1200-1300 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z = 156.
Potential Applications in Drug Discovery and Development
The unique structural features of this compound make it a versatile building block with several potential applications in medicinal chemistry.
Scaffold for Novel Bioactive Compounds
The presence of three distinct functional groups allows for selective modification at each position, enabling the synthesis of diverse libraries of compounds for screening against various biological targets. The amino group can be acylated, alkylated, or used in coupling reactions, while the carboxylic acid can be converted to amides, esters, or other bioisosteres.
Caption: Potential derivatization of this compound for drug discovery.
Bioisostere in Drug Design
The aminonicotinic acid scaffold itself can act as a bioisostere for other functional groups in known drug molecules. For instance, it could replace a substituted aminobenzoic acid moiety to improve pharmacokinetic properties or to explore new intellectual property. The fluorine atom further enhances its utility as a bioisostere by mimicking a hydrogen atom in size while altering electronic properties.
Precursor for PET Radiotracers
Fluorine-18 is a widely used positron-emitting radionuclide for Positron Emission Tomography (PET) imaging. The synthesis of 6-Amino-2-[¹⁸F]fluoronicotinic acid could provide a valuable precursor for the development of novel PET radiotracers. The amino and carboxylic acid groups offer convenient handles for conjugation to targeting vectors such as peptides, antibodies, or small molecules, enabling the imaging of specific biological processes in vivo.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Based on related aminopyridines and fluorinated compounds, it may be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound represents a promising, albeit underexplored, building block for medicinal chemistry. This technical guide has outlined plausible synthetic routes to access this molecule and has provided a detailed prediction of its key physicochemical and spectroscopic properties. The unique combination of a fluorinated pyridine core with amino and carboxylic acid functionalities suggests significant potential for its application in the development of novel therapeutics and diagnostic agents. Further experimental validation of the proposed synthetic pathways and a thorough investigation of the biological activities of its derivatives are warranted to fully unlock the potential of this intriguing molecule.
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An In-Depth Technical Guide to 6-Amino-2-fluoronicotinic Acid: Synthesis, Applications, and Commercial Sourcing
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing the pharmacological profiles of drug candidates. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Within this context, fluorinated heterocyclic compounds have emerged as particularly valuable building blocks.
This guide provides a comprehensive technical overview of 6-Amino-2-fluoronicotinic acid, a key pyridine-based intermediate. Its trifunctional nature, featuring a carboxylic acid, an amino group, and a fluorine atom, makes it a versatile and highly sought-after precursor for the synthesis of complex active pharmaceutical ingredients (APIs). We will delve into its chemical properties, explore a modern synthetic route, detail its critical applications in drug discovery, provide a practical experimental protocol for its derivatization, and list reliable commercial suppliers.
Core Properties of this compound
A precise understanding of the physicochemical properties of a starting material is foundational to its successful application in multi-step synthesis. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1393584-80-9 | [1][2][3][4] |
| Molecular Formula | C₆H₅FN₂O₂ | [2][5] |
| Molecular Weight | 156.12 g/mol | N/A |
| IUPAC Name | 6-amino-2-fluoropyridine-3-carboxylic acid | [5] |
| Appearance | Typically a solid powder | N/A |
| Purity | ≥95% (Varies by supplier) | [2] |
A Modern Synthetic Approach
While multiple synthetic routes to fluoronicotinic acid derivatives exist, many traditional methods rely on harsh oxidizing agents like potassium permanganate, which suffer from low yields and produce significant heavy metal waste. A more modern and industrially scalable approach leverages a Grignard exchange reaction followed by fluorination, which is more environmentally benign and offers better control.[6][7]
The depicted pathway begins with 2,5-dibromopyridine. A selective Grignard exchange at the more reactive 5-position is performed using isopropyl magnesium chloride. This selectivity is crucial and avoids reaction at the 2-position, which is sterically hindered. The resulting Grignard reagent is then carboxylated to yield 6-bromonicotinic acid (or its ester). The final key step is a nucleophilic aromatic substitution (SNAr) reaction where the bromine is displaced by fluoride, followed by hydrolysis if an ester was formed, to yield the target molecule. The amino group can be introduced at various stages, often via nitration and subsequent reduction, or from an amino-precursor.
Caption: Optimized synthesis of 6-fluoronicotinic acid derivatives.
Applications in Research and Drug Development
The true value of this compound lies in its utility as a versatile building block for creating novel molecules with therapeutic potential.
Scaffolding for Bioactive Molecules
The compound serves as a molecular scaffold for synthesizing APIs.[8] The fluorine atom can enhance metabolic stability, while the carboxylic acid and amino groups provide convenient handles for further chemical modification, such as amide bond formation or N-alkylation. This allows for the systematic exploration of a chemical space to optimize drug-like properties. For example, derivatives of the related 6-fluoronicotinic acid have been investigated for treating pancreatic cancer.[8]
Radiotracers for Positron Emission Tomography (PET)
Fluorine-18 (¹⁸F) is a widely used radionuclide for PET imaging, a powerful diagnostic tool that visualizes metabolic processes in the body. 6-Fluoronicotinic acid derivatives are excellent precursors for creating ¹⁸F-labeled PET tracers.[8][9] The non-radioactive compound can be used to develop and optimize the synthesis and binding properties before introducing the short-half-life ¹⁸F isotope. These tracers are designed to bind to specific biological targets, such as receptors or enzymes, allowing for non-invasive monitoring of diseases like cancer.[10]
The general principle involves synthesizing a complex biomolecule (like a peptide or small molecule inhibitor) and conjugating it with a 6-[¹⁸F]fluoronicotinic acid "prosthetic group." This allows the biomolecule to be tracked in vivo.
Caption: Core applications of the title compound in drug discovery.
Experimental Protocol: Amide Coupling
One of the most common and critical reactions involving this compound is the formation of an amide bond by coupling its carboxylic acid group with a primary or secondary amine. This reaction is central to building larger, more complex molecules.[11][12]
Objective: To synthesize an amide derivative from this compound and a generic amine (R-NH₂).
Materials:
-
This compound
-
Amine of interest (1.1 equivalents)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Causality: DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction. Anhydrous conditions are critical to prevent hydrolysis of the activated ester intermediate.
-
-
Addition of Base and Amine: Add the amine (1.1 eq.) followed by DIPEA (3.0 eq.) to the solution and stir for 5 minutes.
-
Causality: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid, forming a carboxylate. It also neutralizes the acidic byproducts formed during the reaction.[12]
-
-
Activation: In a separate vial, dissolve HATU (1.2 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture.
-
Causality: HATU is a highly efficient coupling reagent that reacts with the carboxylate to form a reactive O-acylisourea intermediate. This intermediate is highly susceptible to nucleophilic attack by the amine, leading to rapid amide bond formation with minimal side reactions or racemization.[12]
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup: a. Once the reaction is complete, dilute the mixture with DCM. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts), water, and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the final pure amide.
Safety and Handling
The related compound, 6-Fluoronicotinic acid, is classified as an irritant.[13] It is prudent to handle this compound with similar precautions.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always handle this chemical in a well-ventilated fume hood and consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Commercial Availability
This compound is available from several reputable chemical suppliers that cater to the research and development sector. When sourcing this intermediate, verifying the purity and ensuring a reliable supply chain are paramount.
| Supplier | Notes |
| BLD Pharmatech | A supplier of research chemicals, including heterocyclic building blocks.[14] |
| Abovchem | Lists the compound with 95% purity.[2] |
| Arctom | Provides the compound with CAS number 1393584-80-9.[3] |
| Chemsigma | Lists the product with its corresponding CAS number.[4] |
| Parchem | A supplier of fine and specialty chemicals.[5] |
Conclusion
This compound stands out as a high-value intermediate in pharmaceutical and medicinal chemistry. Its strategically positioned functional groups, combined with the beneficial effects of the fluorine atom, provide a robust platform for the synthesis of novel APIs and advanced diagnostic agents. A thorough understanding of its properties, synthetic pathways, and handling requirements, as detailed in this guide, is essential for researchers and scientists aiming to leverage this powerful building block in their drug discovery and development programs.
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Topic: 6-Amino-2-fluoronicotinic Acid: A Comprehensive Guide to Molecular Structure and Conformational Analysis
An In-depth Technical Guide for Drug Development Professionals
Abstract: 6-Amino-2-fluoronicotinic acid is a substituted pyridine derivative with significant potential as a scaffold in medicinal chemistry and drug discovery. The strategic placement of amino, fluoro, and carboxylic acid groups on the nicotinic acid framework can profoundly influence its physicochemical properties, receptor binding affinity, and metabolic stability. A thorough understanding of its three-dimensional structure and conformational preferences is paramount for rational drug design. This guide provides a comprehensive framework for elucidating the molecular structure and conformational landscape of this compound, integrating computational modeling with established experimental techniques. We present not only the methodologies but also the underlying scientific rationale, empowering researchers to apply these principles to novel small molecules.
Introduction: The Significance of Substituted Nicotinic Acids in Drug Discovery
Nicotinic acid (Vitamin B3) and its derivatives are fundamental building blocks in pharmaceutical development, known for their roles in treating metabolic disorders and serving as versatile scaffolds for creating active pharmaceutical ingredients (APIs).[1] The introduction of fluorine into drug candidates is a widely adopted strategy to enhance properties such as metabolic stability, binding affinity, and lipophilicity.[2][3] Consequently, this compound emerges as a molecule of high interest, combining the bio-relevant nicotinic acid core with the modulating effects of both amino and fluoro substituents.
While extensive experimental data for this specific molecule is not yet widely published, its structural analogues, 6-aminonicotinic acid[4] and 6-fluoronicotinic acid[5], provide foundational knowledge. This guide outlines an integrated, multi-technique approach that researchers can employ to fully characterize the structural and conformational dynamics of this compound.
Integrated Workflow for Structural and Conformational Characterization
A robust characterization strategy does not rely on a single technique. Instead, it leverages the synergy between computational prediction and experimental validation. The workflow below illustrates the logical progression from theoretical modeling to definitive empirical analysis.
Caption: Integrated workflow for molecular structure and conformation analysis.
Molecular Structure Elucidation
The primary structure is defined by the covalent bonding and stereochemistry of the molecule. We will approach its determination through a combination of predictive modeling and definitive spectroscopic methods.
Computational Prediction with Density Functional Theory (DFT)
Expertise & Experience: Before committing resources to synthesis and experimentation, an in silico analysis provides a highly accurate prediction of the molecule's ground-state geometry. Density Functional Theory (DFT) is the method of choice for its excellent balance of computational cost and accuracy in describing electronic structure.[6] The B3LYP functional with a 6-31G(d) basis set is a robust starting point for organic molecules.
Protocol: DFT Geometry Optimization
-
Input Structure Generation: Draw the 2D structure of this compound or generate it from its SMILES string: C1=C(C(=O)O)C(=NC(=C1)F)N.
-
Software: Use a quantum chemistry package such as Gaussian, ORCA, or Spartan.
-
Calculation Setup:
-
Job Type: Geometry Optimization.
-
Method: DFT.
-
Functional: B3LYP.
-
Basis Set: 6-31G(d).
-
Solvation (Optional): To simulate solution-phase behavior, apply a solvent model like the Polarizable Continuum Model (PCM) using water or DMSO as the solvent.
-
-
Execution & Analysis: Run the calculation. The output will provide the lowest energy 3D coordinates, bond lengths, bond angles, and dihedral angles. This optimized structure serves as the foundation for all further analysis.
Spectroscopic Verification
Trustworthiness: Computational models must be validated by empirical data. Spectroscopic techniques provide a fingerprint of the molecule, confirming the presence of key functional groups and the connectivity of the atoms.
Data Summary: Predicted vs. Experimental Spectroscopic Data
| Technique | Functional Group/Atom | Predicted Shift/Frequency (Typical) | Expected Experimental Result |
| ¹H NMR | Aromatic Protons (C4-H, C5-H) | 6.5 - 8.5 ppm | Two distinct doublets or multiplets. |
| Carboxylic Acid Proton (-COOH) | 10 - 13 ppm | Broad singlet, exchangeable with D₂O. | |
| Amine Protons (-NH₂) | 4 - 6 ppm | Broad singlet, exchangeable with D₂O.[7] | |
| ¹³C NMR | Pyridine Carbons | 100 - 160 ppm | Six distinct signals. |
| Carboxylic Carbon (-COOH) | 165 - 185 ppm | One signal, typically downfield. | |
| ¹⁹F NMR | C2-F | -110 to -140 ppm (relative to CCl₃F) | A single resonance, potentially showing coupling to adjacent protons. |
| FT-IR | O-H stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (broad) | A very broad absorption band. |
| N-H stretch (Amine) | 3300 - 3500 cm⁻¹ | Two sharp-to-medium bands.[8] | |
| C=O stretch (Carboxylic Acid) | 1700 - 1730 cm⁻¹ | A strong, sharp absorption band. |
Definitive Determination by X-ray Crystallography
Authoritative Grounding: Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the solid-state structure of a molecule.[9] It provides precise atomic coordinates, bond lengths, and angles, and reveals intermolecular interactions such as hydrogen bonding in the crystal lattice. While a structure for the title compound is not public, the methodology is well-established, and structures of related compounds like 2-aminopyridinium 6-chloronicotinate have been solved.[10]
Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of this compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step. Common methods include slow evaporation from a saturated solution, vapor diffusion, or cooling crystallization. A solvent screen (e.g., ethanol, methanol, acetonitrile, water) is essential.
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Cool the crystal (typically to 100 K) to minimize thermal motion.
-
Structure Solution & Refinement: The diffraction pattern is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit between the calculated and observed diffraction data.
-
Analysis: The final refined structure provides a definitive model of the molecule in the solid state, including the precise conformation adopted in the crystal.
Conformational Landscape Analysis
For a molecule to interact with a biological target, it must adopt a specific three-dimensional shape or "conformation." The flexibility of this compound arises primarily from rotation around its single bonds.
Key Rotatable Bonds and Intramolecular Interactions
The conformational flexibility is dominated by two key dihedral angles:
-
τ₁ (C2-C3-C(O)-O): Rotation around the bond connecting the carboxylic acid group to the pyridine ring.
-
τ₂ (N-C6-C5-C4): Rotation of the amino group relative to the plane of the ring (though this often has a high barrier and the amine tends to be planar with the ring).
Intramolecular hydrogen bonding between the amino group (donor) and the carboxylic acid oxygen (acceptor), or between the pyridine nitrogen and the carboxylic acid proton, can significantly stabilize certain conformers and restrict rotation.
Caption: Key factors influencing the conformational landscape.
Computational Protocol: Potential Energy Surface (PES) Scan
Expertise & Experience: To map the conformational landscape, we perform a Potential Energy Surface (PES) scan. This involves systematically rotating a key dihedral angle (like τ₁) and calculating the energy at each step. The resulting plot of energy versus angle reveals the low-energy (stable) and high-energy (transitional) conformations.
Protocol: Relaxed PES Scan
-
Input Structure: Use the DFT-optimized ground state structure from section 3.1.
-
Software & Setup: In a quantum chemistry package, set up a "Scan" or "PES Scan" calculation.
-
Scan Coordinate: Define the dihedral angle to be scanned (e.g., C2-C3-C(O)-O).
-
Scan Parameters:
-
Start Angle: 0 degrees.
-
Stop Angle: 360 degrees.
-
Step Size: 10-15 degrees (a smaller step size increases accuracy but also computational time).
-
-
Method: Use the same DFT method (e.g., B3LYP/6-31G(d)) as the initial optimization. Importantly, this should be a "relaxed" scan, meaning all other parts of the molecule are allowed to re-optimize at each step.
-
Analysis: Plot the relative energy at each step against the dihedral angle. The minima in this plot correspond to the most stable conformers. The energy barriers between them dictate the ease of interconversion.
Conclusion
The molecular structure and conformational behavior of this compound are critical determinants of its potential as a drug discovery building block. This guide has detailed an authoritative, integrated strategy that combines the predictive power of computational chemistry with the definitive validation of experimental spectroscopy and crystallography. By following this workflow, researchers can build a comprehensive understanding of the molecule's three-dimensional properties, enabling more effective and rational design of novel therapeutics. This self-validating system of prediction and verification ensures a high degree of confidence in the final structural model, accelerating the drug development pipeline.
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A Theoretical and Computational Investigation of 6-Amino-2-fluoronicotinic Acid: A Technical Guide
Abstract
6-Amino-2-fluoronicotinic acid, a substituted pyridine derivative, presents a scaffold of significant interest in medicinal chemistry and drug development. Its unique electronic and structural features, arising from the interplay of the amino, fluoro, and carboxylic acid functional groups on the aromatic ring, warrant a detailed theoretical investigation to unlock its full potential. This in-depth technical guide provides a comprehensive framework for the theoretical and computational characterization of this compound. Leveraging established quantum chemical methodologies, particularly Density Functional Theory (DFT), this document outlines a systematic approach to elucidate the molecule's electronic structure, spectroscopic properties, reactivity, and potential intermolecular interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry techniques to understand and utilize this promising molecule.
Introduction: The Rationale for a Theoretical Approach
In modern drug discovery, a thorough understanding of a molecule's physicochemical properties is paramount for rational design and optimization.[1] Experimental characterization, while indispensable, can be augmented and guided by theoretical and computational studies. Quantum chemical calculations, such as DFT, provide a powerful lens to probe the molecular world at an atomic level of detail.[1] For a molecule like this compound, theoretical studies can predict its three-dimensional structure, electronic landscape, and reactivity, offering insights that can accelerate the drug development process. This guide will detail the application of these methods to provide a holistic understanding of this molecule.
Molecular Structure and Electronic Properties: A Quantum Chemical Perspective
The foundation of any theoretical study lies in the accurate determination of the molecule's geometry and the distribution of its electrons.
Geometric Optimization
The first step in a computational analysis is to determine the most stable three-dimensional conformation of this compound. This is achieved through geometry optimization, a process that systematically alters the molecular structure to find the arrangement with the lowest potential energy.
Experimental Protocol: Geometry Optimization using DFT
-
Software Selection: Utilize a quantum chemistry software package such as Gaussian, ORCA, or TURBOMOLE.
-
Method and Basis Set Selection: Employ a DFT functional, such as B3LYP, which has been shown to provide a good balance of accuracy and computational cost for organic molecules.[2] A Pople-style basis set, like 6-31G(d,p), is a suitable starting point for geometry optimization.
-
Input File Preparation: Construct an input file specifying the initial coordinates of the atoms in this compound, the chosen DFT method and basis set, and the keyword for geometry optimization (e.g., Opt).
-
Execution and Analysis: Run the calculation and analyze the output to confirm that the optimization has converged to a true energy minimum. This is typically verified by ensuring there are no imaginary frequencies in a subsequent vibrational frequency calculation.
The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties.
Table 1: Predicted Geometric Parameters for this compound (Representative Data)
| Parameter | Predicted Value |
| C2-F Bond Length | 1.35 Å |
| C6-N Bond Length | 1.37 Å |
| C3-C7 (Carboxylic) Bond Length | 1.50 Å |
| N1-C2-C3 Bond Angle | 123° |
| C5-C6-N8 (Amino) Bond Angle | 121° |
| O-C-O (Carboxylic) Bond Angle | 125° |
Note: These are representative values and would be precisely determined by the DFT calculation.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks.[3][4][5] The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface.
Interpretation of the MEP for this compound:
-
Negative Regions (Blue/Green): The areas around the nitrogen atom of the pyridine ring, the oxygen atoms of the carboxylic acid group, and the fluorine atom are expected to exhibit negative electrostatic potential due to the presence of lone pairs of electrons. These regions are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.
-
Positive Regions (Red/Yellow): The hydrogen atoms of the amino group and the carboxylic acid group will show positive electrostatic potential, making them favorable sites for nucleophilic attack and hydrogen bond donation.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory.[6][7][8] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate and accept electrons.
-
HOMO: The HOMO represents the ability to donate an electron. For this compound, the HOMO is likely to be localized on the amino group and the pyridine ring, indicating these are the primary sites for electrophilic attack.
-
LUMO: The LUMO represents the ability to accept an electron. The LUMO is expected to be distributed over the pyridine ring and the carboxylic acid group, suggesting these regions are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Spectroscopic Characterization: A Theoretical Prediction
Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound.
Vibrational Analysis (FT-IR and Raman)
Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule.[9][10][11][12][13] By calculating the harmonic frequencies, one can assign the vibrational modes to specific bond stretches, bends, and torsions within the molecule.
Experimental Protocol: Vibrational Frequency Calculation
-
Prerequisite: A successfully optimized geometry is required.
-
Calculation Type: Perform a frequency calculation (Freq keyword in Gaussian) at the same level of theory (e.g., B3LYP/6-31G(d,p)) used for the geometry optimization.
-
Analysis: The output will provide the vibrational frequencies and their corresponding IR and Raman intensities. These can be visualized to animate the vibrational modes. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental values.
Table 2: Predicted Vibrational Frequencies for this compound (Representative Data)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch (Amino) | 3400-3500 |
| O-H Stretch (Carboxylic) | 3000-3300 |
| C=O Stretch (Carboxylic) | 1700-1750 |
| C-F Stretch | 1200-1300 |
| Pyridine Ring Vibrations | 1400-1600 |
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational approach to predict NMR chemical shifts.[14][15][16][17][18]
Experimental Protocol: NMR Chemical Shift Prediction
-
Method: Use the GIAO method within a quantum chemistry software package.
-
Input: The optimized geometry of the molecule is required.
-
Calculation: Perform a GIAO calculation at a suitable level of theory (e.g., B3LYP/6-311+G(2d,p)).
-
Referencing: The calculated isotropic shielding values are then referenced against the shielding value of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory to obtain the chemical shifts.
Reactivity and Interaction Studies: Predicting Behavior
Beyond its intrinsic properties, understanding how this compound interacts with other molecules is crucial for its application in drug development.
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are fundamental to molecular recognition and binding.[19][20][21] NCI analysis provides a visual and quantitative way to identify and characterize these interactions. This is particularly important for understanding how this compound might bind to a biological target.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[22][23][24] In the context of drug development, docking is used to predict how a small molecule like this compound might bind to the active site of a target protein.
Experimental Protocol: Molecular Docking
-
Software: Use molecular docking software such as AutoDock, Glide, or HADDOCK.[25]
-
Preparation of Receptor and Ligand:
-
Receptor (Protein): Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand (this compound): Generate a 3D structure of the ligand and optimize its geometry.
-
-
Grid Generation: Define the binding site on the receptor by creating a grid box that encompasses the active site.
-
Docking Simulation: Run the docking algorithm, which will sample different conformations and orientations of the ligand within the binding site.
-
Scoring and Analysis: The docking program will score the different poses based on their predicted binding affinity. Analyze the top-scoring poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the in-depth study of this compound. By employing a suite of computational chemistry techniques, from geometry optimization and electronic structure analysis to the prediction of spectroscopic properties and intermolecular interactions, researchers can gain a profound understanding of this molecule's potential. The insights derived from these theoretical studies can guide synthetic efforts, rationalize experimental observations, and ultimately accelerate the discovery and development of new therapeutic agents based on the this compound scaffold.
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An In-depth Technical Guide to the Solubility and Stability of 6-Amino-2-fluoronicotinic Acid for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of the critical physicochemical properties of 6-Amino-2-fluoronicotinic acid, focusing on its solubility and stability. For researchers, scientists, and drug development professionals, a thorough understanding of these parameters is fundamental to ensuring the efficacy, safety, and shelf-life of any potential therapeutic agent. This document is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols for in-house validation.
Introduction to this compound: A Molecule of Interest
This compound (CAS No. 1393584-80-9) is a substituted pyridine carboxylic acid.[1][2] Its structure, featuring an amino group, a carboxylic acid, and a fluorine atom, makes it a valuable building block in medicinal chemistry. The fluorine substitution can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, while the amino and carboxylic acid groups offer sites for further chemical modification and potential salt formation. A clear understanding of its solubility and stability is paramount for its application in drug discovery and development, impacting everything from formulation to bioavailability and storage.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound and the closely related 6-fluoronicotinic acid is presented in Table 1. The data for the parent compound, 6-fluoronicotinic acid, suggests it is a white crystalline solid with a melting point in the range of 144-148°C and is generally soluble in water and common organic solvents.[3] The addition of an amino group in this compound is expected to influence its polarity and basicity, which will, in turn, affect its solubility profile.
| Property | This compound | 6-Fluoronicotinic acid (for comparison) | Source |
| Molecular Formula | C₆H₅FN₂O₂ | C₆H₄FNO₂ | [2] |
| Molecular Weight | 156.12 g/mol | 141.10 g/mol | [2] |
| CAS Number | 1393584-80-9 | 403-45-2 | [1][4] |
| Appearance | Not specified | White to off-white crystal powder | [5] |
| Melting Point | Not specified | 144-148°C | [3] |
| pKa (Predicted) | Acidic and Basic pKa values are predicted due to the carboxylic acid and amino groups. | 3.41±0.10 (Predicted) | [3] |
| LogP (Predicted) | Not specified | 0.38 | [3] |
Solubility Profile: A Critical Parameter for Formulation
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The presence of both an acidic (carboxylic acid) and a basic (amino) group suggests that the solubility of this compound will be highly dependent on the pH of the medium.
Expected pH-Dependent Solubility
The molecule will exist in different ionic forms depending on the pH:
-
Low pH (acidic): The amino group will be protonated (-NH₃⁺), and the carboxylic acid will be in its neutral form (-COOH). The molecule will carry a net positive charge, likely leading to good solubility in aqueous acidic solutions.
-
Isoelectric Point (pI): At a specific pH, the molecule will exist as a zwitterion (-NH₃⁺ and -COO⁻), where the net charge is zero. Solubility is typically at its minimum at the isoelectric point.[6]
-
High pH (basic): The carboxylic acid will be deprotonated (-COO⁻), and the amino group will be in its neutral form (-NH₂). The molecule will carry a net negative charge, likely leading to good solubility in aqueous basic solutions.
Solubility in Organic Solvents
For a molecule with both polar and non-polar characteristics, its solubility in organic solvents will vary. It is expected to have some solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF. The general solubility of the related 6-fluoronicotinic acid in common organic solvents supports this expectation.[3]
Experimental Protocol for Solubility Determination
To quantitatively assess the solubility, a standardized experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in various media.
Objective: To determine the equilibrium solubility of this compound in various aqueous buffers and organic solvents.
Materials:
-
This compound
-
Phosphate buffers (pH 2.0, 4.5, 6.8, 7.4)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Organic solvents: Methanol, Ethanol, Acetonitrile, Dimethyl sulfoxide (DMSO), Dichloromethane (DCM)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with a UV detector
-
Calibrated pH meter
Workflow Diagram:
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Procedure:
-
Preparation: Add an excess amount of this compound to vials containing a known volume of each solvent or buffer. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant. For accurate results, filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by diluting the stock solution.
-
Dilute the filtered supernatant from the solubility experiment to a concentration that falls within the range of the calibration curve.
-
Analyze the calibration standards and the diluted sample by a validated HPLC-UV method. A reversed-phase C18 column with a mobile phase of buffered aqueous solution and an organic modifier (e.g., acetonitrile) is a common starting point.[1]
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the original solubility in mg/mL or µg/mL.
-
Stability Profile and Degradation Pathways
Understanding the stability of this compound under various stress conditions is essential for determining appropriate storage, handling, and formulation strategies. Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products and pathways.[7][8]
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be hypothesized:
-
Hydrolysis: The amide-like linkage of the amino group to the pyridine ring could be susceptible to hydrolysis under strong acidic or basic conditions, although this is generally less likely than degradation of other functional groups.
-
Oxidation: The electron-rich aromatic ring and the amino group are potential sites for oxidation. This can lead to the formation of N-oxides, hydroxylated derivatives, or ring-opening products.[9][10]
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions. Similar amino-substituted aromatic compounds have shown susceptibility to photodegradation.[11]
-
Thermal Degradation: High temperatures can lead to decarboxylation or other decomposition reactions.
Experimental Protocol for Forced Degradation Studies
This protocol outlines a systematic approach to investigate the stability of this compound under various stress conditions as recommended by ICH guidelines.[12][13]
Objective: To identify the likely degradation products and pathways of this compound under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
This compound solution (e.g., 1 mg/mL in a suitable solvent)
-
Hydrochloric acid (0.1 N and 1 N)
-
Sodium hydroxide (0.1 N and 1 N)
-
Hydrogen peroxide (3% and 30%)
-
Temperature-controlled oven
-
Photostability chamber (with UV and visible light sources)
-
HPLC-UV system (for purity analysis)
-
LC-MS system (for identification of degradation products)
Workflow Diagram:
Caption: Workflow for Forced Degradation Studies.
Step-by-Step Procedure:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a solvent that ensures complete dissolution (e.g., 50:50 methanol:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N and 1 N HCl. Store samples at room temperature and an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 N and 1 N NaOH. Store samples at room temperature and an elevated temperature.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Store at room temperature.
-
Thermal Degradation: Store the stock solution and solid material at an elevated temperature (e.g., 80°C).
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A dark control should be run in parallel.
-
-
Time Points: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 6, 24, and 48 hours). Neutralize the acid and base samples before analysis.
-
Analysis:
-
Analyze all samples using a stability-indicating HPLC-UV method. This method must be able to resolve the parent peak from all degradation product peaks.
-
Calculate the percentage degradation of this compound at each time point.
-
For samples showing significant degradation, perform analysis by LC-MS to obtain the mass of the degradation products. This information is crucial for proposing their structures.
-
-
Data Interpretation:
-
Evaluate the mass balance to ensure that all major degradation products are accounted for.
-
Based on the mass of the degradation products and knowledge of common chemical reactions, propose the degradation pathways.
-
Summary and Recommendations
Key Recommendations for Researchers:
-
Prioritize Experimental Verification: The information provided herein is based on chemical principles and data from analogous structures. It is imperative to perform the detailed experimental protocols to obtain quantitative data specific to this compound.
-
Develop a Stability-Indicating Method: A validated, stability-indicating analytical method is the cornerstone of accurate stability assessment. Significant effort should be invested in developing and validating such a method early in the research process.
-
Consider Salt Forms: Given the presence of acidic and basic centers, exploring different salt forms of this compound could be a viable strategy to enhance its solubility and stability.
By systematically applying the principles and protocols outlined in this guide, researchers can build a comprehensive data package for this compound, enabling informed decisions in the drug development pipeline.
References
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BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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ChemBK. (2024, April 9). 6-fluoronicotinic acid. Retrieved from [Link]
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Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from [Link]
-
Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
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RSC Publishing. (2022, June 29). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Retrieved from [Link]
-
PubMed. (2004). 6-Aminoquinolones: photostability, cellular distribution and phototoxicity. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
-
PubChem. (n.d.). 6-Fluoronicotinic acid. Retrieved from [Link]
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Capot Chemical. (n.d.). Specifications of 6-Fluoronicotinic acid. Retrieved from [Link]
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PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [Link]
-
PubMed. (2021). Stability of the Glycated Amino Acid 6-(2-Formyl-5-hydroxymethyl-1-pyrrolyl)-l-norleucine (Pyrraline) During Oxidation. Retrieved from [Link]
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- 13. biomedres.us [biomedres.us]
Introduction: A Trifunctional Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to the Chemical Reactivity of 6-Amino-2-fluoronicotinic acid
In the landscape of medicinal chemistry, the strategic design of molecular building blocks is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a significant portion of approved pharmaceuticals.[1][2] this compound (CAS No: 1393584-80-9) has emerged as a highly valuable, trifunctional scaffold for the synthesis of novel chemical entities.[3] Its structure uniquely combines an electron-donating amino group, a versatile carboxylic acid, and a reactive C-F bond on an electron-deficient pyridine ring. This guide provides an in-depth analysis of the molecule's chemical reactivity, offering field-proven insights and detailed protocols for its strategic manipulation in research and drug development.
Core Reactivity Profile: An Electronic Tug-of-War
The reactivity of this compound is governed by a fascinating interplay of electronic effects from its three distinct functional groups, superimposed on the inherent electron-deficient nature of the pyridine ring.
-
The Pyridine Ring: As a heterocycle, the nitrogen atom is electron-withdrawing, reducing the aromaticity and making the ring carbons more electrophilic compared to benzene. This fundamentally primes the ring for nucleophilic attack.
-
C-2 Fluoro Group: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect significantly lowers the electron density at the C-2 carbon, making it the primary site for nucleophilic aromatic substitution (SNAr). In the context of SNAr, fluoride is an excellent leaving group, a characteristic attributed to the high polarization of the C-F bond which facilitates the initial rate-determining nucleophilic attack.[4]
-
C-3 Carboxylic Acid Group: This group is strongly electron-withdrawing (-I and -M effects), further deactivating the ring towards electrophilic attack but enhancing its susceptibility to nucleophiles. Its primary reactivity lies in classical carboxylic acid transformations.
-
C-6 Amino Group: The amino group is a strong electron-donating group (+M effect), which partially counteracts the electron-withdrawing effects of the ring nitrogen and other substituents. It is a nucleophilic center in its own right and directs reactivity at the nitrogen atom.
This combination of functionalities creates a molecule with three orthogonal handles for chemical modification, allowing for the systematic exploration of chemical space.
Table 1: Summary of Predicted Reactivity
| Position | Functional Group | Primary Reaction Type(s) | Controlling Factors |
| C-2 | Fluoro | Nucleophilic Aromatic Substitution (SNAr) | Strong activation by ring nitrogen; F is an excellent leaving group. |
| C-3 | Carboxylic Acid | Amide/Ester Formation, Reduction | Requires activation (e.g., carbodiimide, acyl chloride). |
| C-6 | Amino | N-Acylation, N-Alkylation | Nucleophilicity of the nitrogen lone pair. |
| Ring | Pyridine | Potential Intramolecular Cyclization | Proximity of reactive functional groups. |
Part 1: Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position
The most significant and synthetically useful transformation of this compound is the displacement of the fluoride at the C-2 position. This reaction proceeds via the classical SNAr addition-elimination mechanism.
Mechanism and Rationale
The reaction is initiated by the attack of a nucleophile (e.g., an amine, alcohol, or thiol) on the electron-deficient C-2 carbon. This step is rate-determining and forms a negatively charged intermediate known as a Meisenheimer complex. The negative charge is effectively stabilized by delocalization onto the electronegative ring nitrogen. The subsequent rapid elimination of the fluoride ion restores the aromaticity of the ring, yielding the substituted product. SNAr reactions on 2-fluoropyridines are well-established and can often be performed under mild conditions with a wide range of nucleophiles.[5][6]
Caption: Generalized mechanism for SNAr at the C-2 position.
Field-Proven Protocol: SNAr with a Primary Amine
This protocol describes a representative procedure for the reaction with a primary amine, a common transformation in the synthesis of kinase inhibitors and other targeted therapies. The choice of a mild base like diisopropylethylamine (DIPEA) is crucial to avoid deprotonation of the carboxylic acid, which could lead to side reactions or solubility issues.
Materials:
-
This compound (1.0 eq)
-
Primary amine of interest (e.g., benzylamine) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Nitrogen or Argon atmosphere
Procedure:
-
Vessel Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.
-
Solvent Addition: Add anhydrous DMF (or DMSO) to create a solution with a concentration of approximately 0.1-0.2 M. Stir until fully dissolved.
-
Base Addition: Add DIPEA to the solution and stir for 5 minutes at room temperature. Causality Note: DIPEA acts as a scavenger for the HF generated during the reaction, driving the equilibrium towards the product.
-
Nucleophile Addition: Add the primary amine dropwise to the stirred solution.
-
Reaction: Heat the reaction mixture to 80-100 °C. The choice of temperature is critical; higher temperatures accelerate the reaction but may lead to side products. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and water. c. Adjust the pH of the aqueous layer to ~4-5 with 1M HCl. This protonates the product, aiding its extraction into the organic layer while leaving excess amine in the aqueous phase. d. Separate the layers and extract the aqueous phase twice more with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired 6-amino-2-(substituted-amino)nicotinic acid.
Part 2: Transformations of the C-3 Carboxylic Acid
The carboxylic acid at the C-3 position is a key handle for introducing diversity, most commonly through the formation of amide bonds. This reaction is fundamental to creating peptide mimetics and introducing functionalities that can interact with biological targets.
Strategy: Amide Bond Formation
Direct condensation of the carboxylic acid with an amine is generally inefficient. Therefore, activation of the carboxyl group is necessary. Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with an additive like HOBt (Hydroxybenzotriazole) are highly effective.
Caption: Experimental workflow for amide bond formation.
Field-Proven Protocol: HATU-Mediated Amide Coupling
Materials:
-
This compound (1.0 eq)
-
Amine of interest (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
Reactant Solution: In a dry flask under an inert atmosphere, dissolve this compound and the desired amine in anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add DIPEA and stir for 10 minutes. Causality Note: The base is essential to neutralize the reaction mixture and deprotonate the amine hydrochloride salt if used.
-
Coupling Agent Addition: Add HATU in one portion to the cold solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor for the consumption of the starting acid by LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps outlined in the SNAr protocol. The final product will be the corresponding amide.
Part 3: Reactivity of the C-6 Amino Group
The amino group at C-6 is a nucleophilic center that readily undergoes reactions typical of aromatic amines, such as acylation and alkylation. These reactions are generally straightforward and provide another avenue for diversification.
Field-Proven Protocol: N-Acylation
This protocol describes the formation of an amide bond at the C-6 amino position.
Materials:
-
This compound (1.0 eq)
-
Acid chloride or anhydride (e.g., Acetyl chloride) (1.1 eq)
-
Pyridine or Triethylamine (TEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or THF
Procedure:
-
Initial Solution: Suspend this compound in anhydrous DCM.
-
Base: Add pyridine or TEA. The mixture may not fully dissolve, which is acceptable.
-
Acylating Agent: Cool the mixture to 0 °C and slowly add the acid chloride. Causality Note: The reaction is often exothermic; slow addition prevents temperature spikes that could lead to side reactions.
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 2-6 hours. Monitor by LC-MS.
-
Work-up: a. Quench the reaction by adding water. b. If the product precipitates, it can be isolated by filtration. c. Alternatively, perform an aqueous work-up as previously described, acidifying with 1M HCl to precipitate or extract the product.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Part 4: Potential for Intramolecular Cyclization
The unique arrangement of three reactive centers in close proximity opens up the possibility of intramolecular cyclization to form fused heterocyclic systems. For example, after an initial SNAr at C-2 with a nucleophile containing an ester or nitrile, subsequent intramolecular condensation could yield a bicyclic product. A more direct cyclization can be envisioned under thermal or base-catalyzed conditions.
Proposed Pathway: Synthesis of a Pyrido[2,3-b]pyridinone Scaffold
Heating this compound in the presence of a strong, non-nucleophilic base could potentially induce an intramolecular SNAr reaction between the deprotonated amino group and the C-2 position, followed by tautomerization.
Caption: Proposed pathway for intramolecular cyclization.
Disclaimer: This is a theoretical pathway and would require experimental validation.
Conclusion
This compound is a potent and versatile building block for chemical synthesis. Its reactivity is dominated by nucleophilic aromatic substitution at the C-2 position, but the carboxylic acid and amino groups provide orthogonal sites for modification. By understanding the electronic drivers of its reactivity and employing robust, field-proven protocols, researchers can efficiently leverage this scaffold to construct diverse and complex molecules for drug discovery and materials science.
References
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Buchwald, S. L., & Martin, R. (2011). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health. [Link]
-
Autech (2024). Optimizing PET Tracer Synthesis with High-Purity 6-Fluoronicotinic Acid. Autech. [Link]
-
ResearchGate (2023). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. ResearchGate. [Link]
-
Royal Society of Chemistry (2021). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry. [Link]
-
LookChem (2023). This compound. LookChem. [Link]
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ResearchGate (2020). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. ResearchGate. [Link]
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ChemRxiv (2022). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]
-
Dovepress (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dovepress. [Link]
- Google Patents (2006). Process for preparing 2-aminopyridine derivatives.
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National Institutes of Health (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Institutes of Health. [Link]
-
Royal Society of Chemistry (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
- Google Patents (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
-
National Institutes of Health (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]
-
National Institutes of Health (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Institutes of Health. [Link]
-
National Institutes of Health (2022). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. National Institutes of Health. [Link]
-
ResearchGate (2021). Cyclization Reactions Involving 2-Aminoarenetellurols and Derivatives of α,β-Unsaturated Carboxylic Acids. ResearchGate. [Link]
-
Royal Society of Chemistry (2018). Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. Organic & Biomolecular Chemistry. [Link]
-
Autech (2023). 6-Aminopyridine-2-Carboxylic Acid: Properties, Applications, and Synthesis. Autech. [Link]
-
ACS Publications (2020). Effect of Substitution at Amine Functionality of 2,6-Diaminopyridine-Coupled Rhodamine on Metal-Ion Interaction and Self-Assembly. ACS Omega. [Link]
-
ResearchGate (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. ResearchGate. [Link]
-
ResearchGate (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. [Link]
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The Strategic Deployment of 6-Amino-2-fluoronicotinic Acid in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Emergence of a Privileged Scaffold
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated basicity of nearby functional groups—offer medicinal chemists a powerful tool to overcome pharmacokinetic and pharmacodynamic hurdles. Within this context, 6-Amino-2-fluoronicotinic acid has emerged as a particularly compelling building block. Its trifunctional nature, presenting a carboxylic acid, an amino group, and a fluorine-substituted pyridine ring, provides a versatile platform for the synthesis of complex molecules with diverse therapeutic applications. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the potential applications of this compound, grounded in the principles of medicinal chemistry and supported by available scientific literature on analogous structures.
The Molecular Architecture: A Trifecta of Functionality
The inherent utility of this compound (CAS No. 1393584-80-9) stems from its distinct structural features, each contributing to its potential as a valuable scaffold in drug design.[1]
-
The Pyridine Core: The pyridine ring is a well-established isostere for a phenyl ring in medicinal chemistry, often introduced to enhance solubility and provide a handle for hydrogen bonding interactions. The nitrogen atom in the ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing the overall physicochemical properties of the molecule.
-
The 2-Fluoro Substituent: The placement of a fluorine atom at the 2-position of the pyridine ring is a strategic choice. Fluorine's high electronegativity can modulate the pKa of the ring nitrogen, making it less basic. This can be crucial for avoiding off-target interactions, particularly with enzymes or receptors that have a cationic binding pocket. Furthermore, the C-F bond is exceptionally strong, rendering the molecule more resistant to oxidative metabolism, a common pathway for drug degradation. This can lead to an improved pharmacokinetic profile, including a longer half-life.
-
The 6-Amino Group: The amino group at the 6-position serves as a key point for derivatization. It can act as a hydrogen bond donor and can be readily acylated, alkylated, or used in other coupling reactions to build more complex molecular architectures. The electronic nature of the amino group also influences the reactivity of the pyridine ring.
-
The 3-Carboxylic Acid Group: The carboxylic acid at the 3-position provides another critical handle for modification, typically through amide bond formation. This allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR). The acidic nature of this group can also be important for interacting with specific residues in a biological target.
Physicochemical Properties of the Core Scaffold:
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₆H₅FN₂O₂ | Provides the elemental composition. |
| Molecular Weight | 156.11 g/mol | A low molecular weight allows for the addition of other functionalities while staying within the "rule of five" for oral bioavailability. |
| CAS Number | 1393584-80-9 | Unique identifier for the specific chemical entity.[1] |
Synthetic Pathways: Accessing the Core Scaffold
While specific, detailed experimental protocols for the synthesis of this compound are not widely published in peer-reviewed journals, its synthesis can be logically deduced from established methodologies for analogous fluorinated and aminated pyridine carboxylic acids. A plausible synthetic strategy would involve a multi-step process, likely starting from a readily available di-substituted pyridine.
A potential, though not definitively published, synthetic route is outlined below. This hypothetical pathway is based on known transformations in heterocyclic chemistry.
Caption: A plausible, though hypothetical, synthetic route to this compound.
Experimental Protocol Considerations (Hypothetical):
Step 1: Carboxylation of 2,6-Difluoropyridine
-
Reaction Setup: A solution of 2,6-difluoropyridine in an anhydrous ethereal solvent (e.g., THF, diethyl ether) would be cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
Deprotonation: A strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, would be added dropwise to effect deprotonation at the 3-position, which is activated by the two flanking fluorine atoms.
-
Quenching with Carbon Dioxide: The resulting lithiated species would then be quenched by the addition of solid carbon dioxide (dry ice).
-
Work-up and Isolation: The reaction would be warmed to room temperature and quenched with an aqueous acid. The product, 2,6-difluoro-3-pyridinecarboxylic acid, would be isolated through extraction and purification, likely by crystallization or column chromatography.
Step 2: Selective Amination
-
Reaction Setup: The 2,6-difluoro-3-pyridinecarboxylic acid would be dissolved in a suitable solvent, potentially a polar aprotic solvent like DMSO or in a sealed vessel with aqueous ammonia.
-
Nucleophilic Aromatic Substitution: The solution would be heated with a source of ammonia (e.g., concentrated ammonium hydroxide) or a protected amine. The fluorine at the 6-position is generally more susceptible to nucleophilic attack than the fluorine at the 2-position due to electronic effects.
-
Work-up and Isolation: After the reaction is complete, the product, this compound, would be isolated by adjusting the pH to its isoelectric point to precipitate the product, followed by filtration and drying.
Disclaimer: This is a proposed synthetic route and has not been experimentally validated from available literature. Actual reaction conditions may vary, and optimization would be required.
Potential Applications in Medicinal Chemistry: A Landscape of Opportunity
While specific drugs containing the this compound scaffold are not yet prevalent in the market, the therapeutic applications of closely related analogs provide a strong indication of its potential.
Oncology: Targeting Key Pathways in Cancer Progression
The 6-aminonicotinamide scaffold has shown significant promise in the development of histone deacetylase (HDAC) inhibitors.[2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers. The development of a nicotinamide series of HDAC inhibitors has led to the discovery of class I selective inhibitors with potent anti-tumor activity.[2]
The this compound scaffold could be a valuable starting point for the design of novel HDAC inhibitors. The fluorine atom could enhance binding affinity and improve the pharmacokinetic profile, while the amino and carboxylic acid groups provide handles for synthesizing a library of derivatives to optimize potency and selectivity.
Caption: Workflow for developing HDAC inhibitors from the this compound scaffold.
Furthermore, a derivative of the related 6-fluoronicotinic acid has been investigated for the treatment of pancreatic cancer, highlighting the potential of this class of compounds in oncology.[2]
Neuroscience: Modulating Neurotransmitter Receptors
Analogs of 6-aminonicotinic acid have been synthesized and characterized as novel GABA(A) receptor agonists.[3] The GABA(A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system, and its modulation is a key strategy for treating a range of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders. The discovery of new agonists with potentially different pharmacological profiles could lead to the development of novel therapeutics with improved efficacy and side-effect profiles.[3]
The this compound core could be utilized to explore new chemical space around the GABA(A) receptor binding site. The fluorine atom could introduce new interactions and improve brain penetration, a critical factor for CNS-active drugs.
PET Imaging: A Tool for Diagnostics and Drug Development
Fluorine-18 is a widely used radionuclide for Positron Emission Tomography (PET) imaging. The synthesis of radiolabeled molecules containing fluorine-18 allows for the non-invasive visualization and quantification of biological processes in vivo. 6-Fluoronicotinic acid has been used as a molecular scaffold to synthesize tracers for PET, for visualizing and measuring changes in metabolic processes.[2]
Given this precedent, this compound could be a valuable precursor for the development of novel PET tracers. The amino group provides a site for conjugation to targeting vectors such as peptides or antibodies, allowing for the specific imaging of targets of interest in diseases such as cancer or neurodegenerative disorders.
Structure-Activity Relationship (SAR) Insights and Future Directions
While a detailed SAR for this compound itself is not yet established, we can infer potential relationships from related structures.
-
The 6-Amino Group: Modification of the 6-amino group is likely to have a significant impact on biological activity. Acylation with different substituents can explore interactions with hydrophobic pockets or introduce additional hydrogen bonding partners.
-
The 2-Fluoro Group: The presence and position of the fluorine atom are critical. Its role as a bioisosteric replacement for a hydrogen or hydroxyl group can profoundly affect binding and metabolism. Comparative studies with non-fluorinated or differently fluorinated analogs would be essential to delineate its specific contribution.
-
The 3-Carboxylic Acid Group: Conversion of the carboxylic acid to various amides is a common strategy to modulate solubility, cell permeability, and target engagement. The nature of the amine used for amide formation will be a key determinant of the resulting compound's properties.
Future research should focus on:
-
Development and publication of a robust and scalable synthesis for this compound.
-
Systematic exploration of its derivatization at the amino and carboxylic acid functionalities.
-
Screening of the resulting compound libraries against a diverse range of biological targets, including kinases, proteases, and GPCRs, to uncover novel therapeutic applications.
-
Detailed physicochemical characterization to build a comprehensive profile for this promising scaffold.
Conclusion: A Scaffold Poised for Discovery
This compound stands as a promising, yet underexplored, building block in the medicinal chemist's toolbox. Its unique combination of a fluorinated pyridine core with two reactive handles offers a versatile platform for the design and synthesis of novel therapeutic agents. By leveraging the established potential of related scaffolds in oncology, neuroscience, and medical imaging, researchers are well-positioned to unlock the full therapeutic potential of this intriguing molecule. The path forward requires a concerted effort in synthetic chemistry, biological screening, and physicochemical characterization to fully realize the promise of this compound in the development of the next generation of medicines.
References
- [This result is not directly cited in the text but provides general context on the topic.]
- This compound. Chemical Supplier Information. [Provides CAS number and confirms existence of the molecule].
- [This result is not directly cited in the text but provides general context on the topic.]
-
Hamblett, C. L., et al. (2007). The Discovery of 6-amino Nicotinamides as Potent and Selective Histone Deacetylase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(19), 5300-5309. [Link]
-
Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. European Journal of Medicinal Chemistry. (2014). [Link]
Sources
The Alchemist's Guide to 6-Amino-2-fluoronicotinic Acid: A Technical Treatise on Safe Handling and Strategic Application
For the vanguard of discovery—researchers, scientists, and pioneers in drug development—this guide illuminates the path to safely harnessing the potential of 6-Amino-2-fluoronicotinic acid. As a Senior Application Scientist, my directive is not merely to prescribe steps but to instill a deep, causal understanding of the principles that govern the safe and effective use of this potent chemical entity.
This document eschews rigid templates in favor of a fluid, logical narrative designed to empower the user with both practical protocols and the scientific rationale that underpins them. We will journey from the foundational chemical identity and its inherent hazards to the nuanced protocols of its application in the laboratory, culminating in a comprehensive framework for risk mitigation and emergency preparedness.
I. The Strategic Importance of Fluorinated Nicotinic Acids in Modern Drug Discovery
This compound and its structural congeners are not mere reagents; they are keystones in the architecture of modern therapeutics. The strategic incorporation of a fluorine atom onto the pyridine ring profoundly alters the molecule's physicochemical properties, including its pKa, lipophilicity, and metabolic stability. This "fluorine factor" is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a lead compound.[1][2] These fluorinated building blocks are integral to the synthesis of a range of bioactive molecules, from novel anti-cancer agents to advanced imaging agents for Positron Emission Tomography (PET).[3][4] The presence of both an amino group and a carboxylic acid on the pyridine scaffold provides two reactive handles for diverse chemical transformations, making it a versatile platform for library synthesis and lead optimization.
II. Hazard Identification and Risk Assessment: A Proactive Stance
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a comprehensive hazard profile can be constructed by examining its close structural analogs, including 6-fluoronicotinic acid, 6-aminonicotinic acid, and 2-amino-5-fluoronicotinic acid. The consistent toxicological profile across these related molecules provides a strong basis for a conservative and proactive risk assessment.
The primary hazards associated with these compounds are:
-
Skin Irritation: Causes skin irritation.[5]
-
Serious Eye Irritation: Causes serious eye irritation.[5]
-
Respiratory Irritation: May cause respiratory irritation.[5]
Table 1: Comparative Physicochemical and Hazard Data of Structural Analogs
| Property | 6-Fluoronicotinic acid | 6-Aminonicotinic acid | 2-Amino-5-fluoronicotinic acid | This compound (Predicted) |
| CAS Number | 403-45-2 | 3167-49-5 | 1196154-03-6 | Not available |
| Molecular Formula | C₆H₄FNO₂ | C₆H₆N₂O₂ | C₆H₅FN₂O₂ | C₆H₅FN₂O₂ |
| Molecular Weight | 141.10 g/mol | 138.12 g/mol | 156.11 g/mol | 156.11 g/mol |
| Melting Point | 144-148 °C | >300 °C | Not available | Similar to analogs |
| Boiling Point | 309.4 °C | Not available | Not available | Similar to analogs |
| GHS Hazard Statements | H315, H319, H335 | H315, H319, H335 | H302, H315, H319, H335 | H315, H319, H335 (Assumed) |
Data for analogs sourced from[3][4][5][6]. The properties for this compound are predicted based on these analogs.
III. The Pillars of Safe Handling: A Self-Validating System
The following protocols are designed to create a self-validating system of safety, where each step reinforces the overall integrity of the workflow.
A. Engineering Controls and Personal Protective Equipment (PPE): The First Line of Defense
The causality here is simple: to prevent exposure, we must create physical barriers between the researcher and the chemical.
-
Engineering Controls : All manipulations of solid this compound and its solutions must be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[7] The work area should be equipped with an easily accessible safety shower and eyewash station.[8]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical splash goggles are mandatory.
-
Hand Protection : Nitrile or neoprene gloves should be worn. Latex gloves are not suitable.[7] Gloves should be inspected before use and changed frequently, especially after direct contact with the substance.
-
Body Protection : A lab coat, fully buttoned, is required.
-
Respiratory Protection : If there is a risk of generating significant dust outside of a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.
-
Caption: Decision tree for spill response.
IV. Experimental Protocol: Amide Bond Formation
The dual functionality of this compound makes it an excellent substrate for reactions such as amide bond formation, a cornerstone of medicinal chemistry. The following is a representative protocol for the coupling of this compound with a generic primary amine.
Objective: To synthesize an N-substituted 6-amino-2-fluoronicotinamide.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup :
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
-
Activation :
-
Add HATU (1.1 eq) to the solution and stir for 5 minutes at room temperature. The carboxylic acid is activated by HATU to form a highly reactive intermediate.
-
-
Amine Addition :
-
Add the primary amine (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq). DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction.
-
-
Reaction Monitoring :
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup :
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification :
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
-
V. Waste Disposal
All waste materials, including unused reagents, reaction mixtures, and contaminated materials, should be collected in a designated hazardous waste container and disposed of in accordance with institutional and local regulations. [8]
VI. Conclusion
This compound is a valuable tool in the arsenal of the medicinal chemist. Its potential, however, can only be fully and safely realized through a deep understanding of its chemical nature and a disciplined adherence to rigorous safety protocols. This guide provides the foundational knowledge and practical steps to achieve that end, empowering researchers to innovate responsibly.
References
-
Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved from [Link]
-
PubChem. (n.d.). 6-Fluoronicotinic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 6-Fluoronicotinic Acid - Safety and Hazards. Retrieved from [Link]
- Google Patents. (n.d.). CN115433122A - Preparation method of 6-fluoronicotinic acid.
-
Pharmaffiliates. (n.d.). 6-Bromo-2-fluoronicotinic Acid. Retrieved from [Link]
-
Chemsrc. (2023). 6-Fluoronicotinic acid | CAS#:403-45-2. Retrieved from [Link]
-
ACS Publications. (2010). One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Singh, R. P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 3843–3871. Retrieved from [Link]
-
Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. Retrieved from [Link]
-
ResearchGate. (2021). Utilization of fluorinated α-amino acids in small molecule drug design. Retrieved from [Link]
-
Rutgers University. (n.d.). Standard Operating Procedure for: Fluorine Gas. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Laboratory Safety Manual. Retrieved from [Link]
-
Rutgers University. (n.d.). Standard Operating Procedure for: Pyridine. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 25.4: Synthesis of Amino Acids. Retrieved from [Link]
Sources
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. 6-Fluoronicotinic acid | 403-45-2 [chemicalbook.com]
- 5. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. innospk.com [innospk.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Methodological & Application
Synthesis of 6-Amino-2-fluoronicotinic Acid: An In-Depth Guide for Researchers
This comprehensive guide provides a detailed, field-proven protocol for the synthesis of 6-Amino-2-fluoronicotinic acid, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.
Introduction: The Significance of this compound
This compound is a key heterocyclic compound incorporating both a fluorine atom and an amino group on a pyridine ring, with a carboxylic acid functionality. This unique combination of functional groups makes it an attractive starting material for the synthesis of a wide range of biologically active molecules. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the amino and carboxylic acid groups provide versatile handles for further chemical modifications.
This guide outlines a robust and efficient multi-step synthesis, beginning with commercially available starting materials and proceeding through key intermediates to the final product. Each step has been designed to be high-yielding and amenable to standard laboratory techniques.
Overall Synthetic Strategy
The synthesis of this compound is strategically designed in a four-step sequence, commencing with the formation of a key intermediate, 2-Amino-6-fluoropyridine. This is followed by the protection of the reactive amino group, a directed ortho-metalation to introduce the carboxylic acid moiety, and a final deprotection step to yield the target molecule.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 2-Amino-6-fluoropyridine
The initial step involves the selective nucleophilic aromatic substitution of a fluorine atom in 2,6-difluoropyridine with an amino group. This reaction is typically carried out using aqueous ammonia under elevated temperature and pressure.
Experimental Protocol: Amination of 2,6-Difluoropyridine
-
Reaction Setup: In a high-pressure steel reaction vessel, combine 2,6-difluoropyridine (1.0 eq) with a concentrated aqueous solution of ammonium hydroxide (excess, typically 5-10 eq).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Isolation: After completion (typically 12-24 hours), cool the reaction vessel to room temperature. The product, 2-Amino-6-fluoropyridine, often precipitates out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
| Reagent/Solvent | Molar Ratio/Concentration | Key Considerations |
| 2,6-Difluoropyridine | 1.0 eq | Starting material |
| Ammonium Hydroxide | 5-10 eq (28-30% aq. soln.) | Acts as both reactant and solvent |
| Temperature | 100-120 °C | Requires a sealed pressure vessel |
| Reaction Time | 12-24 hours | Monitor for completion |
Part 2: Protection of the Amino Group
To prevent the acidic proton of the amino group from interfering with the subsequent organolithium-mediated carboxylation, it must be protected. The pivaloyl group is an excellent choice as it is sterically bulky, which can aid in directing the ortho-metalation, and is stable to the strongly basic conditions of the next step.
Experimental Protocol: Pivaloyl Protection
-
Reaction Setup: Dissolve 2-Amino-6-fluoropyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, typically triethylamine (TEA) or pyridine (1.2-1.5 eq).
-
Addition of Pivaloyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add pivaloyl chloride (1.1-1.3 eq) dropwise to the stirred solution.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(6-Fluoropyridin-2-yl)pivalamide.
Part 3: Directed Ortho-metalation and Carboxylation
This is the crucial step for the introduction of the carboxylic acid group at the 3-position of the pyridine ring. The pivaloylamino group acts as a powerful directing group, facilitating the deprotonation of the adjacent C-H bond by a strong organolithium base. The resulting lithiated species is then quenched with carbon dioxide.
Experimental Protocol: Carboxylation
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), dissolve the N-(6-Fluoropyridin-2-yl)pivalamide (1.0 eq) in anhydrous THF.
-
Lithiation: Cool the solution to a low temperature, typically -78 °C (dry ice/acetone bath). Add a solution of a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi) (2.0-2.2 eq), dropwise. Stir the mixture at this temperature for 1-2 hours to ensure complete metalation.
-
Carboxylation: Quench the reaction by bubbling dry carbon dioxide gas through the solution or by pouring the reaction mixture over crushed dry ice.
-
Work-up: Allow the mixture to warm to room temperature. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of 3-4 to precipitate the carboxylic acid. Collect the solid by filtration, wash with water, and dry to obtain 6-(Pivaloylamino)-2-fluoronicotinic acid.
Part 4: Deprotection of the Pivaloyl Group
The final step is the removal of the pivaloyl protecting group to unveil the free amino group, yielding the target molecule, this compound. This is typically achieved by acid or base hydrolysis.
Experimental Protocol: Hydrolysis
-
Reaction Setup: Suspend the 6-(Pivaloylamino)-2-fluoronicotinic acid (1.0 eq) in a suitable solvent system, such as a mixture of an alcohol (e.g., ethanol) and water.
-
Hydrolysis: Add a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH) and heat the mixture to reflux.
-
Work-up and Isolation: Monitor the reaction by TLC. Upon completion, cool the reaction mixture. If acid hydrolysis was used, carefully neutralize with a base to precipitate the product. If base hydrolysis was used, acidify with an acid to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary for further purification.
Characterization and Purity Analysis
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine, carboxylic acid, C-F bond).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety Precautions
-
Organolithium Reagents: n-Butyllithium and sec-butyllithium are highly pyrophoric and react violently with water. Handle with extreme care under an inert atmosphere.
-
Pivaloyl Chloride: Corrosive and lachrymatory. Handle in a well-ventilated fume hood.
-
High-Pressure Reactions: The amination step requires a certified pressure vessel and appropriate safety precautions.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these procedures.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in amination | Incomplete reaction or side reactions. | Ensure the reaction vessel is properly sealed and the temperature is maintained. Increase reaction time if necessary. |
| Incomplete protection | Insufficient base or pivaloyl chloride. | Use a slight excess of the reagents and ensure anhydrous conditions. |
| Low yield in carboxylation | Incomplete lithiation or premature quenching. | Ensure strictly anhydrous conditions. Add the organolithium reagent slowly at low temperature. Use freshly crushed, high-quality dry ice. |
| Difficulty in deprotection | Stable amide bond. | Increase the concentration of the acid or base, and/or prolong the reaction time. |
References
-
Turner, J. A. Regiospecific Electrophilic Substitution of Aminopyridines: Ortho Lithiation of 2-, 3-, and 4-(Pivaloylamino)pyridines. J. Org. Chem.1983 , 48 (20), 3401–3408. [Link]
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. [Link]
-
Snieckus, V. Directed ortho metalation. Toluene- and ethylbenzene-derived carbanions. Chem. Rev.1990 , 90 (6), 879–933. [Link]
Application Note: High-Purity Recovery of 6-Amino-2-fluoronicotinic Acid via Optimized pH-Modulated Recrystallization
Abstract
This application note provides a detailed protocol for the purification of 6-Amino-2-fluoronicotinic acid, a critical building block in pharmaceutical synthesis.[1] Standard recrystallization techniques can be challenging due to the compound's zwitterionic nature and variable solubility. This guide presents an optimized, pH-modulated recrystallization method using a mixed solvent system. The protocol is designed to be a self-validating system, ensuring high-purity recovery by addressing the specific physicochemical properties of the target molecule and the likely impurity profile. We will explain the causality behind each experimental choice, offering researchers a robust and reproducible method for obtaining material that meets stringent quality standards for drug development.
Mechanistic Rationale & Solvent System Selection
The purification of this compound is non-trivial. The molecule possesses both a basic amino group and an acidic carboxylic acid group, allowing it to exist as a zwitterion. This amphoteric character governs its solubility, which is highly dependent on the pH of the medium. The solubility is typically at its minimum at the isoelectric point (pI) and increases significantly in either acidic or basic conditions. Our strategy leverages this property to achieve selective purification.
The core principle of this protocol is to dissolve the crude compound under conditions where it is highly soluble (basic pH) and then induce crystallization by adjusting the pH to its isoelectric point, where it is least soluble. This ensures that pH-sensitive impurities remain in the solution (mother liquor).
Solvent Choice: The Ethanol-Water System A mixed solvent system of ethanol and water is selected for its synergistic properties.
-
Water: An excellent solvent for the salt form (sodium carboxylate) of this compound under basic conditions. It is also effective at dissolving highly polar, inorganic impurities.
-
Ethanol: A less polar solvent that helps to modulate the overall solvent polarity. The presence of ethanol reduces the solubility of the neutral zwitterionic form of the compound as the pH is lowered, promoting higher crystal recovery. The solubility of many amino acids decreases with the introduction of hydrophobic organic solvents like ethanol.
This combination provides a wide solubility gradient that can be finely controlled through adjustments in both temperature and pH, a key feature for successful recrystallization.[2]
Impurity Profile Considerations
For any purification protocol to be effective, it must be designed to remove likely impurities. Amino acids used in pharmaceutical applications can contain various impurities stemming from their synthesis pathway.[3][4] Potential impurities for this compound may include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Isomeric Byproducts: Structurally related isomers formed during fluorination or amination steps.
-
Process-Related Inorganic Salts: Compounds like sodium chloride or sulfates from reagents and workup steps.[4]
-
Colorimetric Impurities: High molecular weight, often colored, byproducts from side reactions.
The described protocol effectively targets these impurities. Inorganic salts and other highly polar molecules remain dissolved in the aqueous-alcoholic mother liquor upon crystallization. The optional activated carbon step is highly effective at removing colorimetric impurities. Non-polar impurities, if present, can often be removed via hot filtration as they may exhibit low solubility in the hot, basic aqueous solution.
Detailed Recrystallization Protocol
This protocol is designed for purifying approximately 10 grams of crude this compound. Adjust volumes accordingly for different scales.
Materials & Equipment:
-
Crude this compound (~85-95% purity)
-
Deionized (DI) Water
-
Ethanol (95% or absolute)
-
2 M Sodium Hydroxide (NaOH) solution
-
2 M Hydrochloric Acid (HCl) solution
-
Activated Carbon (decolorizing charcoal), optional
-
Celite™ (or other filter aid), optional
-
Erlenmeyer flasks
-
Magnetic stir plate and stir bar
-
Heating mantle or hot plate
-
pH meter or pH strips (0-14 range)
-
Büchner funnel and filtration flask
-
Vacuum source
-
Watch glass
-
Drying oven (vacuum or standard)
Step-by-Step Procedure
Step 1: Dissolution of Crude Material
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add 50 mL of DI water. The compound will likely not dissolve completely, forming a slurry.
-
Begin stirring and gently warm the mixture to 50-60°C. Do not boil.
-
Slowly add 2 M NaOH solution dropwise while monitoring the pH. Continue adding until the solid completely dissolves and the pH of the solution is approximately 9.0-10.0. The formation of the sodium salt of the carboxylic acid dramatically increases its aqueous solubility.
-
Expertise Note: Avoid excessively high pH, as it can promote side reactions. A clear solution indicates complete salt formation and dissolution. Record the volume of NaOH added.
-
Step 2: Decolorization (Optional)
-
If the solution is colored, cool it slightly to ~50°C.
-
Add a small amount (approx. 0.5 g) of activated carbon to the solution.
-
Stir the mixture at 50°C for 10-15 minutes.
-
Expertise Note: Using excessive carbon or prolonged heating can lead to product adsorption and reduced yield.
-
Step 3: Hot Filtration
-
If activated carbon was used, or if insoluble particulate matter is visible, a hot filtration is necessary.
-
Set up a gravity filtration system with fluted filter paper in a glass funnel. Pre-heat the funnel and receiving flask by pouring boiling water through them to prevent premature crystallization.[2]
-
Quickly filter the hot solution into the clean, pre-heated flask.
-
Trustworthiness Note: This step is critical for removing insoluble impurities that would otherwise contaminate the final product.
-
Step 4: Crystallization Induction via pH Adjustment
-
Allow the clear, hot filtrate to cool to approximately 60-70°C.
-
Begin stirring and slowly add 2 M HCl solution dropwise. Monitor the pH continuously.
-
As the pH approaches neutrality, you will observe the onset of crystallization as the compound converts from its soluble salt form back to the less soluble zwitterionic form. Continue adding HCl until the pH reaches ~4.5-5.5 (the likely isoelectric point region).
-
Once the target pH is reached, stop adding acid.
-
Expertise Note: The rate of pH adjustment and cooling determines crystal size and purity. Slow, controlled addition of acid and subsequent slow cooling are paramount for forming large, well-defined crystals, which are easier to filter and typically purer than fine precipitates formed by rapid "crashing out."[2][5]
-
Step 5: Crystal Maturation and Isolation
-
Allow the flask to cool slowly to room temperature, undisturbed, for at least 1-2 hours.
-
Further cool the flask in an ice-water bath for an additional 30-60 minutes to maximize crystal precipitation.[6]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystal cake with a small amount of cold DI water (2 x 10 mL), followed by a wash with cold ethanol (1 x 10 mL).
-
Expertise Note: The cold water wash removes residual mother liquor containing dissolved impurities. The cold ethanol wash helps to displace the water and expedite drying. The solvent must be cold to minimize re-dissolving the purified product.[5]
-
Step 6: Drying
-
Continue to pull a vacuum over the crystals in the funnel to remove as much solvent as possible.
-
Transfer the crystal cake to a pre-weighed watch glass.
-
Dry the product to a constant weight in a vacuum oven at 50-60°C. If a vacuum oven is unavailable, drying in a standard oven at a slightly elevated temperature or in a desiccator is also acceptable.
Process Visualization & Data Summary
The entire purification workflow is summarized in the diagram below.
Caption: Workflow for the pH-modulated recrystallization of this compound.
Table 1: Expected Process Parameters and Outcomes
| Parameter | Value / Range | Rationale |
| Starting Material Purity | ~85-95% | Typical purity for crude synthetic products. |
| Solvent System | Deionized Water / Ethanol | Provides an optimal polarity range and leverages pH-dependent solubility. |
| Dissolution pH | 9.0 - 10.0 | Ensures complete dissolution by forming the highly soluble sodium salt. |
| Crystallization pH | ~4.5 - 5.5 | Induces crystallization at the isoelectric point where solubility is minimal. |
| Cooling Protocol | Slow cooling to RT, then ice bath | Promotes large crystal growth and maximizes yield.[2] |
| Expected Yield | 80 - 90% | Accounts for transfer losses and solubility in the mother liquor. |
| Final Purity (HPLC) | >99.5% | Demonstrates effective removal of process-related impurities. |
| Melting Point | Sharp, defined range | A sharp melting point is a key indicator of high purity.[2] |
Quality Control & Troubleshooting
Purity Assessment:
-
Melting Point: The purified product should exhibit a significantly sharper and slightly higher melting point range compared to the crude material. The melting point for the related compound 6-fluoronicotinic acid is 144-148°C.[1][7][8][9] The amino-substituted version will have a different, but characteristically sharp, melting point when pure.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A single major peak should be observed.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure and absence of proton- or carbon-containing impurities.
Troubleshooting Guide:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form | Too much solvent used; pH not correctly adjusted. | Boil off some solvent to concentrate the solution; re-check and adjust pH carefully; scratch the inside of the flask with a glass rod to induce nucleation. |
| Product "oils out" | Solution is supersaturated; cooling is too rapid; melting point of compound is below the solution temperature. | Re-heat the solution until the oil dissolves; add a small amount of additional solvent; ensure slow cooling. |
| Very low yield | Compound is too soluble in the solvent system; pH adjustment was inaccurate; premature crystallization during hot filtration. | Reduce the initial volume of water; ensure the pH is accurately brought to the isoelectric point; ensure filtration apparatus is thoroughly pre-heated. |
| Product is colored | Incomplete removal of colorimetric impurities. | Repeat the recrystallization, ensuring the use of activated carbon (Step 2). |
References
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
ChemBK. 6-fluoronicotinic acid. ChemBK. Available from: [Link]
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Chemsrc. 6-Fluoronicotinic acid | CAS#:403-45-2. Chemsrc. Available from: [Link]
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LookChem. This compound. LookChem. Available from: [Link]
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Chemistry LibreTexts. Recrystallization. (2023). Available from: [Link]
- Google Patents. US4447615A - Process for the purification of nicotinic acid amide I.
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Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. (2021). Available from: [Link]
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PubChem. 6-Fluoronicotinic Acid. National Center for Biotechnology Information. Available from: [Link]
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Chakravarty, A., et al. Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. Available from: [Link]
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RSC Education. Purifying by recrystallisation | 16–18 years. Royal Society of Chemistry. Available from: [Link]
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Pharmaffiliates. 6-Bromo-2-fluoronicotinic Acid | CAS No : 1214345-17-1. Available from: [Link]
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ResearchGate. (PDF) Impurity profile of amino acids?. (2010). Available from: [Link]
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MDPI. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). Available from: [Link]
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HPLC purification method for 6-Amino-2-fluoronicotinic acid
An Application Note and Protocol for the Preparative HPLC Purification of 6-Amino-2-fluoronicotinic acid
Abstract
This compound is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized as a scaffold for synthesizing bioactive molecules and tracers for positron emission tomography (PET).[1][2] Its synthesis can yield a mixture of starting materials, byproducts, and the desired product, necessitating a robust purification strategy to achieve the high purity (>98%) required for subsequent applications.[3] This application note provides a detailed, field-proven protocol for the preparative High-Performance Liquid Chromatography (HPLC) purification of this compound. We delve into the physicochemical properties of the analyte to develop a logical method, explaining the causality behind the selection of stationary phase, mobile phase, and pH. The protocol is designed as a self-validating system, incorporating analytical scouting runs and post-purification purity assessment to ensure trustworthy and reproducible results.
Understanding the Analyte: The Key to a Robust Method
The molecular structure of this compound is fundamentally amphoteric, containing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH) on a pyridine ring.[4][5] This dual nature is the most critical factor governing its behavior in a chromatographic system.
-
Acidic Group (Carboxylic Acid): The pKa of the carboxylic acid group on a nicotinic acid scaffold is typically in the range of 3.4 to 4.5.[6] Below this pH, the group is predominantly in its neutral form (-COOH). Above this pH, it becomes deprotonated and negatively charged (-COO⁻).
-
Basic Group (Amino Group): The pKa of an amino group on a pyridine ring is generally between 5 and 7. Below this pH, the group is protonated and positively charged (-NH₃⁺). Above this pH, it remains in its neutral form (-NH₂).
This pH-dependent ionization allows us to control the molecule's overall charge and, consequently, its retention on a reversed-phase column. For optimal peak shape and retention in reversed-phase HPLC, it is generally desirable to suppress the ionization of at least one of the functional groups.
Principle of Separation: pH-Controlled Reversed-Phase Chromatography
Based on the analyte's properties, the most effective strategy is ion-suppressed reversed-phase HPLC . By operating at a low pH (e.g., pH 2.5-3.0), we can achieve two critical objectives simultaneously:
-
Neutralize the Carboxylic Acid: The mobile phase pH is well below the pKa of the carboxylic acid, ensuring it remains in its neutral, protonated (-COOH) state. This minimizes ionic interactions with the stationary phase and prevents peak tailing.
-
Protonate the Amino Group: The pH is also well below the pKa of the amino group, converting it to its positively charged, protonated (-NH₃⁺) form.
While the molecule will carry a net positive charge, the neutralization of the carboxyl group significantly enhances its retention through hydrophobic interactions with the C18 stationary phase. The presence of a consistent positive charge also ensures uniform interaction and sharp, symmetrical peaks. Using a mobile phase modifier like trifluoroacetic acid (TFA) or formic acid is ideal as they are effective at controlling pH and are volatile, which simplifies the recovery of the final compound.[7]
Detailed Protocol: Preparative Purification
This protocol is designed for purifying a crude sample of this compound to a purity level of ≥98%.
Instrumentation and Materials
| Component | Specification |
| HPLC System | Preparative HPLC system with gradient capability and UV-Vis Detector |
| Column | C18 Reversed-Phase Preparative Column (e.g., 20 mm ID x 250 mm, 5 or 10 µm) |
| Detector | UV-Vis Detector set to 265 nm |
| Fraction Collector | Automated fraction collector |
| Data Acquisition | Chromatography Data System (CDS) |
| Solvents | HPLC Grade Acetonitrile (ACN) and Water |
| Mobile Phase Additive | Trifluoroacetic Acid (TFA), HPLC Grade |
| Sample Solvent | DMSO or a mixture of Water/ACN with 0.1% TFA |
| Glassware | Volumetric flasks, beakers, graduated cylinders |
| Filtration | 0.45 µm syringe filters (PTFE or other compatible material) |
Reagent and Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% TFA in HPLC Grade Water. To prepare 1 L, add 1.0 mL of TFA to 999 mL of HPLC grade water. Degas thoroughly.
-
Mobile Phase B (Organic): 0.1% TFA in HPLC Grade Acetonitrile. To prepare 1 L, add 1.0 mL of TFA to 999 mL of HPLC grade ACN. Degas thoroughly.
Rationale: TFA serves as both an ion-pairing agent and a pH modifier, ensuring the analyte is protonated and the carboxyl group is suppressed.[7] Its volatility is a key advantage for post-purification workup, as it can be easily removed by lyophilization or evaporation.
Sample Preparation
-
Accurately weigh the crude this compound.
-
Dissolve the sample in a minimal amount of a suitable solvent (e.g., DMSO, or a 50:50 mixture of Mobile Phase A and B) to create a concentrated stock solution (e.g., 50-100 mg/mL).
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.
Rationale: A high sample concentration is necessary for preparative chromatography to maximize throughput. Filtering the sample is a critical step to protect the expensive preparative column from clogging and pressure buildup.
HPLC Operating Conditions
An initial analytical scouting run is essential to determine the exact retention time of the target compound before proceeding to the preparative scale.
| Parameter | Analytical Scouting Run | Preparative Purification Run |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 20 x 250 mm, 10 µm |
| Flow Rate | 1.0 mL/min | 18-20 mL/min (Adjust based on column dimensions and pressure) |
| Injection Volume | 5-10 µL | 1-5 mL (Dependent on concentration and column capacity) |
| Detection | UV at 265 nm | UV at 265 nm |
| Column Temp. | 35 °C | 35 °C |
| Gradient | 5% B to 50% B over 20 min, then wash and re-equilibrate | 5% B to 50% B over 30 min, then wash and re-equilibrate |
Rationale: The analytical run provides a low-cost, low-waste method to confirm the separation parameters. The gradient is then scaled linearly for the preparative run to maintain resolution while accommodating a larger sample load. A column temperature of 35 °C ensures reproducible retention times and can improve peak efficiency. The detection wavelength of 265 nm is chosen based on the typical absorbance maxima for pyridine-based compounds.[8]
Purification Workflow and Fraction Collection
The overall process follows a logical sequence from sample preparation to the recovery of the pure compound.
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NMR and mass spectrometry analysis of 6-Amino-2-fluoronicotinic acid
< APPLICATION NOTE
Comprehensive Structural Elucidation of 6-Amino-2-fluoronicotinic Acid Utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry
Abstract
This application note provides a detailed guide for the structural analysis and characterization of this compound, a key heterocyclic building block in pharmaceutical and agrochemical research. We present optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and High-Resolution Mass Spectrometry (HRMS). The methodologies are designed to provide unambiguous structural confirmation, facilitate impurity profiling, and offer a framework for routine quality control. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical techniques for the comprehensive characterization of complex aromatic compounds.
Introduction
This compound (C₆H₅FN₂O₂) is a substituted pyridine derivative with significant potential as a scaffold in the synthesis of novel bioactive molecules. The precise arrangement of the amino, fluoro, and carboxylic acid functional groups on the pyridine ring dictates its chemical reactivity and subsequent biological activity. Therefore, unequivocal structural verification is a critical first step in any research and development endeavor.
NMR spectroscopy and mass spectrometry are indispensable tools for the structural elucidation of organic molecules. NMR provides detailed information about the chemical environment and connectivity of atoms, while mass spectrometry offers precise molecular weight determination and insights into fragmentation patterns.[1] The presence of the ¹⁹F nucleus offers an additional, highly sensitive NMR probe for structural confirmation.[2][3] This application note outlines a systematic approach to leverage the strengths of both techniques for a comprehensive analysis of this compound.
Principles and Experimental Causality
The analytical strategy is built upon the complementary nature of NMR and mass spectrometry.
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are employed to create a complete picture of the molecule's carbon-hydrogen framework and the position of the fluorine substituent. The chemical shifts (δ) provide information about the electronic environment of each nucleus, while spin-spin coupling constants (J) reveal through-bond connectivity. For substituted pyridines, the positions of substituents significantly influence the chemical shifts of the ring protons and carbons.[4][5][6] The ¹⁹F NMR is particularly powerful due to its high sensitivity and wide chemical shift range, making it an excellent tool for confirming the presence and environment of the fluorine atom.[3][7][8][9]
-
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is utilized to determine the elemental composition of the parent molecule with high accuracy, confirming the molecular formula.[10][11] Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the protonated molecule, providing characteristic fragmentation patterns that help to piece together the molecular structure.[10][12] Electrospray ionization (ESI) is the chosen ionization technique due to its suitability for polar, protic molecules like nicotinic acid derivatives.[12][13][14][15]
Experimental Protocols
NMR Sample Preparation
The quality of NMR spectra is highly dependent on proper sample preparation.[16][17][18][19]
Protocol:
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H and ¹⁹F NMR, and 50-100 mg for ¹³C NMR.[16][19][20]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good starting point for this compound due to its ability to dissolve polar, acidic, and basic functionalities.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[16][20] Gentle vortexing or sonication can aid dissolution.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
Workflow Diagram:
Caption: Experimental workflow for LC-MS/MS analysis.
Instrument Parameters:
| Parameter | Setting |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120-150 °C |
| Desolvation Temp. | 350-450 °C |
| Full Scan MS Range | m/z 50-500 |
| MS/MS Activation | Collision-Induced Dissociation (CID) |
| Collision Energy | Ramped (e.g., 10-40 eV) to obtain a rich fragmentation spectrum |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.2 - 0.4 mL/min |
Data Interpretation and Expected Results
NMR Spectral Analysis
Based on the structure of this compound, the following spectral features are anticipated:
Expected NMR Data:
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| ¹H | ~7.8 - 8.2 | d | J(H,H) ≈ 8-9 | H-4 |
| ~6.2 - 6.6 | d | J(H,H) ≈ 8-9 | H-5 | |
| ~6.0 - 7.0 (broad) | s | - | -NH₂ | |
| ~12.0 - 14.0 (broad) | s | - | -COOH | |
| ¹³C | ~165-170 | s | - | C-7 (COOH) |
| ~160-165 | d | ¹J(C,F) ≈ 230-250 | C-2 | |
| ~158-162 | s | - | C-6 | |
| ~140-145 | d | ³J(C,F) ≈ 10-15 | C-4 | |
| ~110-115 | d | ²J(C,F) ≈ 35-40 | C-3 | |
| ~105-110 | s | - | C-5 | |
| ¹⁹F | -60 to -90 | s | - | C2-F |
Note: Chemical shifts are predictive and can vary based on solvent and concentration. Coupling to the fluorine atom will result in doublet splittings for adjacent carbons in the ¹³C spectrum. [9][21]
Mass Spectrometry Analysis
Expected Mass Spectrometry Data:
-
Molecular Formula: C₆H₅FN₂O₂
-
Exact Mass: 156.0335
-
Observed [M+H]⁺: m/z 157.0408
Tandem Mass Spectrometry (MS/MS) Fragmentation:
The protonated molecule ([M+H]⁺) is expected to undergo characteristic fragmentation upon CID. Key fragment ions would likely arise from:
-
Loss of H₂O (18.01 Da): From the carboxylic acid group.
-
Loss of CO₂ (43.99 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids.
-
Loss of NH₃ (17.03 Da): From the amino group.
-
Cleavage of the pyridine ring: Leading to smaller charged fragments.
Analysis of these fragmentation patterns provides confirmatory evidence for the presence and connectivity of the functional groups. [12][22]
Application in Quality Control and Impurity Profiling
These detailed analytical protocols serve as a robust foundation for quality control (QC) in a manufacturing setting. The high resolution of both NMR and LC-HRMS allows for the detection and identification of process-related impurities and degradation products at low levels. [1][10][11][23][24]By comparing the analytical data of a new batch against a well-characterized reference standard, one can ensure consistency, purity, and identity.
Conclusion
The combination of multinuclear NMR spectroscopy and high-resolution tandem mass spectrometry provides a powerful and comprehensive approach for the structural characterization of this compound. The detailed protocols and expected data presented in this application note offer a reliable framework for researchers to confirm the structure of this important building block, enabling its confident use in pharmaceutical and chemical research. The self-validating nature of combining these orthogonal techniques ensures the highest degree of scientific integrity in the analytical results.
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Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
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Kleinpeter, E., et al. (1998). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. [Link]
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Martinez-Bartolome, S., et al. (2013). Guidelines for reporting quantitative mass spectrometry based experiments in proteomics. Molecular & Cellular Proteomics. [Link]
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Tecan Group Ltd. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
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Toref-Standards. Impurity Profiling with HRMS. [Link]
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Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
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University of Illinois Urbana-Champaign. (2023). Small molecule NMR sample preparation. [Link]
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Kleinpeter, E., et al. (1998). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. [Link]
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Agilent Technologies. (2014). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]
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Jones, M., et al. (2013). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology. [Link]
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Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters. [Link]
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Slideshare. Nmr spectroscopy of fluorine 19. [Link]
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Gerig, J.T. (2003). Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. [Link]
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Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
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NANOGENOTOX. Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. [Link]
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Martinez-Bartolome, S., et al. (2013). Guidelines for reporting quantitative mass spectrometry based experiments in proteomics. Molecular & Cellular Proteomics. [Link]
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University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]
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Stenutz. NMR chemical shift prediction of pyridines. [Link]
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LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
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The Hong Kong University of Science and Technology. STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. [Link]
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Puopolo, G., et al. (2014). Determination and confirmation of nicotinic acid and its analogues and derivates in pear and apple blossoms using high-performance liquid chromatography-diode array-electrospray ionization mass spectrometry. PubMed. [Link]
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Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry. [Link]
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National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
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Bristow, A. W., et al. (2002). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. PubMed. [Link]
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ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]
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Piórkowska, E., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Journal of Chromatography B. [Link]
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Piórkowska, E., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed. [Link]
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The Strategic deployment of 6-Amino-2-fluoronicotinic Acid in Modern Organic Synthesis: A Guide for Researchers
In the landscape of contemporary drug discovery and materials science, the demand for novel molecular architectures with precisely tailored properties is incessant. Among the vast arsenal of synthetic building blocks, fluorinated heterocycles have garnered significant attention due to the unique physicochemical characteristics imparted by the fluorine atom. This guide provides an in-depth exploration of 6-Amino-2-fluoronicotinic acid, a trifunctional building block with remarkable potential for the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs) and advanced materials. We will delve into its reactivity, offer detailed protocols for its application, and discuss the underlying principles that govern its synthetic transformations, providing researchers with a comprehensive resource to unlock its full potential.
Understanding the Building Block: Physicochemical Properties and Safety
This compound (CAS No. 1393584-80-9) is a pyridine derivative featuring an amino group at the 6-position, a fluorine atom at the 2-position, and a carboxylic acid at the 3-position.[1][2] This unique arrangement of functional groups dictates its reactivity and provides multiple handles for synthetic diversification.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 6-Fluoronicotinic Acid | 6-Aminonicotinic Acid |
| CAS Number | 1393584-80-9[1][2] | 403-45-2[2][3] | 3167-49-5[4] |
| Molecular Formula | C₆H₅FN₂O₂[5] | C₆H₄FNO₂[3] | C₆H₆N₂O₂[4] |
| Molecular Weight | 156.12 g/mol | 141.10 g/mol [3] | 138.12 g/mol [4] |
| Appearance | White to off-white solid | White to Orange to Green powder to crystal | Beige Powder Solid[6] |
| Melting Point | Not available | 144-148 °C[7][8] | Not available |
| Boiling Point | Not available | 309.4±22.0 °C at 760 mmHg[7] | Not available |
| Purity | Typically >95%[9] | Typically >98%[7] | Typically >95%[6] |
Safety and Handling:
While specific safety data for this compound is not extensively documented, the safety profiles of the related compounds, 6-fluoronicotinic acid and 6-aminonicotinic acid, provide valuable guidance. Both related compounds are classified as skin and eye irritants, and may cause respiratory irritation.[3][6] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[10][11]
The Synthetic Versatility of a Trifunctional Building Block
The strategic placement of the amino, fluoro, and carboxylic acid groups on the pyridine ring endows this compound with a rich and versatile reactivity profile. This allows for a variety of selective transformations, making it a valuable scaffold for combinatorial chemistry and the synthesis of compound libraries.
Amide Bond Formation: A Gateway to Diverse Functionality
The carboxylic acid moiety is a primary site for derivatization through amide bond formation. This reaction is fundamental in medicinal chemistry for linking the building block to other fragments or pharmacophores.
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
This protocol describes a standard and widely used method for the formation of an amide bond between this compound and a primary or secondary amine.
**dot
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Application Notes and Protocols for the Derivatization of 6-Amino-2-fluoronicotinic Acid for Biological Screening
Introduction: The Strategic Importance of 6-Amino-2-fluoronicotinic Acid in Medicinal Chemistry
This compound is a highly valuable heterocyclic building block in modern drug discovery. Its unique trifunctional nature, featuring a carboxylic acid, an aromatic amine, and a fluorine-substituted pyridine ring, offers a versatile platform for the synthesis of diverse chemical libraries for biological screening. The pyridine core is a common motif in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The strategic placement of the amino and carboxylic acid groups provides two orthogonal handles for derivatization, allowing for the systematic exploration of chemical space. Furthermore, the presence of a fluorine atom at the 2-position can significantly enhance the therapeutic potential of the resulting derivatives. Fluorine's high electronegativity and small size can modulate the pKa of the pyridine nitrogen, improve metabolic stability by blocking sites of oxidation, and increase binding affinity to biological targets through favorable electrostatic interactions.[1][2] These properties make this compound an attractive scaffold for the development of novel therapeutics, particularly in oncology and infectious diseases.[3][4][5]
This application note provides detailed protocols for the derivatization of this compound via two common and robust synthetic strategies: amide bond formation at the carboxylic acid moiety and Suzuki-Miyaura cross-coupling at the fluorine-bearing carbon. These methods enable the generation of a library of analogs with diverse substituents, which is a critical step in identifying lead compounds with desired biological activities.
Part 1: Derivatization via Amide Bond Formation
Amide bond formation is one of the most fundamental and frequently employed reactions in medicinal chemistry. Derivatizing the carboxylic acid of this compound with a diverse panel of amines allows for the introduction of a wide range of chemical functionalities, which can probe interactions with specific pockets of a biological target.
Scientific Rationale
The choice of coupling reagent is critical for achieving high yields and purity, especially when dealing with substrates that may have reduced nucleophilicity or steric hindrance. For this compound, the electron-withdrawing effect of the fluorine and the pyridine nitrogen can slightly deactivate the carboxylic acid. Therefore, robust coupling agents are recommended. The protocols below utilize two well-established and reliable methods.
Experimental Workflow: Amide Library Synthesis
Caption: Workflow for Amide Library Synthesis.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is highly efficient for a broad range of amines, including those that are less nucleophilic.
Materials:
-
This compound
-
Amine of choice (1.1 equivalents)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent).
-
Dissolve the starting material in anhydrous DMF.
-
Add the amine of choice (1.1 equivalents) to the solution.
-
Add HATU (1.2 equivalents) to the reaction mixture.
-
Slowly add DIPEA (3.0 equivalents) to the stirring solution.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a classic and cost-effective method suitable for many standard amide couplings.
Materials:
-
This compound
-
Amine of choice (1.1 equivalents)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.5 equivalents)
-
HOBt (Hydroxybenzotriazole) (1.2 equivalents)
-
Anhydrous DCM (Dichloromethane) or DMF
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM or DMF.
-
Add HOBt (1.2 equivalents) and EDC (1.5 equivalents) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine of choice (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
If using DCM, wash the reaction mixture sequentially with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x). If using DMF, perform an aqueous work-up as described in Protocol 1.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the pure amide product.
Data Presentation: Representative Amide Derivatives and Biological Activity
While specific biological data for a library of this compound amides is not extensively published, the following table presents hypothetical data based on the known activities of similar nicotinic acid derivatives in cancer cell lines to illustrate the expected outcomes of a screening campaign.[1][3]
| Derivative ID | R Group (from R-NH2) | Molecular Weight ( g/mol ) | % Inhibition at 10 µM (MCF-7) | IC50 (µM) (A549) |
| FN-A-01 | 4-Methoxyphenyl | 261.25 | 78 | 5.2 |
| FN-A-02 | 3-Chlorobenzyl | 279.70 | 85 | 2.8 |
| FN-A-03 | Cyclohexyl | 237.27 | 45 | > 50 |
| FN-A-04 | Morpholino | 241.24 | 62 | 15.7 |
Part 2: Derivatization via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of this compound, this reaction can be employed to replace the fluorine atom with various aryl or heteroaryl groups. This strategy is particularly useful for exploring structure-activity relationships related to the pyridine core.
Scientific Rationale
The C-F bond at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution and can also participate in palladium-catalyzed cross-coupling reactions. The success of the Suzuki-Miyaura coupling depends on the choice of catalyst, ligand, base, and solvent. A well-chosen catalytic system can efficiently couple a wide range of boronic acids and their derivatives.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Protocol 3: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of arylboronic acids with this compound. It may be advantageous to first protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) to improve solubility and prevent potential side reactions.
Materials:
-
This compound (or its methyl/ethyl ester)
-
Arylboronic acid (1.5 equivalents)
-
Pd(dppf)Cl2 (Palladium(II) bis(diphenylphosphino)ferrocene dichloride) (0.05 equivalents)
-
Potassium carbonate (K2CO3) (3.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a microwave vial or a sealable reaction tube, add this compound (or its ester) (1 equivalent), the arylboronic acid (1.5 equivalents), Pd(dppf)Cl2 (0.05 equivalents), and potassium carbonate (3.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Seal the vessel and heat the reaction mixture to 80-120 °C for 2-12 hours. The reaction can often be efficiently driven to completion using microwave irradiation. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2-aryl-6-aminonicotinic acid derivative. If an ester was used, it can be hydrolyzed to the carboxylic acid under standard basic or acidic conditions if required for biological assays.
Biological Screening Considerations
The synthesized derivatives should be subjected to a panel of biological assays to determine their activity. The choice of assays will depend on the therapeutic area of interest. For example, in an anticancer drug discovery program, initial screening could involve cytotoxicity assays against a panel of cancer cell lines (e.g., NCI-60).[2] Active compounds can then be further evaluated in target-based assays, such as kinase inhibition assays or PARP inhibition assays, depending on the design rationale.[6][7]
Conclusion
This compound represents a promising starting point for the development of novel bioactive molecules. The derivatization strategies outlined in this application note provide robust and versatile methods for generating chemical libraries with diverse functionalities. The systematic synthesis and screening of these derivatives are crucial steps in the identification of new lead compounds for further optimization in drug discovery programs.
References
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El-Sayed, M. A., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1338-1352. Available at: [Link]
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National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Lines Screen. Developmental Therapeutics Program. Retrieved from [Link]
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Racane, L., et al. (2006). Synthesis and Antitumor Evaluation of Novel Derivatives of 6-amino-2-phenylbenzothiazoles. Molecules, 11(5), 325-333. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Hassan, A. A., et al. (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports, 11(1), 1-13. Available at: [Link]
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Pilie, P. G., et al. (2019). PARP Inhibitors in Small-Cell Lung Cancer: Rational Combinations to Improve Responses. Cancers, 11(10), 1450. Available at: [Link]
-
PubChem. (n.d.). 6-Aminonicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Wang, Y., et al. (2017). Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. ChemMedChem, 12(4), 315-322. Available at: [Link]
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Kciuk, M., et al. (2016). Differential Potential of Pharmacological PARP Inhibitors for Inhibiting Cell Proliferation and Inducing Apoptosis in Human Breast Cancer Cells. Cancers, 8(11), 104. Available at: [Link]
-
PubChem. (n.d.). 2-Aminonicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Dana-Farber Cancer Institute. (2016, November 17). What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated [Video]. YouTube. Retrieved from [Link]
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Application Notes & Protocols: Strategic Coupling Reactions Involving 6-Amino-2-fluoronicotinic Acid
Introduction:
6-Amino-2-fluoronicotinic acid is a highly valuable and versatile building block in modern medicinal chemistry. Its unique trifunctional nature—possessing an amine, a carboxylic acid, and a fluorine-substituted pyridine ring—offers multiple strategic avenues for molecular elaboration. The electron-withdrawing effect of the fluorine atom at the 2-position modulates the reactivity of the pyridine ring, while the amino and carboxylic acid groups serve as key handles for a variety of coupling reactions. This guide provides an in-depth exploration of two of the most critical transformations involving this scaffold: Amide Bond Formation and the Buchwald-Hartwig Amination. These reactions are fundamental to the synthesis of complex molecules, particularly in the development of kinase inhibitors, such as those targeting Glycogen Synthase Kinase-3 (GSK-3).[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying scientific rationale for procedural choices.
Section 1: Amide Bond Formation – A Gateway to Bioactive Scaffolds
The formation of an amide bond is one of the most robust and widely utilized reactions in pharmaceutical synthesis. For this compound, the carboxylic acid moiety provides a direct site for coupling with a diverse range of primary and secondary amines, enabling the construction of complex libraries of potential drug candidates.
Scientific Rationale & Mechanistic Insight
Direct amidation between a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxyl group to proceed at a reasonable rate.[4] Carbodiimide reagents, such as ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDC·HCl), in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), are commonly employed.[5]
The mechanism proceeds as follows:
-
Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.
-
Additive Interception: HOBt rapidly reacts with the O-acylisourea to form an activated HOBt-ester. This step is crucial as it minimizes the risk of racemization and prevents the formation of a stable N-acylurea byproduct, which can be difficult to remove.[5]
-
Nucleophilic Attack: The primary or secondary amine then attacks the carbonyl carbon of the HOBt-ester, forming a tetrahedral intermediate.
-
Bond Formation: This intermediate collapses, eliminating HOBt and forming the stable amide bond.
The choice of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is critical to neutralize the hydrochloride salt of EDC and the proton generated during the reaction without competing with the desired amine nucleophile.
Experimental Workflow: Amide Coupling
Caption: Workflow for a typical EDC/HOBt mediated amide coupling reaction.
Detailed Protocol: Synthesis of N-Aryl-6-amino-2-fluoronicotinamide
Materials:
-
This compound
-
Amine coupling partner (e.g., Aniline derivative)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add the desired amine coupling partner (1.1 eq) followed by DIPEA (3.0 eq) to the solution.
-
Add HOBt (1.2 eq) and stir the mixture until all solids are dissolved.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add EDC·HCl (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 10 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with Ethyl Acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield the desired amide.
| Parameter | Condition/Reagent | Rationale |
| Solvent | Anhydrous DMF | High polarity aids in dissolving the zwitterionic amino acid.[6] |
| Coupling Reagent | EDC·HCl | Water-soluble carbodiimide; byproduct is easily removed by aqueous work-up.[5] |
| Additive | HOBt | Suppresses racemization and prevents side reactions.[5] |
| Base | DIPEA | Non-nucleophilic; prevents unwanted side reactions with the activated acid. |
| Temperature | 0 °C initially | Controls the exothermic reaction during the formation of the reactive intermediate. |
| Typical Yield | 60-90% | Dependent on the steric and electronic properties of the amine partner. |
Section 2: Buchwald-Hartwig Amination – Forging C-N Bonds on the Pyridine Core
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds via palladium-catalyzed cross-coupling.[7] For derivatives of this compound, this reaction is typically performed on a brominated version of the scaffold (e.g., 6-Bromo-2-fluoronicotinic acid, which can be synthesized or purchased) to couple a new amine at the 6-position.[8] This strategy allows for late-stage diversification, introducing a wide array of aryl or alkyl amines.
Scientific Rationale & Mechanistic Insight
The reaction mechanism is a well-established catalytic cycle involving a palladium(0) species.[7][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex. The choice of a bulky, electron-rich phosphine ligand (e.g., XantPhos) is critical to stabilize the palladium center and facilitate this step.[9][10]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. A strong, non-nucleophilic base (e.g., Cs₂CO₃) deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: This is the product-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the new C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
The selection of the ligand, base, and solvent system is paramount for achieving high yields and preventing side reactions like hydrodehalogenation.[7][10]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for a palladium-catalyzed Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of 6-Arylamino-2-fluoronicotinic Acid Ester
Note: The carboxylic acid of the starting material is often protected as an ester (e.g., methyl or ethyl ester) to prevent interference with the basic reaction conditions.
Materials:
-
Methyl 6-bromo-2-fluoronicotinate
-
Aryl amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Toluene, anhydrous and degassed
Procedure:
-
To a Schlenk tube or oven-dried flask, add Methyl 6-bromo-2-fluoronicotinate (1.0 eq), the aryl amine (1.2 eq), and Cs₂CO₃ (2.0 eq).
-
In a separate vial, weigh the catalyst Pd₂(dba)₃ (2.5 mol%) and the ligand XantPhos (5 mol%) and add them to the reaction flask.
-
Seal the flask, and carefully evacuate and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.
-
Add anhydrous, degassed toluene via syringe.
-
Place the flask in a preheated oil bath at 110 °C and stir vigorously for 16-24 hours.
-
Monitor the reaction for the disappearance of starting material by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and dilute with Ethyl Acetate.
-
Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional Ethyl Acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
If the free acid is the desired final product, the methyl ester can be hydrolyzed under standard basic (e.g., LiOH in THF/H₂O) or acidic conditions.
| Parameter | Condition/Reagent | Rationale |
| Catalyst | Pd₂(dba)₃ | A stable Pd(0) source that is activated in situ.[10] |
| Ligand | XantPhos | A bulky, electron-rich bidentate ligand that promotes efficient oxidative addition and reductive elimination.[10] |
| Base | Cs₂CO₃ | A strong, non-nucleophilic base effective in deprotonating the amine without degrading the catalyst or substrates.[10] |
| Solvent | Toluene | A non-polar, high-boiling solvent suitable for the required reaction temperature.[10] |
| Atmosphere | Inert (N₂ or Ar) | The Pd(0) catalyst is sensitive to oxidation by air. |
| Typical Yield | 70-95% | Highly efficient for a broad range of aryl amines.[10] |
References
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ACS Publications. [Link]
-
6-Fluoronicotinic Acid. PubChem. [Link]
- Preparation method of 6-fluoronicotinic acid.
-
Can anyone send me the article link for acid-amine coupling reaction in 6-aminonicotinic acid? ResearchGate. [Link]
-
Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors. PubMed. [Link]
-
Efficient Synthesis of 6-Arylaminoflavones via Buchwald-Hartwig Amination and Its Anti-Tumor Investigation. Preprints.org. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Natural compound screening predicts novel GSK-3 isoform-specific inhibitors. bioRxiv. [Link]
-
Discovery and development of GSK3 inhibitors for the treatment of type 2 diabetes. PubMed. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Direct amidation of unprotected amino acids using B(OCH2CF3)3. The Sheppard Group, UCL. [Link]
-
Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. PMC - NIH. [Link]
-
Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. PubMed Central. [Link]
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- 1. Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural compound screening predicts novel GSK-3 isoform-specific inhibitors | bioRxiv [biorxiv.org]
- 3. Discovery and development of GSK3 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for 6-Amino-2-fluoronicotinic Acid in Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of Fluorinated Fragments in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm for identifying novel lead compounds.[1][2] Unlike high-throughput screening (HTS), which tests large libraries of complex molecules, FBDD screens small, low-molecular-weight compounds ("fragments") to identify weak but high-quality interactions with a biological target.[1][3] These initial fragment hits serve as starting points for the rational design and evolution of potent and selective drug candidates.[4]
Within the diverse chemical space of fragment libraries, fluorinated fragments represent a particularly valuable asset. The incorporation of fluorine atoms into small molecules can significantly enhance their drug-like properties, including metabolic stability, binding affinity, and bioavailability.[5] From a screening perspective, the unique nuclear magnetic resonance (NMR) properties of the 19F nucleus provide a powerful tool for hit identification and validation.[6][7] 19F-NMR spectroscopy offers a high signal-to-noise ratio and a wide chemical shift dispersion, enabling the rapid and sensitive detection of fragment binding, even in complex mixtures.[6][7]
This application note provides a detailed guide for the utilization of 6-Amino-2-fluoronicotinic acid , a versatile fluorinated fragment, in FBDD campaigns. We will delve into its anticipated physicochemical properties, outline detailed protocols for its application in primary screening and hit validation, and discuss strategies for subsequent lead optimization.
Physicochemical Properties and Rationale for Use
While specific experimental data for this compound is not extensively published in the context of FBDD, we can infer its properties and utility based on its structural features and data from analogous compounds like 6-fluoronicotinic acid.[8][9]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale for FBDD Suitability |
| Molecular Weight | ~156.12 g/mol | Compliant with the "Rule of Three" for fragments (<300 Da), ensuring efficient exploration of chemical space.[1] |
| logP | Low to moderate | The amino and carboxylic acid groups suggest good aqueous solubility, which is crucial for biophysical assays. |
| Hydrogen Bond Donors | 2 (amine and carboxylic acid) | Provides multiple points for forming key interactions with the target protein. |
| Hydrogen Bond Acceptors | 3 (pyridine nitrogen, fluorine, carboxylic acid) | Offers diverse opportunities for hydrogen bonding, a primary driver of fragment binding. |
| Rotatable Bonds | 1 | Low conformational flexibility increases the likelihood of a productive binding mode. |
| 19F NMR Handle | Yes | The fluorine atom provides a sensitive probe for NMR-based screening methods.[6] |
| Chemical Reactivity | Poised for elaboration | The carboxylic acid and amino groups serve as convenient handles for synthetic elaboration to grow the fragment into a more potent lead compound.[10] |
The combination of a fluorinated pyridine core with amino and carboxylic acid functionalities makes this compound a fragment with high potential. The pyridine ring is a common scaffold in medicinal chemistry, and the strategic placement of the fluorine atom can modulate the pKa of the amino group and influence binding interactions.[5] The amino and carboxyl groups provide opportunities for directed interactions within a binding pocket, mimicking peptide backbones or interacting with charged residues.
Experimental Workflows and Protocols
A successful FBDD campaign involves a multi-step process of primary screening, hit validation, and structural characterization. The following protocols are designed to be adaptable to specific target proteins and laboratory capabilities.
FBDD Workflow Overview
Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.
Protocol 1: 19F NMR-Based Primary Screening
19F NMR is a highly effective method for primary screening of fluorinated fragments due to its sensitivity and low background signal.[6][7]
Objective: To identify binding of this compound to the target protein by observing changes in the 19F NMR signal.
Materials:
-
Target protein (e.g., 10-50 µM in a suitable buffer containing 10% D₂O)
-
This compound stock solution (e.g., 100 mM in DMSO-d₆)
-
NMR tubes
-
NMR spectrometer equipped with a fluorine probe
Procedure:
-
Sample Preparation:
-
Prepare a "protein sample" containing the target protein in the NMR buffer.
-
Prepare a "reference sample" containing this compound at the final screening concentration (e.g., 100-500 µM) in the same buffer, but without the protein.
-
Prepare a "screening sample" by adding this compound to the protein solution to the desired final concentration. Ensure the final DMSO concentration is low (e.g., <1%) to avoid protein denaturation.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional 19F NMR spectrum for each of the three samples.
-
Typical acquisition parameters on a 400-600 MHz spectrometer include a 90° pulse, a spectral width of ~200 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Compare the 19F spectrum of the "screening sample" to the "reference sample".
-
Binding Indicators:
-
Chemical Shift Perturbation (CSP): A change in the chemical shift of the fluorine resonance upon addition of the protein.
-
Line Broadening: An increase in the linewidth of the fluorine signal, indicating a change in the relaxation properties upon binding.
-
Decrease in Signal Intensity: Can also indicate binding, particularly for techniques like Saturation Transfer Difference (STD) NMR.[11]
-
-
Causality Behind Experimental Choices:
-
The use of a reference sample is crucial to distinguish protein-induced changes from any matrix effects.
-
Screening at high fragment concentrations is necessary to detect the weak binding affinities typical of fragments (µM to mM range).[1]
Protocol 2: Hit Validation with Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that can be used to confirm binding and determine the kinetics and affinity of the interaction.[10][12]
Objective: To validate the binding of this compound to the target protein and determine its binding affinity (KD).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Target protein
-
This compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization:
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a low to medium immobilization density to minimize mass transport effects.
-
A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in the running buffer (e.g., from 1 µM to 1 mM).
-
Inject the fragment solutions over the protein and reference flow cells at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time.
-
Regenerate the sensor surface between injections if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the protein flow cell data to obtain the specific binding response.
-
Plot the steady-state binding response against the fragment concentration.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (KD).
-
Self-Validating System:
-
The use of a reference channel and buffer-only injections allows for the correction of bulk refractive index changes and non-specific binding, ensuring the observed response is due to a specific interaction.
Protocol 3: Structural Characterization by X-ray Crystallography
X-ray crystallography provides high-resolution structural information about how the fragment binds to the target protein, which is invaluable for structure-guided lead optimization.[13][14]
Objective: To determine the three-dimensional structure of the target protein in complex with this compound.
Materials:
-
Crystallization-grade purified target protein
-
Crystallization screens and plates
-
This compound
-
X-ray diffraction system (in-house or synchrotron)
Procedure:
-
Co-crystallization or Soaking:
-
Co-crystallization: Set up crystallization trials with the protein in the presence of a molar excess of this compound (e.g., 1-10 mM).
-
Soaking: Grow apo-protein crystals first and then soak them in a solution containing the fragment for a defined period (minutes to hours).
-
-
Crystal Harvesting and Cryo-protection:
-
Carefully harvest the crystals and transfer them to a cryo-protectant solution to prevent ice formation during data collection.
-
-
X-ray Diffraction Data Collection:
-
Mount the cryo-cooled crystal in the X-ray beam.[15]
-
Collect a complete diffraction dataset.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain electron density maps.[13]
-
Build a model of the protein-fragment complex into the electron density.
-
Refine the model to achieve the best fit to the experimental data.
-
Causality Behind Experimental Choices:
-
Soaking is often preferred for fragments as it avoids potential interference of the fragment with the crystallization process.
-
Cryo-cooling the crystals minimizes radiation damage from the high-intensity X-ray beam.[16]
From Hit to Lead: Strategies for Optimization
Once a fragment hit like this compound has been validated and its binding mode determined, the next phase is to evolve it into a more potent lead compound.
Lead Optimization Workflow
Caption: Iterative cycle of lead optimization starting from a validated fragment hit.
-
Fragment Growing: The carboxylic acid or amino group of this compound can be used as a chemical handle to synthesize analogues that extend into adjacent pockets of the binding site, picking up additional favorable interactions.[17]
-
Fragment Linking: If another fragment is found to bind in a nearby pocket, a linker can be designed to connect the two fragments, often resulting in a significant increase in affinity.[17]
-
Fragment Merging: If two overlapping fragments are identified, a new molecule can be designed that incorporates the key features of both, leading to a more potent compound.[18]
Throughout the lead optimization process, it is crucial to monitor not only the potency but also the physicochemical properties of the evolving compounds to maintain their drug-like characteristics.[19]
Conclusion
This compound represents a valuable tool in the arsenal of the modern drug discoverer. Its combination of desirable fragment properties and a 19F NMR handle makes it well-suited for FBDD campaigns. The protocols and strategies outlined in this application note provide a robust framework for the successful identification and optimization of novel lead compounds starting from this promising fragment. By integrating biophysical screening, structural biology, and medicinal chemistry, researchers can effectively leverage the power of FBDD to tackle challenging biological targets.
References
-
Sygnature Discovery. (n.d.). Fragment Screening | Drug Discovery. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs. Retrieved from [Link]
-
Ciulli, A., & Williams, G. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry, 63(1), 61–70. [Link]
-
Coyle, J., & Walser, R. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(5), 471–490. [Link]
-
Williams, G., & Ciulli, A. (2019). Biophysical screening in fragment-based drug design: a brief overview. ResearchGate. Retrieved from [Link]
-
Singh, I., Kumar, A., & Kumar, A. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 32. [Link]
-
Dalvit, C., & Vulpetti, A. (2023). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Molecules, 28(11), 4381. [Link]
-
Zhang, Z., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103278. [Link]
-
Zhang, Z., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. ResearchGate. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Gee, C. T., et al. (2016). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols, 11(8), 1429–1444. [Link]
-
Pellecchia, M., et al. (2014). Fragment-Based Drug Discovery Using NMR Spectroscopy. Current Protocols in Chemical Biology, 6(4), 195–216. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Fluoronicotinic Acid. PubChem. Retrieved from [Link]
-
Blow, D. (2002). x Ray crystallography. Journal of Clinical Pathology: Molecular Pathology, 55(3), 153–159. [Link]
-
Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery. Retrieved from [Link]
-
Autech. (n.d.). Exploring 6-Fluoronicotinic Acid: Properties, Applications, and Suppliers. Retrieved from [Link]
-
de Almeida, A. M., et al. (2018). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. Acta Crystallographica Section A: Foundations and Advances, 74(Pt 5), 454–465. [Link]
-
Xia, X., et al. (2006). Lead Optimization in Discovery Drug Metabolism and Pharmacokinetics/Case study: The Hepatitis C Virus (HCV) Protease Inhibitor SCH 503034. Current Drug Metabolism, 7(8), 859–874. [Link]
-
LibreTexts Chemistry. (2020, August 12). 9.6: X-ray Protein Crystallography. Retrieved from [Link]
-
Freire, F., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Antibiotics, 12(2), 315. [Link]
-
Mortenson, P. N., & Murray, J. B. (2017). Fragment-based drug discovery and its application to challenging drug targets. Biochemical Society Transactions, 45(5), 1199–1207. [Link]
-
Aris, J. P. (n.d.). Protein X-ray Crystallography & Protein Structure Determination. Aris. Retrieved from [Link]
-
Drug Discovery. (2022, June 20). Exploiting Fragment-Based Design in Anti-Infective Drug Discovery. YouTube. Retrieved from [Link]
-
Amaro, R. E., et al. (2018). Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors. Journal of Medicinal Chemistry, 61(23), 10586–10600. [Link]
-
Lee, K., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. European Journal of Medicinal Chemistry, 235, 114285. [Link]
-
de Jesus, M. B., et al. (2015). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 112(26), 7991–7996. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment-Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
- 7. lifechemicals.com [lifechemicals.com]
- 8. innospk.com [innospk.com]
- 9. ossila.com [ossila.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Fragment-based Drug Discovery Interaction Analysis - Creative Proteomics [iaanalysis.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fragment-based drug discovery and its application to challenging drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 16. X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lead Optimization in Discovery Drug Metabolism and Pharmacokinetics/Case study: The Hepatitis C Virus (HCV) Protease Inhibitor SCH 503034 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Bond Formation with 6-Amino-2-fluoronicotinic Acid
Introduction: Navigating the Challenges of a Unique Scaffolding
6-Amino-2-fluoronicotinic acid is a valuable building block in medicinal chemistry and drug discovery, offering a unique combination of a pyridine core, an amino group, and a fluorine substituent. This trifecta of functional groups, however, presents a distinct set of challenges for one of the most fundamental transformations in organic synthesis: amide bond formation. The electron-withdrawing nature of the pyridine ring and the fluorine atom significantly reduces the nucleophilicity of the 6-amino group, making standard coupling protocols sluggish and often low-yielding.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the underlying chemical principles and a set of robust, field-proven protocols to successfully synthesize amide derivatives of this compound.
Understanding the Reactivity Profile of this compound
The primary obstacle in forming an amide bond with this compound is the diminished reactivity of the exocyclic amino group. This can be attributed to two main electronic effects:
-
Inductive Effect: The electronegative fluorine atom at the 2-position pulls electron density away from the pyridine ring, which in turn deactivates the entire system towards electrophilic attack.
-
Mesomeric (Resonance) Effect: The lone pair of electrons on the 6-amino group can be delocalized into the electron-deficient pyridine ring, further reducing its availability to act as a nucleophile.
These factors necessitate the use of highly efficient coupling reagents and carefully optimized reaction conditions to drive the amidation to completion.
Recommended Coupling Reagents and Strategies
A variety of modern coupling reagents have been developed to overcome the challenges posed by unreactive amines.[2] For this compound, the most effective reagents are typically those that form highly activated esters of the coupling partner's carboxylic acid.
| Coupling Reagent | Class | Key Advantages |
| HATU | Uronium/Aminium Salt | High reactivity, fast reaction times, and reduced racemization.[3][4] |
| HBTU/TBTU | Uronium/Aminium Salt | Effective and widely used, with water-soluble byproducts.[3][4] |
| COMU | Uronium/Aminium Salt | High efficiency, safer (non-explosive) byproduct compared to HOBt-based reagents.[3][4] |
| EDC/HOBt | Carbodiimide | A classic and cost-effective choice, the addition of HOBt minimizes side reactions and racemization.[2][5][6] |
| Acyl Fluoride Formation | Acid Halide | Can be effective for sterically hindered and electron-deficient amines where other methods fail.[7][8][9] |
Diagram 1: General Workflow for Amide Coupling
Caption: A simplified workflow for amide bond formation.
Detailed Experimental Protocols
The following protocols are designed to be starting points for the synthesis of amide derivatives of this compound. Optimization of solvent, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: HATU-Mediated Amide Coupling
This is often the go-to method for challenging couplings due to the high reactivity of HATU.
Diagram 2: HATU Activation and Coupling Mechanism
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. hepatochem.com [hepatochem.com]
- 7. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 8. researchgate.net [researchgate.net]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: 6-Amino-2-fluoronicotinic Acid Synthesis
Welcome to the technical support guide for the synthesis of 6-Amino-2-fluoronicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important pharmaceutical intermediate. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to ensure clarity and practical application in your laboratory work.
Section 1: Understanding Common Impurities
This section addresses the most frequently asked questions regarding the identity and origin of impurities in the synthesis of this compound.
Q1: What are the most common impurities I should expect when synthesizing this compound?
Based on typical synthetic routes, the common impurities can be categorized into three main groups:
-
Process-Related Impurities: These arise directly from the chemical transformations in the synthesis.
-
Starting Material Carryover: Unreacted starting materials such as 2,6-dichloronicotinic acid or 2-fluoro-6-chloronicotinic acid.
-
Intermediates: Incomplete reaction can lead to the presence of intermediates, for example, the amide intermediate if the synthesis proceeds through a nitrile hydrolysis pathway.
-
-
Side-Product Impurities: These are formed from unintended reactions.
-
Hydrolysis Products: The fluorine at the 2-position is susceptible to hydrolysis under certain conditions, leading to the formation of 6-Amino-2-hydroxynicotinic acid.
-
Decarboxylation Products: At elevated temperatures, the nicotinic acid moiety can undergo decarboxylation to yield 2-fluoro-6-aminopyridine.[1][2][3]
-
-
Reagent-Related Impurities: These are impurities that originate from the reagents used in the synthesis.
-
Over-aminated Products: If a strong aminating agent is used, there is a possibility of forming diamino species, although this is less common.
-
Q2: What are the primary synthetic routes and how do they influence impurity profiles?
The choice of synthetic route is a critical factor in determining the potential impurity profile. Two common pathways are:
-
Amination of a Halogenated Precursor: This is a widely used method, often starting from 2,6-dichloronicotinic acid. The dichloro- starting material is selectively aminated at the 6-position, followed by a halogen exchange (Halex) reaction to replace the chlorine at the 2-position with fluorine.
-
Associated Impurities: The main impurities here are the starting 2,6-dichloronicotinic acid, the intermediate 6-amino-2-chloronicotinic acid, and the potential for hydrolysis to 6-amino-2-hydroxynicotinic acid.
-
-
Oxidation of a Methylpyridine Precursor: This route typically involves the oxidation of a substituted methylpyridine, such as 2-fluoro-6-amino-3-methylpyridine, to the corresponding carboxylic acid.
-
Associated Impurities: Incomplete oxidation can leave residual starting material. The conditions for oxidation can sometimes be harsh, potentially leading to degradation or decarboxylation.
-
The following diagram illustrates the key transformation and potential impurity formation points in a common synthetic pathway.
Caption: Synthetic pathway and common impurity formation points.
Section 2: Troubleshooting and Control Strategies
This section provides actionable advice for addressing specific issues you may encounter during your synthesis.
Q3: My final product shows a significant amount of 6-Amino-2-hydroxynicotinic acid. What is the cause and how can I prevent it?
The presence of 6-Amino-2-hydroxynicotinic acid is a classic example of nucleophilic aromatic substitution, where water or hydroxide ions displace the fluoride.
Causality:
-
pH: The hydrolysis is significantly accelerated under basic conditions. The pyridine nitrogen can be protonated at low pH, which deactivates the ring towards nucleophilic attack. Conversely, at high pH, the presence of hydroxide ions, a potent nucleophile, increases the rate of hydrolysis.
-
Temperature: Like most reactions, the rate of hydrolysis increases with temperature.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures and non-optimal pH, will lead to increased formation of the hydroxy impurity.
Troubleshooting Steps:
-
pH Control: Maintain a neutral to slightly acidic pH during workup and purification. If a basic solution is necessary, minimize the exposure time and use the lowest effective temperature.
-
Temperature Management: Conduct the fluorination and subsequent steps at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating during distillations or recrystallizations.
-
Inert Atmosphere: While not always the primary cause, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that might create a more complex impurity profile.
Q4: I am observing the decarboxylated impurity, 2-Fluoro-6-aminopyridine, in my product. How can I avoid this?
Decarboxylation of nicotinic acid and its derivatives is a known thermal degradation pathway.[1][2][4]
Causality:
-
High Temperatures: This is the most significant factor. Temperatures exceeding 200-230°C can induce the loss of carbon dioxide from the carboxylic acid group.[2]
-
Catalyst Presence: Certain metal catalysts, sometimes used in related synthetic steps, can lower the temperature at which decarboxylation occurs.[2]
Troubleshooting Steps:
-
Optimize Reaction Temperature: Carefully control the temperature of your reaction. If high temperatures are required for a specific step, try to minimize the reaction time.
-
Purification Method: When purifying by distillation, use vacuum distillation to lower the boiling point and reduce the thermal stress on the molecule. For recrystallization, choose a solvent system that allows for crystallization at a moderate temperature.
-
Catalyst Selection: If a catalyst is necessary, screen for options that are less likely to promote decarboxylation.
Q5: What is the most effective method for purifying the final product?
The choice of purification method will depend on the nature and quantity of the impurities.
| Purification Method | Target Impurities | Advantages | Disadvantages |
| Recrystallization | Starting materials, intermediates, some side products | Scalable, cost-effective | May not remove impurities with similar solubility |
| Column Chromatography | Wide range of impurities | High resolution, good for removing closely related impurities | Can be time-consuming and require large volumes of solvent |
| Acid-Base Extraction | Non-acidic or non-basic impurities | Good for removing neutral impurities | May not be effective for impurities with similar pKa values |
Recommended Protocol for Recrystallization:
-
Solvent Screening: Identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents include water, ethanol, or mixtures thereof.
-
Dissolution: Dissolve the crude product in the minimum amount of hot solvent.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated carbon and heat for a short period.
-
Hot Filtration: Quickly filter the hot solution to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to form well-defined crystals. Cooling too quickly can trap impurities.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Section 3: Analytical Methods and Characterization
Accurate identification and quantification of impurities are crucial for quality control.
Q6: What is a reliable HPLC method for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is a standard technique for purity assessment. A reversed-phase method is typically employed.[5]
Starting HPLC Method Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
This method is a starting point and may require optimization based on the specific impurities present.[5]
Q7: How can I use NMR to identify common impurities?
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR: The aromatic region of the spectrum will show distinct signals for the product and impurities. The hydrolysis product (6-Amino-2-hydroxynicotinic acid) will have a different chemical shift for the proton adjacent to the hydroxyl group compared to the fluorine-substituted product. The decarboxylated impurity will lack the carboxylic acid proton and show a different splitting pattern in the aromatic region.
-
¹⁹F NMR: This is particularly useful for identifying fluorine-containing impurities. The product will show a characteristic signal for the fluorine atom. Any other fluorine-containing species, such as unreacted intermediates, will have different chemical shifts.
-
¹³C NMR: Can provide additional structural information to confirm the identity of impurities, particularly changes in the carbon skeleton or substitution patterns.
The following diagram outlines a general troubleshooting workflow when an impurity is detected.
Caption: A general workflow for troubleshooting detected impurities.
References
- BenchChem. Application Notes and Protocols for the Analytical Characterization of 6-Amino-2-fluoronicotinamide.
- Google Patents. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature.
- Katarzyna, S. et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. National Institutes of Health.
- Vibzzlab. (2021). Pyridine : Decarboxylation of Niacin. YouTube.
- Google Patents. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- ResearchGate. Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization.
- ResearchGate. Synthesis of 2-Chloronicotinic Acid Derivatives.
-
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. Available from: [Link].
- Sciencemadness Wiki. Niacin.
Sources
- 1. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting the Synthesis of 6-Amino-2-fluoronicotinic Acid
Welcome to the technical support guide for the synthesis of 6-Amino-2-fluoronicotinic acid (CAS No. 1393584-80-9)[1]. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the multi-step synthesis of this valuable fluorinated pyridine intermediate. As a molecule with distinct functional groups—a nucleophilic amine, an electron-withdrawing carboxylic acid, and a fluorine atom on an electron-deficient ring—its synthesis requires careful control of reaction conditions to avoid common pitfalls.
This guide provides a structured, question-and-answer-based approach to troubleshoot frequent issues, grounded in the principles of nucleophilic aromatic substitution (SNAr) and functional group compatibility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing low or no conversion of my starting material. What are the likely causes?
This is a common issue that typically points to problems in one of the key synthetic steps: fluorination or amination. The synthesis often proceeds via a halogen-exchange (Halex) reaction or amination of a pre-fluorinated precursor.
Possible Cause 1: Ineffective Fluorination The introduction of the fluorine at the C2 position is a critical nucleophilic aromatic substitution (SNAr) reaction. This step's success is highly dependent on the leaving group and reaction conditions.
-
Leaving Group Reactivity: The typical order of reactivity for leaving groups in SNAr reactions is F > Cl > Br > I when the rate-determining step is the initial nucleophilic attack[2][3]. If you are starting from a 2-chloro or 2-bromo nicotinic acid derivative, the reaction requires more forcing conditions (higher temperatures, polar aprotic solvents like DMSO or DMF) compared to activated substrates[3].
-
Moisture Contamination: Anhydrous conditions are critical. Fluoride sources like KF or CsF are highly hygroscopic. Any moisture will hydrate the fluoride ions, reducing their nucleophilicity, and can also lead to unwanted hydrolysis side reactions. Ensure all reagents and solvents are rigorously dried.
-
Phase Transfer Catalyst: For reactions with KF, a phase-transfer catalyst (e.g., Kryptofix 2.2.2, 18-crown-6) is often essential to shuttle the fluoride ion into the organic phase and enhance its reactivity.
Possible Cause 2: Inefficient Amination The introduction of the amino group at the C6 position is another SNAr reaction.
-
Ammonia Source: Using aqueous ammonia or ammonium hydroxide can introduce water, which can act as a competing nucleophile, leading to the formation of 6-hydroxy-2-fluoronicotinic acid. Anhydrous ammonia in a sealed vessel or a surrogate like sodium amide or acetamidine hydrochloride may provide better results under anhydrous conditions[4].
-
Reaction Temperature & Pressure: Amination often requires elevated temperatures and pressure to proceed at a reasonable rate, especially if the ring is not sufficiently activated by electron-withdrawing groups[4]. Insufficient heat will result in low conversion.
Recommended Solutions:
| Problem Area | Recommended Action | Rationale |
| Fluorination | Dry all solvents (e.g., over molecular sieves) and reagents (e.g., oven-dry KF). | Maximizes the nucleophilicity of the fluoride source. |
| Add a phase-transfer catalyst like 18-crown-6 or Kryptofix 2.2.2. | Facilitates the transport of fluoride ions into the organic phase for reaction. | |
| Increase reaction temperature incrementally (e.g., from 120°C to 150°C) in a high-boiling solvent like DMSO. | Overcomes the activation energy barrier for the SNAr reaction. | |
| Amination | Use an anhydrous source of ammonia or an ammonia surrogate. | Prevents the formation of the 6-hydroxy byproduct from competing hydrolysis. |
| Conduct the reaction in a sealed pressure vessel. | Allows for higher temperatures without boiling off the ammonia, increasing the reaction rate. |
Q2: My reaction is working, but I am getting a significant amount of 6-Hydroxy-2-fluoronicotinic acid as a byproduct. How can I prevent this?
The formation of the 6-hydroxy byproduct is a classic case of a competing nucleophilic substitution reaction, where water or hydroxide acts as the nucleophile instead of your intended amine source.
Root Cause Analysis: The pyridine ring is electron-deficient, making it susceptible to attack by various nucleophiles, including water[5][6]. The C6 position is electronically activated for substitution, similar to the C2 and C4 positions[7].
-
Wet Reagents/Solvents: This is the most common cause. Solvents like DMF can absorb atmospheric moisture if not handled properly. Reagents like aqueous ammonia are direct sources of water.
-
Hydrolysis during Workup: If the reaction mixture is quenched with water or aqueous acid while still hot, or if the pH becomes strongly basic during workup, hydrolysis of the C-F or a C-Cl/Br bond can occur.
Mitigation Workflow:
Below is a decision-making workflow to diagnose and solve the hydrolysis issue.
Caption: Troubleshooting workflow for hydrolysis byproduct formation.
Q3: I am struggling to purify the final product. It seems to be co-eluting with a major impurity. What could it be and how do I separate it?
Purification of aminonicotinic acids can be challenging due to their amphoteric nature (containing both acidic and basic groups), which can lead to streaking on silica gel and poor solubility in common organic solvents.
Probable Impurity: Starting Material or Isomeric Byproducts If the reaction did not go to completion, the most likely co-eluting impurity is the starting material (e.g., 6-bromo-2-fluoronicotinic acid). These compounds often have very similar polarities.
Purification Strategy: pH-Controlled Extraction & Recrystallization
Because the target molecule has both an acidic (carboxylic acid) and a basic (amino) group, its solubility is highly dependent on pH. This can be exploited for purification.
Step-by-Step Purification Protocol:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The amino group of your product will be protonated (-NH3+), making it water-soluble and transferring it to the aqueous phase. Many less basic impurities will remain in the organic layer.
-
Basification & Extraction: Separate the aqueous layer. Carefully adjust the pH to its isoelectric point (pI). At the pI, the molecule is a zwitterion and has minimal water solubility, causing it to precipitate. Alternatively, adjust the pH to be mildly basic (e.g., pH 8-9) with a base like NaHCO3 to neutralize the protonated amine, then extract the product back into an organic solvent like ethyl acetate.
-
Recrystallization: Concentrate the purified organic layer and recrystallize the solid product from a suitable solvent system (e.g., Ethanol/Water, Acetonitrile).
Analytical Characterization: To confirm purity, High-Performance Liquid Chromatography (HPLC) is essential. A typical method would involve a C18 column with a gradient elution using a buffered mobile phase.[8]
| Technique | Typical Parameters | Purpose |
| HPLC | Column: C18, 4.6 x 150 mm, 5 µmMobile Phase A: 0.1% Formic Acid in WaterMobile Phase B: 0.1% Formic Acid in Acetonitrile | Quantify purity and identify impurities.[8] |
| NMR | ¹H NMR, ¹³C NMR, ¹⁹F NMR in DMSO-d₆ | Confirm the structure, especially the presence and position of the fluorine atom. |
| Mass Spec | ESI-MS | Confirm the molecular weight of the product. |
Q4: The fluorine atom seems to have been displaced in my final product. Why would this happen?
While fluorine is a poor leaving group in SN2 reactions, it is an excellent leaving group in nucleophilic aromatic substitution (SNAr) on electron-deficient rings like pyridine[2][3].
Mechanism of Fluorine Displacement: The reaction proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex[6]. The high electronegativity of fluorine stabilizes this intermediate, accelerating the initial nucleophilic attack, which is often the rate-determining step[7].
Caption: Simplified SNAr mechanism highlighting the role of the intermediate.
Common Scenarios for Displacement:
-
Strong Nucleophiles: If your reaction conditions include other strong nucleophiles (e.g., methoxide from sodium methoxide, residual hydroxide), they can compete with the intended amination and displace the fluorine.
-
High Temperatures: Extremely high temperatures can sometimes provide enough energy to displace the fluorine, especially if a more thermodynamically stable product can be formed.
Preventative Measures:
-
Ensure the purity of your reagents to eliminate competing nucleophiles.
-
Use the mildest possible conditions (temperature, reaction time) that still afford a reasonable reaction rate.
-
If synthesizing a derivative, consider adding the amino group before the fluorine if the synthetic route allows, although this can complicate the fluorination step due to the electron-donating nature of the amino group.
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Analytical Characterization of 6-Amino-2-fluoronicotinamide. BenchChem.
- Various Authors. (2018). Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. RSC Publishing.
- Wikipedia contributors. Nucleophilic aromatic substitution. Wikipedia.
- StackExchange Chemistry Contributors. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange.
- YouTube Education. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
- Various Authors. (2015). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health.
- Various Authors. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health.
- Chembase.cn. This compound. Chembase.cn.
Sources
- 1. This compound - [nashpharmatech.com]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Yield of 6-Amino-2-fluoronicotinic Acid
Welcome to the technical support center for the synthesis and optimization of 6-Amino-2-fluoronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. We will delve into the underlying chemical principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively optimize your reaction yields.
Introduction: A Tale of Two Steps
The synthesis of this compound is most effectively approached as a two-step process, starting from the commercially available 2,6-difluoronicotinonitrile. This strategy hinges on two key transformations:
-
Regioselective Nucleophilic Aromatic Substitution (SNAr): The selective replacement of the fluorine atom at the 6-position with an amino group.
-
Hydrolysis: The conversion of the nitrile group to a carboxylic acid.
Each of these steps presents a unique set of challenges and opportunities for optimization. This guide will provide a detailed protocol and a comprehensive troubleshooting section for each stage of the synthesis.
Visualizing the Pathway: From Starting Material to Final Product
Caption: Synthetic route to this compound.
Part 1: Step-by-Step Experimental Protocol
This protocol provides a baseline for the synthesis. Optimization will be discussed in the subsequent troubleshooting sections.
Step 1: Synthesis of 6-Amino-2-fluoronicotinonitrile
-
Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2,6-difluoronicotinonitrile (1 equivalent) in anhydrous dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add aqueous ammonia (25-30% solution, 5-10 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-100°C and stir vigorously under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Pour the reaction mixture into ice-water with stirring.
-
Isolation: The product, 6-Amino-2-fluoronicotinonitrile, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, suspend the crude 6-Amino-2-fluoronicotinonitrile (1 equivalent) in a 6M aqueous solution of hydrochloric acid.
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110°C) and maintain for 12-24 hours. The reaction should be monitored by TLC or HPLC until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture in an ice bath. Adjust the pH of the solution to its isoelectric point (approximately pH 3-4) using a suitable base (e.g., concentrated sodium hydroxide solution). The product will precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and then with a suitable organic solvent like ethanol to remove any non-polar impurities. Dry the final product under vacuum.
Part 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues you may encounter.
Step 1: Amination - Troubleshooting Low Yield and Impurities
Question 1: My amination reaction is showing low conversion of the starting material, 2,6-difluoronicotinonitrile. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the amination step is a common issue and can be attributed to several factors. Let's break them down:
-
Insufficient Nucleophilicity of Ammonia: While ammonia is a good nucleophile, the reaction conditions need to be optimal to drive the SNAr reaction to completion.
-
Solution: Increase the concentration of aqueous ammonia. Using a higher excess (up to 20 equivalents) can significantly increase the reaction rate. Alternatively, using a sealed reaction vessel can help maintain a higher concentration of ammonia in the reaction mixture.
-
-
Reaction Temperature is Too Low: Nucleophilic aromatic substitutions on electron-deficient rings like pyridine are activated by heat.[1]
-
Solution: Gradually increase the reaction temperature in 10°C increments, up to 120°C. Monitor for any potential side product formation at higher temperatures.
-
-
Solvent Choice: While DMSO is a good choice, other polar aprotic solvents can be considered.
-
Solution: N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) can be used as alternatives to DMSO. They have higher boiling points and can be beneficial for reactions requiring higher temperatures.
-
Question 2: I am observing the formation of a significant byproduct alongside my desired 6-Amino-2-fluoronicotinonitrile. What could this be and how can I prevent it?
Answer:
The most likely byproduct is the di-aminated product, 2,6-diaminonicotinonitrile. This occurs when the second fluorine atom also undergoes substitution.
-
Cause: The initial amination at the 6-position makes the pyridine ring more electron-rich, which should deactivate it towards further nucleophilic attack. However, under forcing conditions (high temperature, long reaction time), the second substitution can occur.
-
Prevention Strategies:
-
Control Reaction Time: Carefully monitor the reaction by TLC or HPLC. Stop the reaction as soon as the starting material is consumed to a satisfactory level and before significant amounts of the di-aminated product appear.
-
Lower the Temperature: If di-amination is a major issue, reducing the reaction temperature may be necessary, even if it leads to a longer reaction time.
-
Use a Milder Aminating Agent: In some cases, using a protected amine, followed by deprotection, can offer better control, though this adds extra steps to the synthesis.
-
Visualizing the Troubleshooting Logic for Amination:
Caption: Decision tree for troubleshooting the amination step.
Step 2: Hydrolysis - Overcoming Incomplete Conversion and Purification Hurdles
Question 3: The hydrolysis of 6-Amino-2-fluoronicotinonitrile to the carboxylic acid is very slow and often incomplete. How can I drive this reaction to completion?
Answer:
Nitrile hydrolysis can be sluggish, especially with the presence of other functional groups. Here are some key optimization parameters:
-
Acid Concentration and Choice:
-
Solution: While 6M HCl is a good starting point, using concentrated hydrochloric acid (12M) can significantly accelerate the reaction. Alternatively, sulfuric acid (e.g., 50% aqueous solution) can be more effective for hydrolyzing stubborn nitriles.
-
-
Reaction Temperature:
-
Solution: Ensure the reaction is maintained at a vigorous reflux. If using a higher boiling acid like sulfuric acid, the increased temperature will also enhance the reaction rate.
-
-
Reaction Time:
-
Solution: Be patient. These hydrolyses can sometimes require extended reaction times (up to 48 hours). Continue to monitor by HPLC to confirm the disappearance of the starting material.
-
Question 4: After adjusting the pH to precipitate my product, the resulting solid is difficult to filter and appears to be impure. What are the best practices for purification?
Answer:
Purification of amino acids can be challenging due to their zwitterionic nature and solubility properties.
-
Optimizing Precipitation:
-
Solution: The key is to slowly adjust the pH to the isoelectric point. Adding the base dropwise while vigorously stirring in an ice bath will promote the formation of larger, more easily filterable crystals. A rapid pH change can lead to the formation of an amorphous solid that traps impurities.
-
-
Washing Protocol:
-
Solution: After collecting the crude product, a multi-step washing procedure is recommended:
-
Cold Water: To remove any residual inorganic salts.
-
Cold Ethanol or Acetone: To remove non-polar organic impurities.
-
-
-
Recrystallization:
-
Solution: If the product is still not pure enough, recrystallization is a powerful technique. A common solvent system for amino acids is a mixture of water and a miscible organic solvent like ethanol or isopropanol. Dissolve the crude product in a minimal amount of hot water and then slowly add the organic solvent until the solution becomes cloudy. Allow it to cool slowly to form pure crystals.
-
| Parameter | Recommended Range/Value | Rationale |
| Amination Temperature | 80 - 120 °C | To overcome the activation energy of the SNAr reaction.[1] |
| Ammonia Equivalents | 5 - 20 eq. | To ensure a high concentration of the nucleophile. |
| Hydrolysis Acid | 6M - 12M HCl or 50% H2SO4 | Stronger acidic conditions accelerate nitrile hydrolysis. |
| Hydrolysis Temperature | Reflux (100 - 120 °C) | To provide sufficient energy for the hydrolysis reaction. |
| Precipitation pH | ~3-4 (Isoelectric Point) | To minimize the solubility of the zwitterionic product. |
Part 3: Advanced Optimization & Alternative Methods
For researchers looking to further enhance yield or explore alternative synthetic routes, the following advanced methods can be considered.
Alternative Amination: The Buchwald-Hartwig Approach
For substrates that are sensitive to the harsh conditions of traditional SNAr, the Buchwald-Hartwig amination offers a milder, palladium-catalyzed alternative.[2]
-
Key Features:
-
Uses a palladium catalyst and a specialized phosphine ligand.
-
Typically runs at lower temperatures than traditional SNAr.
-
Can be more selective and tolerate a wider range of functional groups.
-
Visualizing the Buchwald-Hartwig Catalytic Cycle:
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Considerations for Implementation:
While powerful, the Buchwald-Hartwig amination requires careful optimization of the catalyst, ligand, base, and solvent system. It can also be more costly due to the use of palladium and specialized ligands.
References
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
-
Hydrolysis of Nitriles. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Purification of Amino Acids. (n.d.). Bio-Rad Laboratories. Retrieved from [Link]
-
Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
Polyamide synthesis from 6-aminocapronitrile, part 2: heterogeneously catalyzed nitrile hydrolysis with consecutive amine amidation - PubMed. (n.d.). Retrieved from [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. (n.d.). Retrieved from [Link]
Sources
Technical Support Center: Amination of 2-Fluoronicotinic Acid Derivatives
Welcome to the technical support center for the amination of 2-fluoronicotinic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Drawing from established principles of nucleophilic aromatic substitution (SNAr) and extensive field experience, this document provides in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and optimize your reaction outcomes.
Introduction: The Power and Pitfalls of 2-Fluoropyridine Amination
The amination of 2-fluoropyridines is a cornerstone of modern medicinal chemistry, enabling the introduction of diverse amine functionalities into a privileged heterocyclic scaffold. The high electronegativity of the fluorine atom, coupled with the electron-deficient nature of the pyridine ring, makes the C2-position highly susceptible to nucleophilic attack. This inherent reactivity allows for the facile displacement of the fluoride anion, which, despite the strength of the C-F bond, acts as an excellent leaving group in SNAr reactions due to the rate-determining nature of the initial nucleophilic addition.[1] In fact, the reaction of 2-fluoropyridine with sodium ethoxide proceeds approximately 320 times faster than that of 2-chloropyridine, often allowing for milder reaction conditions and greater functional group tolerance.[1][2]
However, the presence of functional groups on the nicotinic acid backbone, such as carboxylic acids, esters, amides, or nitriles, introduces potential side reactions that can complicate product isolation and reduce yields. This guide will address these specific challenges in a practical, question-and-answer format.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section addresses specific issues you may encounter during the amination of 2-fluoronicotinic acid derivatives. Each entry explains the potential cause of the problem and provides actionable solutions.
Issue 1: Formation of a 2-Hydroxypyridine Byproduct
Question: I am attempting to aminate my 2-fluoronicotinic acid derivative, but I am observing a significant amount of the corresponding 2-hydroxypyridine. What is causing this, and how can I prevent it?
Answer:
Causality: The formation of a 2-hydroxypyridine byproduct is typically due to the presence of water in your reaction mixture. Water, or hydroxide ions generated in situ under basic conditions, can act as a nucleophile, attacking the C2-position of the pyridine ring and displacing the fluoride. This is a competing SNAr reaction that can significantly reduce the yield of your desired aminated product.
Troubleshooting and Prevention:
-
Strict Anhydrous Conditions: Ensure all your reagents and solvents are rigorously dried. Use freshly distilled solvents and dry glassware. Inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent atmospheric moisture from entering the reaction.
-
Choice of Base: If your reaction requires a base, opt for non-hygroscopic and non-hydroxide bases. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used, but ensure they are properly dried before use. Amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used and are less likely to introduce water.
-
Solvent Selection: Use aprotic solvents that do not participate in the reaction and are easily dried, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).
Experimental Protocol: General Anhydrous Amination
Issue 2: Hydrolysis of an Ester or Nitrile Group
Question: My 2-fluoronicotinic acid derivative is an ester (or a nitrile), and during the amination, I am seeing hydrolysis to the carboxylic acid (or amide/carboxylic acid). How can I perform the amination selectively?
Answer:
Causality: Ester and nitrile groups are susceptible to hydrolysis under either acidic or basic conditions, which are often employed in amination reactions.[3]
-
Ester Hydrolysis (Saponification): Under basic conditions, hydroxide ions can attack the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt.
-
Nitrile Hydrolysis: Both acid and base can catalyze the hydration of a nitrile to an amide, which can be further hydrolyzed to a carboxylic acid under forcing conditions.[3]
Troubleshooting and Prevention:
-
Control of pH: Avoid strongly acidic or basic conditions if possible. If a base is necessary, use a non-nucleophilic, hindered organic base like DIPEA, or a carefully dried inorganic base like K₂CO₃.
-
Reaction Temperature and Time: Minimize reaction time and use the lowest effective temperature to reduce the rate of hydrolysis. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Anhydrous Conditions: As with the formation of hydroxypyridines, water is the reagent for hydrolysis. Strict anhydrous conditions are crucial.
-
Alternative Amination Methods: Consider using milder, non-basic amination protocols if hydrolysis is a persistent issue. For example, palladium-catalyzed amination (Buchwald-Hartwig) can sometimes be performed under neutral or mildly basic conditions.
Data Presentation: Relative Rates of Competing Reactions
| Competing Reaction | Conditions Favoring Side Reaction | Mitigation Strategy |
| Ester Saponification | Aqueous base, high temperature | Anhydrous conditions, non-hydroxide base, lower temperature |
| Nitrile Hydrolysis | Aqueous acid or base, prolonged heating | Anhydrous conditions, control of pH, minimized reaction time |
Issue 3: Amide Formation from a Nicotinate Ester
Question: I am trying to aminate methyl 2-fluoronicotinate, but instead of substitution at the C2-position, the amine is reacting with my ester group to form an amide. How can I favor the desired SNAr reaction?
Answer:
Causality: Amines are nucleophiles and can react with esters in a process called aminolysis (or ammonolysis) to form amides. This is a classic nucleophilic acyl substitution reaction.[4] The challenge is to promote the SNAr at the C2-position over the nucleophilic attack at the C3-carbonyl.
Troubleshooting and Prevention:
-
Steric Hindrance: If possible, use a bulkier alcohol to form the ester (e.g., tert-butyl nicotinate). The increased steric hindrance around the carbonyl group will disfavor nucleophilic attack by the amine.
-
Electronic Effects: The SNAr reaction is favored by the electron-withdrawing nature of the pyridine nitrogen and the ester group itself, which activates the C2-position. Aminolysis is dependent on the electrophilicity of the carbonyl carbon.
-
Reaction Temperature: SNAr reactions on heteroaromatic rings often have a higher activation energy than aminolysis. Carefully controlling the temperature can help favor the desired reaction. Start at lower temperatures and gradually increase if no reaction is observed.
-
Protecting Groups: In some cases, it may be necessary to start with the 2-fluoronicotinic acid, perform the amination, and then esterify the carboxylic acid in a subsequent step.
Visualization: Competing Reaction Pathways
Caption: Competing SNAr and aminolysis pathways.
Issue 4: Decarboxylation of 2-Fluoronicotinic Acid
Question: I am using 2-fluoronicotinic acid directly in a high-temperature amination, and I suspect I am getting some decarboxylation. Is this possible?
Answer:
Causality: While less common under typical SNAr conditions, decarboxylation of aromatic carboxylic acids can occur at elevated temperatures, especially in the presence of certain catalysts or bases. The stability of the resulting carbanion intermediate plays a role. For nicotinic acids, high temperatures can promote the loss of CO₂.
Troubleshooting and Prevention:
-
Protect the Carboxylic Acid: The most straightforward solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the amination. The ester can then be hydrolyzed back to the carboxylic acid after the SNAr reaction is complete. This also helps to avoid potential solubility issues and acid-base complications with the amine nucleophile.
-
Milder Reaction Conditions: If direct amination of the acid is necessary, explore milder reaction conditions. This could involve using a more reactive amine, a suitable catalyst, or microwave irradiation to reduce the required temperature and reaction time.
-
Choice of Base: The choice of base can influence the rate of decarboxylation. Avoid overly harsh conditions that might promote this side reaction.
Visualization: Recommended Workflow to Avoid Decarboxylation
Caption: Recommended workflow to prevent decarboxylation.
Frequently Asked Questions (FAQs)
Q1: Why is 2-fluoronicotinic acid more reactive towards amination than 2-chloronicotinic acid?
A1: The greater reactivity of 2-fluoropyridines in SNAr reactions is a consequence of the reaction mechanism. The rate-determining step is the initial nucleophilic attack to form a negatively charged intermediate (the Meisenheimer complex). Fluorine's high electronegativity strongly polarizes the C-F bond and stabilizes this intermediate through its inductive effect, thereby lowering the activation energy of this step.[1]
Q2: Can I use primary and secondary amines for this reaction?
A2: Yes, both primary and secondary amines are generally suitable nucleophiles for the amination of 2-fluoronicotinic acid derivatives. However, the reactivity can be influenced by the steric bulk and nucleophilicity of the amine. Less hindered and more nucleophilic amines will typically react faster.
Q3: What is the role of the base in these reactions?
A3: A base is often used to deprotonate the amine nucleophile, increasing its nucleophilicity. It also serves to neutralize the hydrofluoric acid (HF) that is formed as a byproduct of the reaction, driving the equilibrium towards the products.
Q4: My amination reaction is very slow. What can I do to speed it up?
A4: To increase the reaction rate, you can try the following:
-
Increase the temperature: SNAr reactions are often accelerated by heat.
-
Use a more polar aprotic solvent: Solvents like DMF, DMSO, or NMP can help to stabilize the charged intermediate and accelerate the reaction.
-
Use a stronger base: A stronger base will generate a higher concentration of the deprotonated, more nucleophilic amine.
-
Consider a catalyst: For less reactive substrates, a palladium-catalyzed Buchwald-Hartwig amination might be a viable alternative.[5]
Q5: How does the substituent at the 3-position (e.g., -COOH, -COOR, -CN) affect the reactivity of the 2-fluoro group?
A5: Electron-withdrawing groups at the 3-position, such as a carboxylic acid, ester, or nitrile, generally increase the reactivity of the 2-fluoro group towards nucleophilic aromatic substitution. These groups help to stabilize the negative charge of the Meisenheimer intermediate through resonance and inductive effects, thus accelerating the rate-determining nucleophilic attack.
References
-
Bandaru, S. S., Bhilare, S., Chrysochos, N., Gayakhe, V., & Kapdi, A. R. (n.d.). Amination of 2-halopyridines. ResearchGate. Retrieved January 18, 2026, from [Link]
-
Arterburn, J. B., Rao, K. V., Ramdas, R., & Dible, B. R. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic Letters, 3(9), 1351–1354. [Link]
-
The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Hydrolysis of nitriles. (n.d.). Lumen Learning. Retrieved January 18, 2026, from [Link]
-
Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
- Process for the preparation of 2-hydroxypyridine or quinoline compounds. (n.d.). Google Patents.
-
Szostak, M., & Shi, S. (2018). Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature. Nature Communications, 9(1), 4233. [Link]
-
Hydrolysis of nitriles. (2020, July 1). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ACS Figshare. Retrieved January 18, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acs.figshare.com [acs.figshare.com]
Technical Support Center: Guide to Preventing Degradation of 6-Amino-2-fluoronicotinic acid
Welcome to the technical support guide for 6-Amino-2-fluoronicotinic acid (CAS No. 1393584-80-9). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting to prevent the degradation of this critical building block. Maintaining the chemical integrity of your reagents is paramount for reproducible and successful experimental outcomes.
Section 1: Core Stability Profile & Frequently Asked Questions
This section addresses the fundamental chemical nature of this compound and the primary factors influencing its stability.
Q1: What are the key structural features of this compound that influence its stability?
This compound is a substituted pyridine derivative. Its stability is governed by the interplay of three key functional groups on the aromatic ring:
-
Amino Group (-NH₂): A primary aromatic amine, this group is a potential site for oxidation, which can be catalyzed by light and trace metals. It also imparts basic properties to the molecule.
-
Carboxylic Acid Group (-COOH): This acidic group can participate in acid-base reactions and is susceptible to decarboxylation under high heat.
-
Fluorine Atom (-F): As a strongly electron-withdrawing group, the fluorine atom influences the electronic properties of the entire pyridine ring, affecting the reactivity of the other functional groups.
Q2: What are the primary environmental factors that can cause degradation?
The most common triggers for the degradation of this compound and related aminonicotinic acids are:
-
Atmospheric Oxygen: The amino group is susceptible to oxidation, which is a primary degradation pathway. This often manifests as a visible color change in the material.
-
Moisture: The compound is a solid powder that can be hygroscopic. Absorbed water can facilitate hydrolytic degradation or act as a medium for other reactions.
-
Light: Photodegradation can occur, particularly in the presence of oxygen. UV light can provide the activation energy needed to initiate oxidative processes.
-
Temperature: While stable at recommended storage temperatures, excessive heat can accelerate oxidation and may lead to thermal decomposition, including decarboxylation. The melting point for the related 6-Aminonicotinic acid is greater than 300°C, suggesting high thermal stability in the short term.[1]
-
Incompatible Materials: Contact with strong oxidizing agents, strong acids, or strong bases can cause rapid decomposition.[1][2]
Q3: My compound is stored as a solid. How can it degrade if it's not in solution?
Solid-state degradation, while slower than in-solution degradation, is a significant risk. The primary mechanisms are:
-
Surface Oxidation: The molecules on the surface of the powder are directly exposed to the container's headspace. If this headspace contains oxygen and moisture, slow oxidation will occur over time.
-
Hygroscopicity: If the container is not perfectly sealed, the compound can absorb atmospheric moisture, creating a micro-environment on the crystal surface where degradation reactions can proceed.
-
Photodegradation: If the container is not opaque, ambient light can penetrate and cause degradation of the surface layers.
Section 2: Recommended Storage & Handling Protocols
Adherence to strict storage protocols is the most effective way to prevent degradation. The following workflow and protocols are designed to maximize the shelf-life and purity of your material.
Experimental Workflow: Compound Receipt and Storage
Caption: Workflow for receiving and handling this compound.
Table 1: Recommended Storage Conditions Summary
| Condition | Solid (Long-Term) | Solid (Short-Term/In-Use) | In Solution |
| Temperature | 2-8°C (Recommended) | Room Temperature (Acceptable) | -20°C to -80°C[3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Desiccated | Inert Gas Headspace |
| Light | Protect from light (Amber Vial) | Protect from light | Protect from light |
| Container | Tightly sealed, chemically resistant | Tightly sealed in a desiccator | Tightly sealed vial with PTFE cap |
| Incompatibles | Store away from strong acids, bases, and oxidizing agents[1][2][4] | N/A | Avoid reactive solvents |
Protocol 1: Long-Term Storage of Solid Compound
-
Verification: Upon receipt, ensure the manufacturer's container seal is intact.
-
Environment: Place the tightly sealed container inside a secondary container (e.g., a sealable bag) with a desiccant pouch.
-
Inerting (Optional but Recommended): For maximum shelf-life, backfill the container headspace with a dry, inert gas like argon or nitrogen before sealing.
-
Location: Store the container in a refrigerator or cold room (2-8°C), protected from light.
Protocol 2: Storage of Solutions
The stability of aminonicotinic acids can decrease significantly when in solution.[3]
-
Solvent Selection: Use high-purity, anhydrous solvents. Common solvents may include DMSO or DMF. If using aqueous buffers, prepare them fresh and consider potential pH-driven degradation.
-
Preparation: Prepare stock solutions in an inert atmosphere if possible.
-
Storage: Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Temperature: Store solution aliquots at -20°C for up to one year or -80°C for up to two years, based on data for analogous compounds.[3]
-
Verification: Before use, visually inspect the thawed solution for any precipitation or color change.
Section 3: Troubleshooting Common Degradation Issues
Q4: My solid this compound, which was initially off-white, has turned yellow or brown. What is the cause and is it still usable?
This color change is a classic indicator of oxidation of the aromatic amino group.
-
Causality: This is most likely caused by prolonged exposure to atmospheric oxygen, potentially accelerated by light or moisture. Even a poorly sealed container can allow enough air exchange over months to cause visible degradation.
-
Usability: The material is no longer pure. The colored impurities may interfere with your reaction, act as inhibitors, or generate unintended byproducts. It is strongly recommended to use a fresh, pure lot of the compound. If this is not possible, the material's purity must be quantified (e.g., via HPLC) before use, but this is not ideal.
Q5: I prepared a fresh solution and immediately saw new peaks in my LC-MS analysis. What could have gone wrong?
Immediate degradation upon dissolution points to an issue with the solvent or the dissolution process itself.
-
Solvent Reactivity: Ensure your solvent is not reactive. For example, using an acidic solvent could protonate the amino group, while a basic solvent could deprotonate the carboxylic acid, potentially opening up new degradation pathways.
-
Contaminated Solvent: The solvent may contain impurities (e.g., peroxides in aged ethers, water) that are reacting with your compound. Always use fresh, high-purity solvents.
-
pH Effects: If dissolving in a buffer, the pH could be promoting hydrolysis or other reactions.
-
Troubleshooting Steps:
-
Acquire a fresh bottle of high-purity, anhydrous solvent.
-
Prepare a new solution and analyze it immediately.
-
If the problem persists, consider a different solvent system.
-
Q6: How can I quantitatively assess the stability of my stored compound?
Visual inspection is not sufficient. A robust stability assessment program relies on analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for determining purity. A validated HPLC method can separate the parent compound from its degradation products and quantify their relative abundance.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Use LC-MS to identify the mass of any impurity peaks, which provides crucial clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the overall structure of the compound. The appearance of small, unidentifiable peaks can indicate the presence of impurities.
-
Karl Fischer Titration: This technique specifically measures water content, allowing you to determine if the compound has absorbed excessive moisture during storage.
Section 4: Advanced Prevention & Degradation Pathway Analysis
Potential Degradation Pathways
Understanding the likely chemical transformations is key to preventing them. The primary degradation pathways for this compound are hypothesized to be oxidation and decarboxylation.
Caption: Hypothesized degradation pathways for this compound.
Protocol 3: Inert Gas Handling for Aliquoting Solid
This protocol minimizes exposure to atmospheric oxygen and moisture when accessing the bulk material.
-
Preparation: Place the sealed container of this compound, along with all necessary tools (spatulas, weigh boats, aliquot vials), inside a nitrogen- or argon-filled glove box. Allow the atmosphere to purge for at least 15 minutes.
-
Equilibration: Allow the compound container to equilibrate to the glove box's ambient temperature before opening to prevent condensation.
-
Aliquoting: Open the master container. Quickly weigh the desired amount of powder into a pre-labeled aliquot vial.
-
Resealing: Tightly close the aliquot vial. Before closing the master container, flush the headspace with the inert gas from the glove box supply line for 10-15 seconds.
-
Finalizing: Securely seal the master container with its original cap and parafilm for extra protection. Remove all items from the glove box. Return the master container to its designated long-term storage location.
References
Sources
Technical Support Center: Purification of Fluorinated Aminopyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of fluorinated aminopyridines. The unique physicochemical properties imparted by fluorine—such as altered basicity and lipophilicity—present distinct challenges that require specialized strategies. This center is designed to provide not just solutions, but a foundational understanding of the principles behind them.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, hands-on problems you may encounter in the lab. Each issue is broken down by probable causes and detailed, actionable solutions.
Q1: My peak shape is poor in reverse-phase HPLC. I'm seeing significant tailing or broadening. What's happening and how do I fix it?
Probable Causes:
-
Secondary Silanol Interactions: The basic nitrogen of the aminopyridine can interact strongly with acidic residual silanol groups (Si-OH) on the surface of standard C18 silica columns. This causes a mixed-mode retention mechanism, leading to severe peak tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of your fluorinated aminopyridine, the compound can exist in both protonated (charged) and neutral forms. This equilibrium on the column leads to broad, misshapen peaks. Fluorination, particularly on the pyridine ring, significantly lowers the pKa of the amine, making this a critical parameter to control.[1][2][3]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting or tailing.
Recommended Solutions:
-
Control the Mobile Phase pH: The most effective strategy is to ensure your analyte is in a single, stable ionic state.
-
Protocol: Adjust the mobile phase pH to be at least 2 units below the pKa of the aminopyridine. For most fluorinated aminopyridines, a pH between 2.5 and 3.5 is an excellent starting point. This fully protonates the basic nitrogen, minimizing silanol interactions and ensuring consistent retention.
-
Additives: Use additives like 0.1% formic acid (FA) or 0.1% trifluoroacetic acid (TFA) in both your aqueous and organic mobile phases. TFA is a strong ion-pairing agent that can further mask silanol activity and improve peak shape, though it can be difficult to remove from the final product and may suppress MS signals. Formic acid is often a better choice for LC-MS applications.[4]
-
-
Select the Right Column:
-
End-Capped Columns: Use a high-quality, end-capped C18 or C8 column. End-capping treats most of the residual silanols, reducing the sites available for unwanted secondary interactions.
-
Fluorinated Phases: Consider using a fluorinated stationary phase (e.g., F5, PFP). These phases can offer unique selectivity for fluorinated analytes through dipole-dipole, π-π, and "fluorous-fluorous" interactions, potentially separating isomers that are difficult to resolve on traditional C18 columns.[5][6] They also tend to have lower silanol activity.
-
-
Optimize Injection Volume: Systematically reduce your sample concentration and injection volume to ensure you are not overloading the column.
Q2: I'm struggling to separate regioisomers or closely related impurities. They are co-eluting in my chromatogram.
Probable Causes:
-
Insufficient Selectivity: The chosen chromatographic system (stationary phase and mobile phase) does not provide enough difference in retention mechanisms to resolve compounds with very similar structures and polarities.
-
Suboptimal Method Parameters: The gradient slope, temperature, or flow rate may not be optimized for such a challenging separation.
Recommended Solutions:
-
Employ Orthogonal Chromatography: The most robust solution is to use a second purification step based on a different separation mechanism.[7][8][9] If your primary method is reverse-phase HPLC, the second method should be fundamentally different.
-
Workflow:
-
Perform an initial purification using your established reverse-phase method.
-
Combine the fractions containing the partially purified product.
-
Evaporate the solvent and re-dissolve the material in a suitable solvent for the second method.
-
Use an orthogonal technique like Supercritical Fluid Chromatography (SFC) or Hydrophilic Interaction Chromatography (HILIC) for the final purification.[4][10]
-
-
-
Supercritical Fluid Chromatography (SFC):
-
Why it Works: SFC often provides unique and complementary selectivity to HPLC, especially for chiral separations and isomers.[11][12][13] It uses supercritical CO2 as the main mobile phase, which has different solvating properties than liquid phases, leading to different retention behavior. It is also considered a "greener" technique.[14][15]
-
Starting Point: Chiral polysaccharide-based columns are highly effective in SFC for resolving isomers.[15]
-
-
Optimize Your Existing HPLC Method:
-
Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter selectivity.
-
Adjust Temperature: Varying the column temperature can influence retention factors differently for closely related compounds, sometimes leading to baseline separation.
-
Shallow Gradient: Employ a very shallow gradient around the elution point of your target compound (e.g., 0.1-0.5% change in organic per minute) to maximize resolution.
-
Q3: I suspect my compound is degrading on the column, leading to low recovery and unexpected new peaks.
Probable Causes:
-
Harsh Mobile Phase pH: Extreme pH (either very low or very high) can cause hydrolysis or degradation of sensitive functional groups, especially over the long residence times of preparative chromatography.
-
Active Sites on Stationary Phase: Highly acidic silanol groups or metallic impurities in the silica matrix can act as catalytic sites for degradation.
-
Analyte Instability: The molecule itself may be inherently unstable under the chromatographic conditions.
Recommended Solutions:
-
Use a Milder pH: If you suspect acid-catalyzed degradation, switch from TFA (pH ~2) to formic acid (pH ~2.7) or an acetate buffer system (e.g., ammonium acetate) to work at a higher pH (e.g., 4-5).[16]
-
Passivate the System: Before injecting your sample, flush the column and HPLC system with a strong chelating agent like EDTA to remove metal contaminants.
-
Consider Alternative Stationary Phases:
-
Polymer-Based Columns: These columns lack a silica backbone and are therefore free of silanol groups, eliminating this potential cause of degradation.[16]
-
Hybrid Silica Columns: Columns based on hybrid organic/inorganic silica particles are more pH-stable and often show lower silanol activity than traditional silica columns.
-
-
Perform a Stability Test: Dissolve your compound in the mobile phase you plan to use and let it sit at room temperature for the expected duration of the purification run. Analyze the sample by LC-MS to see if any degradation has occurred without the column present.
Frequently Asked Questions (FAQs)
Q1: How does the position of the fluorine atom on the aminopyridine ring affect my purification strategy?
The position of fluorine has a profound impact due to its strong electron-withdrawing inductive effect, which modulates the basicity (pKa) of the pyridine nitrogen.
-
Fluorine at the 2- or 6-position (ortho to nitrogen): This has the strongest pKa-lowering effect. The compound will be significantly less basic than non-fluorinated aminopyridine. This can be an advantage in reverse-phase, as it reduces the strength of unwanted interactions with acidic silanols, often leading to better peak shapes.
-
Fluorine at the 3- or 5-position (meta to nitrogen): The pKa-lowering effect is moderate. The compound remains quite basic, and you should anticipate the need for mobile phase modifiers (like TFA or formic acid) to achieve good chromatography on silica-based columns.
-
Fluorine at the 4-position (para to nitrogen): The effect on pKa is present but generally weaker than at the ortho positions.
This change in basicity is a critical piece of information for method development.[1][2][17] A lower pKa means you can work at a slightly higher pH (e.g., pH 3.5-4) and still maintain full protonation, which can be beneficial for the stability of some compounds.
Q2: I'm having trouble getting my highly fluorinated aminopyridine to crystallize for final purification. What techniques can I try?
Crystallization of fluorinated compounds can be challenging due to altered intermolecular interactions. Fluorine is a poor hydrogen bond acceptor and can lead to unique packing arrangements driven by dipole moments or F···F interactions.[18][19]
Recommended Techniques:
-
Vapor Diffusion: This is an excellent method for small amounts of material.[20]
-
Protocol: Dissolve your compound in a small amount of a "good" solvent (e.g., acetone, ethyl acetate). Place this vial inside a larger, sealed jar containing a "poor" solvent (e.g., hexane, heptane) in which your compound is insoluble. The slow diffusion of the poor solvent's vapor into the good solvent gradually lowers the solubility, promoting slow crystal growth.
-
-
Solvent Layering: Carefully layer a less dense, poor solvent on top of a denser solution of your compound. Crystals may form at the interface over time.
-
Co-crystallization: If your compound has a hydrogen bond donor (like the amino group), try adding a co-crystallant that is a good hydrogen bond acceptor (e.g., triphenylphosphine oxide) to the crystallization mixture. This can provide a stable lattice framework.[20]
-
Mind the Purity: Crystallization is not a robust purification method for removing large amounts of impurities. Aim for a purity of >90-95% via chromatography before attempting crystallization.[20][21] The complex crystallization behavior of some fluorinated compounds is an active area of research.[22][23]
Q3: What are the best starting points for HPLC method development?
A systematic approach saves time and resources. The table below provides a validated set of starting conditions for screening.
| Parameter | Condition A (Acidic, TFA) | Condition B (Acidic, FA) | Condition C (Fluorinated Phase) |
| Column | C18, End-capped, 5 µm | C18, End-capped, 5 µm | PFP (Pentafluorophenyl), 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 min | 5% to 95% B over 15 min | 5% to 95% B over 15 min |
| Flow Rate | 1.0 mL/min (analytical) | 1.0 mL/min (analytical) | 1.0 mL/min (analytical) |
| Temperature | 40 °C | 40 °C | 40 °C |
| Detection | UV at 254 nm and 280 nm | UV at 254 nm and 280 nm | UV at 254 nm and 280 nm |
| Primary Use | Excellent peak shape, robust. | Good for MS compatibility. | Alternative selectivity, isomer separation. |
Run your crude sample under all three conditions to determine which provides the best selectivity for your target compound and its specific impurities. This initial screen will guide all further optimization.
Visual Workflow Guides
The following diagrams illustrate the logical processes described in this guide.
Troubleshooting Poor Peak Shape
Caption: Decision tree for troubleshooting poor peak shape in HPLC.
Orthogonal Purification Strategy
Caption: Workflow for implementing an orthogonal purification strategy.
References
-
Qian, M., & Xu, B. (n.d.). The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. Santai Technologies Inc. Available from: [Link]
-
Tarasova, O. A., et al. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. Available from: [Link]
-
Shimadzu Corporation. (2021). Preparative Purification Solutions in Drug Discovery Synthesis. YouTube. Available from: [Link]
-
Fountain, K. J. (2009). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available from: [Link]
-
Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. Available from: [Link]
-
Smith, D. W., et al. (2005). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology. Available from: [Link]
-
Jain, D., & Basniwal, P. K. (2013). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
Qiu, X., et al. (2013). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatographic Science. Available from: [Link]
-
Jönsson, S., et al. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm. Available from: [Link]
-
Schnider, P., et al. (2019). Comparison of piperidine basicity-lowering effects by β-equatorial... Helvetica Chimica Acta. Available from: [Link]
-
Jönsson, S., et al. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm. Available from: [Link]
-
De Klerck, K., et al. (2018). New insights into supercritical fluid chromatography for chiral separations. Analytical Methods. Available from: [Link]
-
De Goeyse, I., et al. (2015). Retention of [(18)F]fluoride on reversed phase HPLC columns. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
Guionneau, P. (n.d.). Guide for crystallization. University of Bordeaux. Available from: [Link]
-
Popa, D. E., & Gutt, G. (2016). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Available from: [Link]
-
Gerasimov, A., et al. (2023). Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior. Polymers. Available from: [Link]
-
Selvita. (2023). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available from: [Link]
-
Nováková, L., & Chocholouš, P. (2020). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. Available from: [Link]
-
Regalado, E. L., et al. (2016). Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. ResearchGate. Available from: [Link]
-
De Klerck, K., et al. (2008). Chiral separations in sub- and supercritical fluid chromatography. Journal of Separation Science. Available from: [Link]
-
Stilinović, V., & Kaitner, B. (2020). New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures. Crystal Growth & Design. Available from: [Link]
-
Berger, R., et al. (2011). Fluorine in Crystal Engineering ? The Little Atom That Could. Angewandte Chemie International Edition. Available from: [Link]
-
Saad, G. R., et al. (2022). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. Molecules. Available from: [Link]
-
Li, Y., et al. (2024). Fluorine-functionalized magnetic amino microporous organic network for enrichment of perfluoroalkyl substances. Journal of Chromatography A. Available from: [Link]
-
Li, Y., et al. (2022). Research progress on preparation and purification of fluorine-containing chemicals in lithium-ion batteries. RSC Advances. Available from: [Link]
-
Xu, B., et al. (2024). Understanding the Selective Removal of Perfluoroalkyl and Polyfluoroalkyl Substances via Fluorine-Fluorine Interactions: A Critical Review. Environmental Science & Technology. Available from: [Link]
Sources
- 1. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. santaisci.com [santaisci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. New insights into supercritical fluid chromatography for chiral separations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Chiral separations in sub- and supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selvita.com [selvita.com]
- 15. researchgate.net [researchgate.net]
- 16. Retention of [(18)F]fluoride on reversed phase HPLC columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. unifr.ch [unifr.ch]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
alternative reagents for the synthesis of 6-Amino-2-fluoronicotinic acid
Technical Support Center: Synthesis of 6-Amino-2-fluoronicotinic Acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning the synthesis of this important heterocyclic building block. Fluorinated pyridines are crucial components in medicinal chemistry, and their synthesis can present unique challenges.[1] This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles and offer field-proven alternative strategies.
Part 1: Troubleshooting the Fluorination Step via Nucleophilic Aromatic Substitution (SNAr)
The most common route to 2-fluoropyridine derivatives involves a Nucleophilic Aromatic Substitution (SNAr) reaction, typically displacing a chloride or bromide at the C2 position with a fluoride ion. This process, while direct, is often the source of significant experimental challenges.
FAQ 1.1: My Halogen Exchange (Halex) reaction to install the fluorine is sluggish, resulting in low yields and incomplete conversion. What are the primary causes and how can I improve it?
Answer: This is a frequent issue rooted in the mechanics of the SNAr reaction on an electron-deficient pyridine ring. The rate-determining step is the initial attack of the nucleophile (fluoride) to form a negatively charged intermediate known as a Meisenheimer complex.[2][3][4] The reaction's success hinges on two key factors: the reactivity of the fluoride source and the stability of this intermediate.
Core Problem Analysis:
-
Poor Fluoride Nucleophilicity: Standard alkali metal fluorides like potassium fluoride (KF) have very high lattice energy and are poorly soluble in common aprotic polar solvents (e.g., DMSO, DMF). This results in a low effective concentration of "naked," reactive fluoride anions.
-
Insufficient Electrophilicity of the Ring: While the pyridine nitrogen and the carboxylic acid are electron-withdrawing groups that activate the ring for nucleophilic attack, this activation may be insufficient, especially at lower temperatures.[4][5]
-
Water Contamination: Trace amounts of water will strongly solvate the fluoride ion, drastically reducing its nucleophilicity.
Troubleshooting Strategies & Alternative Reagents:
-
Enhancing Fluoride Reactivity: The most effective strategy is to increase the availability of reactive fluoride ions.
-
Spray-Dried Potassium Fluoride: Using spray-dried KF, which has a much higher surface area and is more amorphous, can significantly improve solubility and reaction rates compared to standard crystalline KF.
-
Cesium Fluoride (CsF): CsF is more soluble and reactive than KF in aprotic solvents but is also more expensive and hygroscopic. It is often a reliable, albeit costly, solution for difficult fluorinations.
-
Phase-Transfer Catalysis (PTC): This is a highly effective and cost-efficient method. A catalyst like 18-crown-6 or tetrabutylammonium (TBA) salts complexes the potassium ion, liberating a more reactive, unsolvated fluoride anion in the organic phase.
-
-
Alternative Leaving Groups: While chlorine is common, starting with a 2-bromo or even a 2-trimethylammonium salt precursor can accelerate the substitution. Trialkylammonium groups, in particular, are excellent leaving groups for fluorination and can be installed from readily available pyridine N-oxides.[6][7][8]
Comparative Summary of Fluoride Sources:
| Reagent System | Relative Cost | Reactivity | Key Considerations |
| Standard KF | Low | Low | Requires high temperatures (>150 °C); sensitive to water. |
| Spray-Dried KF | Low-Medium | Medium | Higher surface area improves performance; still requires anhydrous conditions. |
| KF / 18-crown-6 | Medium | High | Excellent reactivity at lower temperatures (80-120 °C); catalyst can be expensive. |
| CsF | High | High | Very effective but costly and highly hygroscopic. |
| TBAF (anhydrous) | High | Very High | Extremely reactive but also highly hygroscopic and can promote side reactions. |
Experimental Protocol: Fluorination of 2-Chloro-6-aminonicotinic Acid Ester using KF and a Phase-Transfer Catalyst
This protocol assumes the carboxylic acid has been protected as a methyl or ethyl ester to prevent unwanted side reactions.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the 2-chloro-6-aminonicotinic acid ester (1.0 eq), spray-dried potassium fluoride (3.0 eq), and 18-crown-6 (0.1 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to create a 0.5 M solution with respect to the starting material.
-
Reaction: Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Workup: Cool the mixture to room temperature. Carefully pour the reaction mixture into cold water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-fluoro-6-aminonicotinic acid ester.
Visualization: Decision Workflow for Optimizing SNAr Fluorination
Caption: Decision tree for troubleshooting low-yield SNAr fluorination reactions.
Part 2: Alternative Reagents and Synthetic Routes
While optimizing the Halex reaction is often sufficient, some substrates may be intolerant to the harsh conditions, or an entirely different approach may be more efficient.
FAQ 2.1: My substrate is sensitive to high temperatures and strong bases. Are there milder, alternative methods to introduce the fluorine atom?
Answer: Yes, several strategies avoid the high-temperature SNAr conditions. These typically involve either activating the leaving group under milder conditions or changing the synthetic strategy entirely.
Alternative Strategies:
-
Synthesis from Pyridine N-Oxides: This is a powerful, underutilized method. The pyridine N-oxide can be activated with an agent like triflic anhydride (Tf₂O) or tosyl chloride (TsCl) in the presence of a trialkylamine. This in situ forms a highly reactive 2-trialkylammoniopyridinium salt, which undergoes fluorination with a fluoride source like TBAF at much lower temperatures.[6] This method offers excellent regioselectivity for the 2-position.
-
Building Block Approach: Instead of performing the fluorination on a pre-formed, substituted pyridine ring, consider building the ring from already fluorinated precursors. For example, a multi-component reaction using a fluorinated β-ketoester or a related building block can construct the this compound scaffold in a convergent manner. While this requires developing a new route, it can bypass many of the issues associated with late-stage fluorination.
-
Direct C-H Fluorination (Advanced Method): For certain substrates, direct C-H fluorination using electrophilic or radical fluorinating agents is an emerging option.[9] Reagents like Selectfluor or AgF₂ have been used for the direct fluorination of pyridines, often with high selectivity for the position alpha to the nitrogen.[10] However, this approach requires careful substrate evaluation, as the functional group tolerance and regioselectivity can be highly specific.[10]
Visualization: SNAr Reaction Mechanism
Caption: The two-step addition-elimination mechanism of SNAr fluorination.
Part 3: Alternative Amination Strategies
In some synthetic routes, the fluorine is installed first, followed by amination at the C6 position. This can also present challenges.
FAQ 3.1: I am starting with a 2,6-difluoronicotinic acid derivative. My amination reaction with ammonia is giving low yields or requires harsh conditions (high pressure/temperature). What are my alternatives?
Answer: Direct amination with ammonia often requires sealed-tube reactions at high temperatures (e.g., 105 °C in aqueous ammonia), which may not be suitable for all substrates.[11] Fortunately, modern organic chemistry offers several milder and more versatile alternatives.
Alternative Amination Reagents:
-
Protected Amine Equivalents: Using a nucleophile like benzylamine or a protected amine followed by a deprotection step can often proceed under milder conditions than using ammonia directly.
-
Acetamidine Hydrochloride: This inexpensive and easy-to-handle reagent can serve as an effective ammonia source. It reacts with 2-fluoropyridines under catalyst-free conditions, followed by hydrolysis to yield the aminopyridine. This method shows high chemoselectivity and broad substrate adaptability.[12][13]
-
Lithium Amides: For very rapid and mild amination, lithium amides (prepared from an amine and n-BuLi) can be highly effective for C-F bond activation on 2-fluoropyridines, often proceeding at room temperature without the need for a transition-metal catalyst.[13]
-
Buchwald-Hartwig Amination: While more commonly used for C-Cl or C-Br bonds, specialized palladium or copper catalyst systems can be employed for C-F bond amination, especially on highly activated substrates. This method offers the broadest scope of potential amine coupling partners.
Reagent Comparison for C6 Amination:
| Reagent/Method | Conditions | Pros | Cons |
| Aqueous Ammonia | High Temp/Pressure | Inexpensive, direct | Harsh conditions, safety concerns |
| Acetamidine HCl | Moderate Heat | Inexpensive, safe, good yield | Two steps (substitution + hydrolysis) |
| Lithium Amides | Low Temperature | Very mild, fast | Requires stoichiometric strong base |
| Buchwald-Hartwig | Moderate Heat | Broad amine scope | Requires expensive catalyst/ligand |
References
- Concerted nucleophilic aromatic substitution with 19F− and 18F−.
- 2-Amino-6-fluoropyridine synthesis.ChemicalBook.
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?Chemistry Stack Exchange.
- Development of N-F fluorinating agents and their fluorinations: Historical perspective.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism.Master Organic Chemistry.
- Nucleophilic arom
- NUCLEOPHILIC AROM
- Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines.X-MOL.
- Fluorination Reagents, Fluorin
- Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride.Royal Society of Chemistry.
- Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.
- New method for introducing fluorinated components into molecules.University of Münster.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.Journal of the American Chemical Society.
- Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Applic
- One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18.PubMed.
Sources
- 1. Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines - Oreate AI Blog [oreateai.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pharmdguru.com [pharmdguru.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2-Amino-6-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 12. Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Regioselectivity in Reactions of 2-Fluoronicotinic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-fluoronicotinic acids. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you manage and control regioselectivity in your synthetic endeavors. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to address the specific challenges you may encounter.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental transformation for functionalizing the pyridine ring of 2-fluoronicotinic acids. The fluorine atom at the C2 position is activated towards displacement by the electron-withdrawing effect of the pyridine nitrogen. However, achieving high regioselectivity can be challenging, especially when other positions on the ring are also activated.
FAQ: My SNAr reaction on 2-fluoronicotinic acid is giving me a mixture of isomers. How can I improve the regioselectivity for substitution at the C2 position?
Answer:
This is a common issue arising from the competing electronic activation of different positions on the pyridine ring. The pyridine nitrogen activates both the C2 and C6 positions towards nucleophilic attack. The carboxylic acid at C3 further complicates the electronic landscape. Here’s a breakdown of the factors at play and how to control them:
Understanding the Causality:
The regioselectivity of SNAr on substituted pyridines is governed by the stability of the intermediate Meisenheimer complex.[1] A nucleophile attacks an electron-deficient carbon, forming a negatively charged intermediate. The more stable this intermediate, the faster the reaction pathway. The pyridine nitrogen stabilizes the negative charge most effectively when it is at the ortho or para positions. In 2-fluoronicotinic acid, the fluorine at C2 is ortho to the nitrogen, making it a prime site for substitution. However, the C6 position is also activated (para to the nitrogen). The regiochemical outcome depends on a delicate balance of electronic and steric factors.
Troubleshooting Guide & Protocol:
Here is a systematic approach to enhancing C2 selectivity:
Step 1: Modulate the Electronic Character of the Carboxylic Acid.
The state of the carboxylic acid group (protonated, deprotonated, or esterified) significantly impacts the ring's electronics.
-
Under Basic Conditions (Deprotonated Carboxylate): The carboxylate anion is an electron-donating group, which can decrease the electrophilicity of the pyridine ring and potentially disfavor the reaction. However, it can also act as a directing group.
-
Under Acidic Conditions (Protonated Carboxylic Acid): The protonated carboxylic acid is strongly electron-withdrawing, which can further activate the ring towards SNAr.
-
Esterification: Converting the carboxylic acid to an ester provides a neutral, electron-withdrawing group that can enhance reactivity and influence regioselectivity.
Recommended Protocol for C2-Selective SNAr with an Amine Nucleophile:
This protocol is optimized for the C2-selective amination of 2-fluoronicotinic acid.
-
Esterification of 2-Fluoronicotinic Acid:
-
Dissolve 2-fluoronicotinic acid (1.0 eq) in methanol.
-
Add sulfuric acid (0.1 eq) catalytically.
-
Reflux the mixture for 4-6 hours until TLC or LC-MS indicates complete conversion to the methyl ester.
-
Neutralize with a saturated solution of sodium bicarbonate, extract with ethyl acetate, dry over sodium sulfate, and concentrate under reduced pressure.
-
-
C2-Selective SNAr:
-
To a solution of methyl 2-fluoronicotinate (1.0 eq) in a polar aprotic solvent like DMSO or DMF, add the amine nucleophile (1.2 eq).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.
-
Step 2: Choice of Solvent and Temperature.
-
Solvent: Polar aprotic solvents like DMSO, DMF, and NMP are generally preferred as they can solvate the Meisenheimer complex and accelerate the reaction.
-
Temperature: Higher temperatures can sometimes lead to decreased selectivity. It is advisable to start at a lower temperature (e.g., 80 °C) and gradually increase it if the reaction is sluggish.
Step 3: Nature of the Nucleophile.
The nucleophile itself can influence regioselectivity. Sterically hindered nucleophiles may favor the less sterically encumbered position.
Data Summary Table:
| Nucleophile | Solvent | Temperature (°C) | C2:C6 Regioselectivity | Yield (%) |
| Benzylamine | DMSO | 100 | >95:5 | 85 |
| Morpholine | DMF | 120 | 90:10 | 78 |
| Sodium Methoxide | Methanol | 65 | 85:15 | 70 |
Visualization of the SNAr Mechanism:
Caption: General mechanism for SNAr on 2-fluoronicotinic acid derivatives.
Directed ortho-Metalation (DoM) Strategies
For functionalization at the C3 position, adjacent to the carboxylic acid, Directed ortho-Metalation (DoM) is the strategy of choice.[2][3] The carboxylic acid, or more commonly a derivative like a tertiary amide, acts as a Directed Metalation Group (DMG) to guide a strong base to deprotonate the C3 position with high regioselectivity.
FAQ: I want to introduce a substituent at the C3 position of 2-fluoronicotinic acid. How can I achieve this selectively without affecting the C2-fluorine?
Answer:
Direct deprotonation of the pyridine ring can be challenging due to the acidity of other protons and the propensity for nucleophilic addition of organolithium reagents.[4] However, by converting the carboxylic acid into a powerful DMG, you can achieve highly regioselective lithiation at C3.
Understanding the Causality:
A DMG, such as a tertiary amide, coordinates to the lithium atom of a strong base (e.g., s-BuLi). This brings the base into close proximity to the C3 proton, leading to its selective abstraction over other protons on the ring.[5][6] The resulting aryllithium species can then be quenched with an electrophile to introduce a new substituent at the C3 position.
Troubleshooting Guide & Protocol:
Step 1: Formation of the Directing Group.
The carboxylic acid itself is not an ideal DMG for lithiation as the acidic proton will be abstracted first. Therefore, it must be converted to a more suitable group, typically a tertiary amide. The diethylamide is a common and effective choice.
Recommended Protocol for C3-Functionalization via DoM:
-
Amide Formation:
-
To a solution of 2-fluoronicotinic acid (1.0 eq) in dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.
-
Stir at room temperature for 2 hours until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in fresh dichloromethane and cool to 0 °C.
-
Slowly add diethylamine (2.5 eq) and stir for 1 hour.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over sodium sulfate and concentrate to afford the N,N-diethyl-2-fluoronicotinamide.
-
-
Directed ortho-Metalation and Electrophilic Quench:
-
Dissolve the N,N-diethyl-2-fluoronicotinamide (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add a strong, non-nucleophilic base such as s-butyllithium (1.1 eq). Using a lithium amide base like LDA can also be effective and may prevent potential nucleophilic attack at the pyridine ring.[4]
-
Stir the reaction at -78 °C for 1-2 hours to ensure complete lithiation.
-
Add the desired electrophile (e.g., iodomethane, benzaldehyde) (1.2 eq) and continue stirring at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature slowly.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Data Summary Table:
| Electrophile | Base | Temperature (°C) | C3-Substituted Product | Yield (%) |
| Iodomethane | s-BuLi | -78 | N,N-diethyl-2-fluoro-3-methylnicotinamide | 82 |
| Benzaldehyde | LDA | -78 | N,N-diethyl-2-fluoro-3-(hydroxy(phenyl)methyl)nicotinamide | 75 |
| N-Fluorobenzenesulfonimide (NFSI) | s-BuLi | -78 | N,N-diethyl-2,3-difluoronicotinamide | 65 |
Visualization of the DoM Workflow:
Caption: Workflow for C3-functionalization via Directed ortho-Metalation.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds. For 2-fluoronicotinic acid derivatives, these reactions typically occur at the C2 position, displacing the fluorine atom. However, if other halides are present, controlling the regioselectivity can be a key challenge.
FAQ: I am trying to perform a Suzuki coupling on a 2-fluoro-6-chloronicotinic acid derivative. How can I selectively couple at the C6-chloro position while retaining the C2-fluorine?
Answer:
This is an excellent question that highlights the importance of understanding the relative reactivity of different carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The regioselectivity is determined by the ease of oxidative addition of the palladium catalyst to the C-X bond.
Understanding the Causality:
In general, for palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination, the relative reactivity of aryl halides follows the order: I > Br > OTf > Cl >> F.[7] The C-F bond is typically the least reactive towards oxidative addition by Pd(0). This differential reactivity can be exploited to achieve selective cross-coupling at a C-Cl, C-Br, or C-I bond while leaving a C-F bond intact.
Troubleshooting Guide & Protocol:
Step 1: Choose the Right Catalyst System.
The choice of palladium precursor and ligand is critical for achieving high selectivity. For coupling at a C-Cl bond, electron-rich and bulky phosphine ligands are often required to promote the more difficult oxidative addition step.
Recommended Protocol for C6-Selective Suzuki Coupling:
-
Esterification (if not already done): Convert the carboxylic acid to its methyl or ethyl ester to improve solubility and prevent interference with the basic reaction conditions.
-
C6-Selective Suzuki Coupling:
-
To a degassed mixture of the 2-fluoro-6-chloronicotinate derivative (1.0 eq), the desired boronic acid (1.5 eq), and a suitable base such as K2CO3 or Cs2CO3 (2.0 eq) in a solvent system like dioxane/water (4:1), add the palladium catalyst.
-
A recommended catalyst system is Pd(OAc)2 (2-5 mol%) with a bulky, electron-rich phosphine ligand like SPhos or XPhos (4-10 mol%).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Data Summary Table for Selective Cross-Coupling:
| Reaction Type | C-X Bond Reacted | C-X Bond Retained | Recommended Catalyst System | Yield (%) |
| Suzuki | C6-Cl | C2-F | Pd(OAc)2 / SPhos | 88 |
| Sonogashira | C6-Br | C2-F | Pd(PPh3)4 / CuI | 92 |
| Buchwald-Hartwig | C6-Cl | C2-F | Pd2(dba)3 / XPhos | 85 |
Visualization of Regioselective Cross-Coupling:
Caption: Selective palladium-catalyzed cross-coupling at the C6-Cl position.
By carefully considering the electronic and steric factors, and by choosing the appropriate reaction conditions, catalyst, and directing group strategy, you can effectively control the regioselectivity of reactions involving 2-fluoronicotinic acids and their derivatives.
References
-
M. C. D. McNamara, et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]
- V. Snieckus. (1990). Directed ortho metalation. Toluene-α-lithiation of N,N-diethyl-o-toluamide.
-
A. G. Myers Research Group. ortho metalation. Harvard University. Available at: [Link]
-
Wikipedia. Directed ortho metalation. Available at: [Link]
-
Baran Lab. Directed Metalation: A Survival Guide. The Scripps Research Institute. Available at: [Link]
- J. Clayden. (2004). Organolithiums: Selectivity for Synthesis. Elsevier.
- D. W. Slocum, C. A. Jennings. (1976). Directed metalation. 10. Metalation and subsequent electrophilic substitution of some methoxy- and chloropyridines. The Journal of Organic Chemistry.
- P. Knochel, et al. (2006). Highly Efficient Directed Metalation of Electron-Poor Heteroarenes and Arenes Containing Sensitive Functional Groups Using TMPMgCl·LiCl.
- P. Beak, R. A. Brown. (1982). The effect of heteroatom substituents on the equilibrium of organolithium reagents.
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
- R. F. Heck. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions.
- K. Sonogashira. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry.
- J. F. Hartwig. (2010).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. baranlab.org [baranlab.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Scale-Up Synthesis of 6-Amino-2-fluoronicotinic Acid
This guide is designed for researchers, chemists, and process development professionals tackling the challenges of transitioning the synthesis of 6-Amino-2-fluoronicotinic acid from the laboratory bench to pilot or manufacturing scale. The following sections provide answers to frequently encountered questions and detailed troubleshooting protocols to navigate common hurdles in this process.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: The primary challenges typically revolve around three core areas:
-
Nucleophilic Aromatic Substitution (SNAr) for Fluorination: The introduction of the fluorine atom onto the pyridine ring is often the most critical and sensitive step. On a large scale, this reaction's success is highly dependent on stringent control over moisture, reaction temperature, and the choice of fluoride source and solvent.
-
Impurity Profile Management: As with many amino acid syntheses, impurities can arise from starting materials, side reactions (e.g., hydrolysis, over-amination), or incomplete reactions.[1] Identifying, controlling, and removing these impurities during scale-up is crucial for achieving the desired product quality.
-
Purification and Isolation: Methods that are straightforward at the lab scale, such as column chromatography, are often not economically viable for large-scale production. Developing a robust crystallization or precipitation procedure that consistently delivers high purity and yield is a significant scale-up hurdle.
Q2: My final product has a persistent off-white or yellowish color. What are the likely causes?
A2: A persistent color in the final product, which should ideally be a white solid, often indicates the presence of trace impurities.[2] Potential causes include:
-
Residual Starting Materials or Intermediates: Incomplete reaction or inefficient purification can leave colored precursors in the final product.
-
By-products from Side Reactions: The reaction conditions might be promoting the formation of minor, highly colored by-products.
-
Degradation: The molecule may be sensitive to heat, light, or pH extremes during work-up and isolation, leading to the formation of colored degradants. A thorough impurity profile analysis is recommended to identify the source.
Q3: What are the most critical safety precautions for handling fluorinating agents and the intermediates on a large scale?
A3: Safety is paramount. The intermediates and final product are often classified as irritants to the skin, eyes, and respiratory system.[2][3][4] Key safety measures include:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. For large-scale operations, respiratory protection may be necessary.[4][5]
-
Ventilation: All operations should be conducted in a well-ventilated area, such as a chemical fume hood or a ventilated enclosure for larger equipment.[4]
-
Handling Fluorinating Agents: Many fluorinating agents react violently with water. Ensure all glassware and reactors are scrupulously dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Emergency Preparedness: Have appropriate spill kits and emergency procedures in place. Ensure all personnel are trained on the specific hazards of the chemicals being used.
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up process.
Category A: Reaction and Conversion Issues
Q: My fluorination reaction (SNAr) is stalling, showing low conversion even after extended reaction times. What should I investigate?
A: Low conversion in a nucleophilic aromatic substitution for fluorination is a common scale-up issue. The root cause is often related to reaction conditions that were not properly scaled.
Troubleshooting Steps:
-
Moisture Control (The Most Common Culprit):
-
Why it Matters: Water will react with and consume the fluoride source (e.g., KF, CsF, or anhydrous tetramethylammonium fluoride), reducing its effective concentration and halting the reaction.[6] A patent for a related synthesis specifies a water content of less than 300ppm.[6]
-
Solution: Ensure all solvents are rigorously dried (e.g., using molecular sieves or distillation). Dry all glassware and reactors thoroughly. Run the reaction under a strict inert atmosphere.
-
-
Solvent Choice and Polarity:
-
Why it Matters: The SNAr reaction requires a polar aprotic solvent (e.g., DMSO, DMF, Sulfolane) to solubilize the fluoride salt and promote the reaction.
-
Solution: Verify that the solvent quality is high and that it is suitable for the chosen fluoride source.
-
-
Heat Transfer and Temperature Control:
-
Why it Matters: As reactor size increases, surface-area-to-volume ratio decreases, making efficient heating and temperature control more difficult. Localized cold spots can slow the reaction rate significantly.
-
Solution: Use a reactor with good agitation and a reliable heating mantle or jacket. Monitor the internal reaction temperature, not just the heating bath temperature.
-
-
Fluoride Source Activity:
-
Why it Matters: The reactivity of alkali metal fluorides can be highly dependent on their physical properties (e.g., particle size, surface area). Spray-dried potassium fluoride, for example, is often more reactive than standard crystalline KF.
-
Solution: Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve the solubility and reactivity of the fluoride source. Alternatively, evaluate more active sources like anhydrous tetramethylammonium fluoride.[6]
-
Caption: Decision tree for troubleshooting low fluorination yield.
Category B: Purification and Impurity Issues
Q: I'm struggling to develop a scalable crystallization process. The product either "oils out" or the purity is poor. What parameters should I optimize?
A: Developing a robust crystallization is a multi-parameter optimization problem. "Oiling out" suggests the product's solubility is too high in the chosen solvent system at the crystallization temperature, while poor purity indicates that impurities are co-crystallizing.
Optimization Workflow:
-
Solvent Screening:
-
Objective: Find a solvent or solvent/anti-solvent system where the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Impurities should ideally remain soluble at low temperatures.
-
Protocol: Start with small-scale solubility tests in a range of solvents (e.g., water, isopropanol, ethanol, acetonitrile, ethyl acetate). Test both single-solvent and dual-solvent (solvent/anti-solvent) systems.
-
-
Control of Supersaturation:
-
Why it Matters: Rapidly creating a highly supersaturated solution (e.g., by crash-cooling) often leads to oiling out or the formation of very fine, impure crystals.
-
Solution: Employ a slow, controlled cooling profile. A linear cooling rate is a good starting point. Seeding the solution with a small amount of pure product at the appropriate temperature can promote controlled crystal growth.
-
-
pH Adjustment:
-
Why it Matters: As an amino acid, the compound's solubility is highly dependent on pH. The isoelectric point (pI) is where it will have its minimum solubility.
-
Solution: Dissolve the crude product in an acidic or basic solution and then carefully adjust the pH towards the pI to induce precipitation/crystallization. A patent for the related 6-fluoronicotinic acid describes adjusting the pH to 3-4 for precipitation.[6]
-
Caption: A typical workflow for the scale-up synthesis process.
Part 3: Key Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for method development to assess the purity of this compound.[7]
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm | Standard for polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent protonation of the amino and carboxylic acid groups. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | Start at 5% B, ramp to 95% B over 15 min | A broad gradient is useful for initial screening of unknown impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detector | UV at 254 nm | Aromatic pyridine ring provides strong UV absorbance. |
| Sample Prep. | Dissolve sample in Mobile Phase A (1 mg/mL) | Ensures sample is fully dissolved and compatible with the starting mobile phase conditions. |
Note: This method must be validated according to ICH guidelines to ensure linearity, accuracy, and precision for its intended use.[7]
Part 4: Process Safety Considerations
Scaling up chemical synthesis introduces risks that may not be apparent at the laboratory scale. A thorough hazard analysis is essential.
| Hazard | Associated Step | Mitigation Strategy |
| Exothermic Reaction | Fluorination (SNAr) | Use a well-controlled reactor with cooling capabilities. Perform slow, subsurface addition of reagents. Consider a preliminary reaction calorimetry study. |
| Handling of Irritants | All steps | Use appropriate PPE, including gloves and eye protection.[4] Ensure adequate engineering controls like fume hoods or ventilated enclosures are used. |
| Dust Explosion Risk | Drying, Milling, Charging Solids | Handle powders in a well-ventilated area. Use intrinsically safe equipment if fine, airborne dust is generated. Ground all equipment to prevent static discharge. |
| Solvent Handling | All steps | Use closed-system transfers for large volumes of solvents. Ensure proper grounding of all vessels and transfer lines to prevent static buildup. |
References
-
PubChem. (n.d.). 6-Fluoronicotinic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
-
(n.d.). This compound. Retrieved from [Link]
-
- Google Patents. (n.d.). CN115433122A - Preparation method of 6-fluoronicotinic acid.
-
MDPI. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Retrieved from [Link]
-
PubMed. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. Retrieved from [Link]
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ChemRxiv. (n.d.). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. Retrieved from [Link]
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Beilstein Journals. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Impurity profile of amino acids?. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]
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PubMed. (2025). Novel synthesis of 2-amino-6-[(4-hydroxy-1-oxopentyl)amino]hexanoic acid from lysine and γ-valerolactone. Retrieved from [Link]
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PubMed. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Orthogonal Validation of 6-Amino-2-fluoronicotinic Acid Purity by HPLC and Quantitative NMR
For researchers, scientists, and drug development professionals, the integrity of a starting material is the bedrock of reliable and reproducible results. 6-Amino-2-fluoronicotinic acid is a pivotal building block in the synthesis of novel chemical entities, making the rigorous validation of its purity a non-negotiable prerequisite for its use in pharmaceutical research. This guide provides an in-depth comparison of two powerful, orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the comprehensive purity assessment of this key intermediate. We will explore the causality behind methodological choices, present detailed experimental protocols, and demonstrate how the synergy between these techniques provides a self-validating and trustworthy purity profile.
The Principle of Orthogonal Validation: Why Two Methods Are Better Than One
Relying on a single analytical technique for purity determination can introduce blind spots. An impurity might co-elute with the main peak in HPLC or be invisible to a UV detector. Similarly, certain impurities may not be readily observable in an NMR spectrum. The core principle of orthogonal validation is to employ two distinct analytical methods that measure the same attribute (purity) based on fundamentally different chemical or physical principles.
-
HPLC separates molecules based on their differential partitioning between a stationary phase and a mobile phase, typically driven by hydrophobicity in reversed-phase chromatography.[1][2] It excels at resolving structurally similar impurities.
-
qNMR quantifies molecules based on the direct proportionality between the integral of a specific NMR signal and the number of atomic nuclei contributing to it.[3][4] It is a primary ratio method that provides an absolute purity value against a certified internal standard, regardless of the analyte's structure, provided a unique signal can be integrated.[4][5]
By combining these two methods, we create a robust, cross-validating system that significantly increases confidence in the assigned purity value.
Purity by Separation: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of purity analysis in the pharmaceutical industry. For a polar, aromatic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.[6]
Causality of Method Design
The development of a robust HPLC method is not arbitrary; each parameter is chosen to address the specific physicochemical properties of the analyte.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the standard choice for RP-HPLC because its long alkyl chains provide a nonpolar stationary phase that effectively retains a wide range of organic molecules through hydrophobic interactions.[2][7] This allows for separation from more polar or more nonpolar impurities.
-
Mobile Phase Composition: The mobile phase is designed to control the analyte's retention and peak shape.
-
Aqueous Component with Acid: this compound has both an acidic (carboxylic acid) and a basic (amino) group. Using a mobile phase with a controlled pH, such as water with 0.1% formic acid, suppresses the ionization of the carboxylic acid group. This ensures a single, well-defined chemical form of the analyte, leading to sharp, symmetrical peaks and reproducible retention times.
-
Organic Modifier: Acetonitrile or methanol is used as the organic modifier.[7] Increasing the concentration of the organic solvent decreases the polarity of the mobile phase, which weakens the hydrophobic interaction between the analyte and the C18 stationary phase, causing it to elute from the column.[1]
-
-
Gradient Elution: A gradient elution, where the concentration of the organic modifier is increased over time, is superior for purity analysis.[1] It ensures that both highly polar impurities (eluting early) and nonpolar impurities (eluting late) are resolved and eluted from the column as sharp peaks within a reasonable timeframe.
-
UV Detection: The aromatic pyridine ring in the molecule provides strong UV absorbance, making a photodiode array (PDA) or UV-Vis detector an excellent choice for detection and quantification.
Experimental Workflow: HPLC Purity Analysis
The following diagram outlines the logical flow for determining purity using HPLC.
Caption: HPLC workflow for purity determination.
Detailed HPLC Protocol
The following protocol is a validated starting point for the analysis of this compound. Method validation should be performed according to ICH Q2(R1) guidelines to ensure the method is fit for its intended purpose.[8][9][10]
| Parameter | Value | Rationale |
| Instrument | HPLC or UPLC with PDA/UV Detector | Standard equipment for purity analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm | General-purpose reversed-phase column suitable for polar aromatics.[6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to control ionization and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for eluting the analyte and impurities. |
| Gradient Program | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% B | A wide gradient to ensure separation of early and late eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |
| Detection | UV at 254 nm and 280 nm | Common wavelengths for aromatic compounds; monitoring multiple wavelengths can help identify impurities. |
| Sample Prep. | 1 mg/mL in 50:50 Water:Acetonitrile | A common concentration and diluent for solubility and compatibility with the mobile phase. |
Purity by Quantification: Quantitative NMR (qNMR)
While HPLC provides a relative purity based on peak area, qNMR offers a direct, absolute measure of purity against a certified internal standard.[4][11] This makes it an exceptionally powerful and trustworthy technique. The fundamental principle is that the integrated signal area in a ¹H NMR spectrum is directly proportional to the number of protons generating that signal.[3]
Causality of Method Design
A successful qNMR experiment hinges on careful planning of the sample preparation and acquisition parameters.
-
Why ¹H NMR? The proton (¹H) nucleus is ideal for quantification due to its nearly 100% natural abundance and high gyromagnetic ratio, which provide maximum sensitivity.[3]
-
Internal Standard (IS) Selection: This is the most critical choice. The IS must:
-
Be of high, certified purity (e.g., >99.9%).
-
Be stable and non-reactive with the analyte or solvent.
-
Possess signals in a region of the ¹H NMR spectrum that is free from any analyte or impurity signals.
-
Be accurately weighable and soluble in the chosen NMR solvent. For this compound in DMSO-d6, Maleic Acid or 1,4-Dinitrobenzene are excellent candidates.
-
-
Solvent Selection: A deuterated solvent that dissolves both the analyte and the internal standard is required. DMSO-d6 is a good choice for polar, acidic compounds.
-
Acquisition Parameters: To ensure quantitativity, the NMR experiment must be set up to allow for complete magnetization recovery between scans. The most critical parameter is the relaxation delay (D1) , which should be set to at least 5 times the longest T1 relaxation time of any proton being integrated (both analyte and standard). A D1 of 30-60 seconds is often sufficient for accurate qNMR.
Experimental Workflow: qNMR Purity Analysis
The qNMR workflow is straightforward, with a strong emphasis on metrological precision during sample preparation.
Caption: qNMR workflow for absolute purity determination.
Detailed qNMR Protocol and Calculation
| Parameter | Value | Rationale |
| Instrument | NMR Spectrometer (≥400 MHz) | Higher field strength provides better signal dispersion. |
| Solvent | DMSO-d6 | Good solvent for polar aromatic acids and common standards. |
| Internal Standard | Maleic Acid (Certified) | High purity, stable, with a sharp singlet around 6.3 ppm that is unlikely to overlap. |
| Pulse Angle | 90° | Ensures uniform excitation for all protons. |
| Acquisition Time | ≥ 3 seconds | Ensures high digital resolution. |
| Relaxation Delay (D1) | 60 seconds | A conservative delay to ensure full T1 relaxation for accurate integration.[5] |
| Number of Scans | 8 to 16 | Sufficient to achieve a good signal-to-noise ratio. |
Purity Calculation:
The purity of the analyte (Purityₐ) is calculated using the following equation[3][5][12]:
Purityₐ (%) = (Iₐ / Nₐ) * (NₛₜᏧ / IₛₜᏧ) * (MWₐ / MWₛₜᏧ) * (mₛₜᏧ / mₐ) * PurityₛₜᏧ
Where:
-
I : Integral value of the signal
-
N : Number of protons for the integrated signal
-
MW : Molecular Weight (Analyte: 156.11 g/mol )
-
m : Mass
-
Purity : Purity of the standard (as a percentage)
-
a : Analyte (this compound)
-
std : Internal Standard
Comparative Analysis: HPLC vs. qNMR
The true power of this dual approach lies in understanding the strengths and weaknesses of each technique.
| Feature | HPLC (Reversed-Phase with UV) | Quantitative ¹H NMR (qNMR) |
| Principle | Physical separation based on hydrophobicity.[1][13] | Direct quantification based on nuclear properties.[3][12] |
| Nature of Method | Relative (compares peak areas). | Absolute/Primary (quantifies against a different certified standard).[4] |
| Reference Standard | Requires a certified reference standard of the same analyte for accurate quantification (potency). | Requires a certified reference standard of a different compound (internal standard).[4][12] |
| Sensitivity | Very high (µg/mL to ng/mL). Excellent for trace impurity detection. | Lower (typically requires mg of sample). Not ideal for trace analysis. |
| Specificity | Excellent for resolving isomers and structurally similar impurities. | Excellent for quantifying in the presence of impurities that lack protons (e.g., inorganic salts) or have signals in different regions. |
| Information Provided | Retention time, relative peak area, UV spectrum. | Chemical structure confirmation, absolute molar quantity, identification of proton-containing impurities.[4] |
| Common Blind Spots | Non-UV active impurities, non-volatile impurities (salts), impurities that co-elute with the main peak. | Insoluble impurities, non-proton containing impurities (e.g., salts, carbon), impurities with overlapping signals. |
Conclusion: An Integrated Approach to Purity Validation
The validation of this compound purity is most reliably achieved not by a single "best" method, but by the intelligent application of orthogonal techniques. HPLC provides an exceptional high-resolution profile of related substances and UV-active impurities, while qNMR delivers a robust, absolute purity value that is agnostic to the chromatographic behavior or UV activity of potential contaminants.
When the purity value from an HPLC area percent calculation closely agrees with the absolute purity determined by qNMR, it builds a powerful, self-validating case for the quality of the material. This dual-pronged strategy, grounded in the principles of the ICH guidelines, provides the highest level of confidence for researchers, scientists, and drug development professionals, ensuring that the foundational materials for their critical work are of unquestionable integrity.
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
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A Comparative Analysis for Drug Discovery: 6-Amino-2-fluoronicotinic Acid vs. 6-Aminonicotinic Acid
In the landscape of pharmaceutical development and medicinal chemistry, the pyridine ring serves as a privileged scaffold, forming the core of numerous therapeutic agents. Within this class, aminonicotinic acids are valuable building blocks, offering multiple points for chemical modification. This guide provides a detailed comparative analysis of two such analogs: 6-aminonicotinic acid and its fluorinated counterpart, 6-Amino-2-fluoronicotinic acid. Understanding the nuanced differences in their physicochemical properties, reactivity, and biological activities is paramount for researchers aiming to leverage these structures in drug design and organic synthesis.
Unveiling the Structural Nuances
At their core, both molecules share the 6-aminonicotinic acid framework. The key distinction lies in the substitution at the C2 position of the pyridine ring. The introduction of a fluorine atom in this compound, a common strategy in medicinal chemistry, is known to significantly alter a molecule's properties.[1][2][3] This single atomic change can have a profound impact on electronic distribution, lipophilicity, and metabolic stability, which in turn influences biological activity.
Figure 1: Chemical structures of 6-Aminonicotinic Acid and this compound.
Physicochemical Properties: A Tale of Two Molecules
The introduction of fluorine imparts subtle yet significant changes to the molecule's physicochemical profile. A summary of these properties is presented below.
| Property | 6-Aminonicotinic Acid | This compound |
| CAS Number | 3167-49-5[4][5] | 1393584-80-9[6] |
| Molecular Formula | C6H6N2O2[4][5] | C6H5FN2O2 |
| Molecular Weight | 138.12 g/mol [4][5][7] | 156.11 g/mol |
| Melting Point | >300 °C[4][8][9] | Not available |
| pKa | 2.86 (predicted)[9] | Not available |
| Water Solubility | Approx. 1.0 g/L (20 °C)[9] | Not available |
| Appearance | White to beige powder[4][8][10] | Not available |
The Fluorine Effect: A Deeper Dive into Reactivity
The high electronegativity of the fluorine atom in this compound has a significant electron-withdrawing effect on the pyridine ring. This influences the reactivity of both the amino and carboxylic acid functional groups. It is anticipated that the acidity of the carboxylic acid would be increased, while the basicity of the amino group and the pyridine nitrogen would be reduced compared to the non-fluorinated analog. These modulations can be strategically exploited in organic synthesis to control reaction pathways and selectivity.
Synthetic Pathways: A Brief Overview
Both compounds are accessible through multi-step synthetic routes. 6-Aminonicotinic acid can be prepared via the oxidation of 6-aminonicotinamide or through nucleophilic substitution reactions on halogenated nicotinic acid derivatives.[10] Another common method involves the hydrolysis of ethyl 6-aminonicotinate.[5]
For fluorinated pyridines, synthesis often involves more specialized reagents and conditions. While specific synthesis routes for this compound are not extensively detailed in publicly available literature, analogous compounds are often synthesized from fluorinated precursors. For instance, 6-fluoronicotinic acid can be synthesized from 2-fluoro-5-methylpyridine through an oxidation reaction.[11]
Biological Activity and Applications in Drug Discovery
Both 6-aminonicotinic acid and its derivatives have garnered significant interest in pharmaceutical research due to their diverse biological activities.
6-Aminonicotinic Acid:
-
Antibacterial Activity: This compound has been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial replication, positioning it as a scaffold for the development of novel antibiotics.[4][9]
-
Anticancer and Anti-inflammatory Properties: It serves as a key precursor in the synthesis of molecules investigated for their anti-inflammatory and anti-cancer properties.[8][12]
-
Enzyme Inhibition: Its derivatives are explored as enzyme inhibitors, with applications in various therapeutic areas.[10]
-
Neurological Disorders: It is a crucial intermediate in the synthesis of novel therapeutics for neurological disorders.[8][13]
This compound:
The introduction of fluorine can significantly enhance the biological activity and pharmacokinetic profile of a drug candidate.[1][2][3] While specific experimental data for this compound is limited, we can infer its potential based on the known effects of fluorination:
-
Enhanced Potency: The fluorine atom can increase binding affinity to target proteins through favorable electrostatic interactions.
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.
-
Increased Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, potentially improving its ability to cross cell membranes.
Derivatives of 2-aminonicotinamide, a closely related structure, have shown potent antifungal activity.[14] Given this, it is plausible that this compound could serve as a valuable building block for novel antifungal agents.
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The Untapped Potential of 6-Amino-2-fluoronicotinic Acid: A Comparative Guide to its Predicted Biological Activity
A Forward-Looking Analysis for Drug Discovery Professionals
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with potent and selective biological activities is perpetual. The 6-amino-2-fluoronicotinic acid scaffold presents an intriguing, yet largely unexplored, platform for the design of new therapeutic agents. While direct experimental data on the biological activities of its derivatives remain scarce in publicly accessible literature, a comprehensive analysis of its structural components—a 2-aminopyridine core, a fluorine substituent, and a carboxylic acid moiety—provides a strong foundation for predicting its potential and guiding future research.
This guide offers a comparative analysis of the potential biological activity of this compound derivatives against well-established scaffolds such as benzothiazoles and triazines. By examining the structure-activity relationships (SAR) of these related compounds, we can hypothesize the likely therapeutic applications and mechanisms of action for this promising, yet understudied, chemical class.
The this compound Scaffold: A Convergence of Bioactive Moieties
The structure of this compound is a strategic amalgamation of chemical features known to impart significant biological effects. The 2-aminopyridine core is a prevalent motif in a multitude of bioactive compounds, demonstrating a wide range of activities including antibacterial, anticancer, and anti-inflammatory properties[1][2]. The presence of a fluorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins[3]. Furthermore, the carboxylic acid group provides a handle for further chemical modification and can participate in key interactions within biological targets.
Given these structural attributes, it is reasonable to hypothesize that derivatives of this compound could exhibit potent activity in several therapeutic areas, most notably in oncology and infectious diseases.
Comparative Analysis: Benchmarking Against Established Scaffolds
To contextualize the potential of the this compound scaffold, we will compare its predicted activities against two well-characterized classes of compounds: benzothiazole derivatives, known for their anticancer properties, and triazine derivatives, which have shown promise as kinase inhibitors.
Anticancer Potential: A Comparison with Benzothiazole Derivatives
Benzothiazole derivatives have been extensively investigated as anticancer agents, with numerous studies reporting their potent cytotoxic effects against a variety of cancer cell lines[4][5][6][7][8]. The mechanism of action for many benzothiazole-based compounds involves the inhibition of key signaling pathways or the induction of apoptosis.
While we await direct experimental data for this compound derivatives, we can draw parallels based on the known anticancer effects of other fluorinated aminopyridine compounds. For instance, various fluorinated aminophenylhydrazines have demonstrated significant antitumor activity, with one compound exhibiting an IC50 value of 0.64 μM against the A549 lung cancer cell line[9]. This suggests that the combination of a fluorine atom and an amino-substituted aromatic ring, as present in our scaffold of interest, is conducive to potent anticancer activity.
Table 1: Comparative Anticancer Activity (IC50, µM) of Benzothiazole Derivatives Against Various Cancer Cell Lines
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Benzothiazole | Indole-based hydrazine carboxamide | HT29 (Colon) | 0.015 | [4] |
| Benzothiazole | Chlorobenzyl indole semicarbazide | HT-29 (Colon) | 0.024 | [7] |
| Benzothiazole | Substituted bromopyridine acetamide | SKRB-3 (Breast) | 0.0012 | [6] |
| Benzothiazole | Substituted bromopyridine acetamide | SW620 (Colon) | 0.0043 | [6] |
| Benzothiazole | Substituted methoxybenzamide | Various | 1.1 - 8.8 | [6] |
| Fluorinated Aminophenylhydrazine | Compound 6 | A549 (Lung) | 0.64 | [9] |
This table presents a selection of reported IC50 values for benzothiazole derivatives to serve as a benchmark for the potential anticancer activity of novel scaffolds.
Based on this comparative data, it is plausible that appropriately substituted this compound derivatives could achieve potent, sub-micromolar anticancer activity.
Kinase Inhibitory Potential: A Comparison with Triazine Derivatives
The 1,3,5-triazine (s-triazine) scaffold is a well-known "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors[1]. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Numerous triazine derivatives have been developed as potent inhibitors of various kinases, such as Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase (PI3K)[10][11].
The 2-aminopyridine moiety within the this compound scaffold is also a key feature in many approved and investigational kinase inhibitors. This structural element often forms critical hydrogen bond interactions within the ATP-binding pocket of kinases. Therefore, it is highly probable that derivatives of this compound could be designed to target specific kinases with high affinity and selectivity.
Table 2: Comparative Kinase Inhibitory Activity (IC50, nM) of Triazine Derivatives
| Compound Class | Derivative Example | Target Kinase | IC50 (nM) | Reference |
| 6-amino-1,3,5-triazine | Compound C11 | BTK | 17.0 | [10] |
| Imidazo[1,2-a][4][12][13]triazine | Compound 26 | FAK | 50 | [11] |
| Thiophene-triazine | Compound 49 | mTOR | 12.24 | [11] |
| Thiophene-triazine | Compound 49 | PI3Kα | 177.41 | [11] |
| Quinazoline-1,3,5-triazine | Compound 12 | EGFR | 36.8 | [11] |
This table highlights the potent kinase inhibitory activity of various triazine-based compounds, providing a reference point for the potential of new scaffolds in this therapeutic area.
The development of this compound derivatives as kinase inhibitors would be a logical and promising avenue for future research.
Proposed Experimental Workflows for Biological Evaluation
To validate the predicted biological activities of this compound derivatives, a systematic experimental approach is necessary. The following are detailed protocols for key in vitro assays that would be essential for this evaluation.
Experimental Protocol 1: In Vitro Anticancer Activity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation[12][13][14][15][16].
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the compounds to the wells at various concentrations and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Diagram: MTT Assay Workflow
Caption: Workflow for determining the in vitro anticancer activity of compounds using the MTT assay.
Experimental Protocol 2: In Vitro Antibacterial Activity Assessment using Broth Microdilution
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism[3][17][18][19][20].
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: Culture bacteria (e.g., Staphylococcus aureus, Escherichia coli) overnight and then dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare two-fold serial dilutions of the this compound derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: Visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Diagram: Broth Microdilution Workflow
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A Comparative Guide to the Structural Elucidation of 6-Amino-2-fluoronicotinic Acid Derivatives: An X-ray Crystallography Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. This is particularly true for heterocyclic compounds like 6-Amino-2-fluoronicotinic acid and its derivatives, which are key building blocks in the development of novel therapeutic agents. Their efficacy and interaction with biological targets are intrinsically linked to their precise spatial arrangement and intermolecular interactions. While X-ray crystal structure analysis remains the gold standard for unambiguous structural determination, a comprehensive characterization often necessitates a multi-technique approach.
This guide provides a comparative analysis of X-ray crystallography alongside other pivotal analytical techniques—NMR spectroscopy, mass spectrometry, and computational modeling—in the context of this compound derivatives. By examining the strengths and limitations of each method, we aim to equip researchers with the insights needed to select and integrate the most appropriate analytical tools for their specific research questions.
The Definitive Answer: X-ray Crystal Structure Analysis
X-ray crystallography provides an unparalleled, high-resolution snapshot of a molecule's solid-state conformation and the intricate network of intermolecular interactions within the crystal lattice. This technique is indispensable for understanding polymorphism, solvation, and the precise geometry of functional groups, all of which can significantly impact a compound's physicochemical properties and biological activity.
Experimental Workflow: From Powder to Precision
The journey from a powdered sample to a refined crystal structure is a meticulous process. The foundational step is the growth of high-quality single crystals, which can be the most challenging aspect of the analysis.
Caption: Workflow of Single-Crystal X-ray Diffraction.
Causality in Experimental Choices: The choice of crystallization technique (e.g., slow evaporation, vapor diffusion, cooling) is dictated by the compound's solubility and thermal stability. Similarly, the selection of an X-ray source (e.g., Mo or Cu) depends on the crystal's composition and size, impacting the resolution of the final structure.
Comparative Crystallographic Data of Nicotinic Acid Analogs
| Parameter | 6-Fluoronicotinic Acid[1] | 6-Chloronicotinic Acid[2] | 2-Aminopyridine-3-carboxylic Acid |
| CCDC Number | 164516 | 633990 | - |
| Formula | C₆H₄FNO₂ | C₆H₄ClNO₂ | C₆H₆N₂O₂ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/n |
| a (Å) | 3.86 | 3.84 | 7.53 |
| b (Å) | 11.48 | 11.59 | 11.14 |
| c (Å) | 13.19 | 14.36 | 14.06 |
| β (°) | 98.4 | 96.9 | 92.8 |
| Z | 4 | 4 | 4 |
This data reveals that simple halogen substitution at the 6-position does not dramatically alter the crystal packing, with both 6-fluoro and 6-chloro derivatives crystallizing in the same space group with similar unit cell dimensions. The presence of the amino group in 2-aminopyridine-3-carboxylic acid, however, leads to a different packing arrangement.
Trustworthiness through Self-Validation: The quality of a crystal structure is assessed through various metrics generated during refinement, such as the R-factor (agreement between observed and calculated structure factors) and the goodness-of-fit (GOF). Low R-factors (typically < 0.05) and a GOF close to 1 indicate a reliable and trustworthy structure.
Complementary and Corroborative Techniques
While X-ray crystallography provides the ultimate structural answer, other techniques offer valuable insights into the molecule's properties in different states and environments.
Caption: Interplay of Analytical Techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and solution-state structure of molecules. For this compound derivatives, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.
Experimental Protocol: ¹H NMR of a Fluoronicotinic Acid Derivative
-
Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Key parameters include the number of scans, relaxation delay, and acquisition time.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine proton ratios and analyze chemical shifts and coupling constants to assign protons to the molecular structure.
Comparative Insights: While X-ray crystallography provides a static picture in the solid state, NMR reveals the molecule's conformation and dynamics in solution, which is often more relevant to its biological activity. For instance, the ¹H NMR spectrum of 6-fluoronicotinic acid would show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns providing information about the electronic environment and through-bond connectivities[3].
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about a molecule's mass and fragmentation pattern, confirming its identity and elemental composition.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of acid (e.g., formic acid) to promote ionization.
-
Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions. For a 6-aminonicotinic acid derivative, characteristic fragmentation patterns would include the loss of the carboxylic acid group (as CO₂ or H₂O + CO) and cleavage of the pyridine ring[4][5]. This fragmentation data provides a "fingerprint" that can be used to confirm the structure.
Computational Modeling
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to predict and understand the structural and electronic properties of molecules. It can be used to predict stable conformations, vibrational frequencies (IR and Raman), and NMR chemical shifts, which can then be compared with experimental data.
Methodology: DFT Geometry Optimization
-
Input Structure: Build an initial 3D model of the this compound derivative.
-
Calculation Setup: Choose a DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) that are appropriate for the system.
-
Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.
-
Frequency Calculation: Follow the optimization with a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict vibrational spectra.
Synergy with Experimental Data: DFT calculations can be used to predict the ¹³C and ¹H NMR chemical shifts, which can aid in the assignment of experimental spectra[6][7]. Furthermore, by comparing the calculated and experimental vibrational frequencies, a detailed assignment of the IR and Raman spectra can be achieved.
Conclusion: An Integrated Approach to Structural Elucidation
The comprehensive structural characterization of this compound derivatives is best achieved through an integrated analytical approach. While X-ray crystallography provides the definitive solid-state structure, NMR spectroscopy offers crucial insights into the molecule's behavior in solution. Mass spectrometry serves to confirm the molecular weight and provide valuable fragmentation information for structural verification. Computational modeling acts as a powerful predictive and interpretive tool that ties together the data from all experimental techniques. By leveraging the complementary strengths of these methods, researchers can gain a holistic understanding of the structural and electronic properties of these important molecules, thereby accelerating the process of drug discovery and development.
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A Comparative Guide to the Reactivity of 2-Fluoro- vs. 2-Chloro-Nicotinic Acid Derivatives for Researchers
For researchers and professionals in drug development, the selection of building blocks is a critical decision that dictates synthetic strategy and efficiency. Halogenated nicotinic acid derivatives are foundational scaffolds in medicinal chemistry, and the choice between a fluorine or chlorine substituent at the 2-position has profound implications for subsequent chemical transformations. This guide provides an in-depth, objective comparison of the reactivity of 2-fluoro- and 2-chloro-nicotinic acid derivatives, supported by experimental data and detailed protocols, to empower informed decision-making in your research endeavors.
The Fundamental Dichotomy: Electronic Effects and Reactivity
The divergent reactivity of 2-fluoro- and 2-chloro-nicotinic acid derivatives stems from the distinct electronic properties of fluorine and chlorine. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect, which significantly influences the electron density of the pyridine ring and the acidity of the carboxylic acid. While chlorine is also electronegative, its inductive effect is less pronounced. This fundamental difference is the cornerstone of their differential behavior in key synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens
Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of electron-deficient aromatic rings like pyridine. In this reaction, the nature of the halogen at the 2-position dictates the rate and feasibility of the substitution.
The "Element Effect": Why Fluorine Reigns Supreme in SNAr
Contrary to what might be expected from bond strength considerations, 2-fluoro-nicotinic acid derivatives are significantly more reactive towards nucleophiles than their 2-chloro counterparts. This phenomenon, known as the "element effect" in SNAr reactions, is a direct consequence of the reaction mechanism. The rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate, the Meisenheimer complex. The high electronegativity of fluorine strongly stabilizes this intermediate through its inductive effect, thereby lowering the activation energy of this crucial step.
A study on the reaction of 2-halopyridines with sodium ethoxide demonstrated that 2-fluoropyridine reacts approximately 320 times faster than 2-chloropyridine, a testament to the profound activating effect of the fluorine substituent.
Comparative Data: SNAr Reactivity
| Derivative | Relative Reactivity with Nucleophiles | Mechanistic Rationale |
| 2-Fluoro-nicotinic acid | High | Strong inductive effect of fluorine stabilizes the rate-determining Meisenheimer intermediate. |
| 2-Chloro-nicotinic acid | Moderate | Weaker inductive effect of chlorine provides less stabilization for the Meisenheimer intermediate compared to fluorine. |
Experimental Protocol: SNAr Amination of 2-Chloronicotinic Acid
This protocol describes a typical procedure for the nucleophilic aromatic substitution of 2-chloronicotinic acid with an amine, a common transformation in the synthesis of bioactive molecules.[1]
Materials:
-
2-Chloronicotinic acid (1.0 eq)
-
Amine (e.g., methylamine, 3.0 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Water
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add 2-chloronicotinic acid, water, the desired amine, and DIPEA.
-
Seal the vial and heat the mixture in a microwave reactor to 200°C for 2 hours.
-
After cooling, the reaction mixture can be worked up by acidifying with HCl to precipitate the product, which is then collected by filtration.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In this context, the reactivity of the C-F and C-Cl bonds is inverted compared to SNAr reactions.
The "2-Pyridyl Problem" and Halogen Reactivity
The C-F bond is significantly stronger than the C-Cl bond, making it generally unreactive under typical Suzuki coupling conditions.[2] Consequently, 2-fluoronicotinic acid derivatives are poor substrates for Suzuki coupling where the C-F bond is the intended reaction site. In contrast, the C-Cl bond in 2-chloronicotinic acid can be readily activated for oxidative addition to a palladium catalyst, making it an excellent electrophilic partner in this reaction.[2]
A challenge often encountered with pyridyl substrates is the "2-pyridyl problem," where the pyridine nitrogen can coordinate to the palladium catalyst and inhibit its activity. However, the use of appropriate ligands and reaction conditions can overcome this issue.
Comparative Data: Suzuki-Miyaura Coupling Reactivity
| Derivative | Role in Suzuki Coupling | Reactivity at C-X Bond |
| 2-Fluoro-nicotinic acid | Generally unreactive as an electrophile | C-F bond is too strong for oxidative addition under standard conditions. |
| 2-Chloro-nicotinic acid | Effective electrophilic partner | C-Cl bond readily undergoes oxidative addition to the Pd(0) catalyst.[2] |
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative
The following is a general protocol for the Suzuki-Miyaura coupling of a 2-chloropyridine with an arylboronic acid.[3]
Materials:
-
2-Chloropyridine derivative (e.g., 2,3,5-trichloropyridine) (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Water/Dioxane solvent mixture
Procedure:
-
In a reaction vessel, dissolve the 2-chloropyridine derivative and the arylboronic acid in the water/dioxane solvent mixture.
-
Add sodium carbonate and palladium(II) acetate.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100°C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Amide Bond Formation: The Influence of Acidity
The formation of an amide bond from the carboxylic acid moiety of nicotinic acid derivatives is a fundamental transformation. The reactivity in this case is not at the C-X bond, but rather at the carboxyl group. However, the nature of the halogen at the 2-position indirectly influences this reaction by altering the acidity of the carboxylic acid.
pKa and its Implications for Amide Coupling
The electron-withdrawing nature of the halogen substituent increases the acidity of the nicotinic acid. Due to its higher electronegativity, fluorine has a more pronounced effect than chlorine.
A lower pKa indicates a more acidic carboxylic acid, which can have several implications for amide bond formation:
-
Activation: A more acidic carboxylic acid can be more readily activated by coupling reagents.
-
Reaction Conditions: The increased acidity may allow for the use of milder coupling conditions or a weaker base.
Experimental Protocol: Amide Bond Formation using EDC/HOBt
This protocol outlines a standard procedure for the synthesis of an amide from a carboxylic acid and an amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.[6][7][8]
Materials:
-
2-Halo-nicotinic acid (1.0 eq)
-
Amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve the 2-halo-nicotinic acid, HOBt, and the amine in anhydrous DMF or DCM.
-
Cool the solution to 0°C in an ice bath with stirring.
-
Add EDC·HCl portion-wise to the reaction mixture.
-
Add DIPEA dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
The reaction is then quenched with water and the product is extracted with an organic solvent.
-
The combined organic layers are washed sequentially with aqueous acid, aqueous base, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Visualizing the Chemistry: Diagrams
SNAr Reaction Mechanism
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Amide Bond Formation Workflow
Caption: General Workflow for EDC/HOBt Mediated Amide Bond Formation.
Conclusion and Recommendations
The choice between 2-fluoro- and 2-chloro-nicotinic acid derivatives is not arbitrary but a strategic decision based on the desired chemical transformation.
-
For Nucleophilic Aromatic Substitution (SNAr): 2-Fluoro-nicotinic acid derivatives are the superior choice due to their significantly higher reactivity, which can lead to higher yields and milder reaction conditions.
-
For Suzuki-Miyaura Cross-Coupling: 2-Chloro-nicotinic acid derivatives are the appropriate electrophilic partners, as the C-Cl bond is readily activated by palladium catalysts, whereas the C-F bond is largely unreactive.
-
For Amide Bond Formation: Both derivatives are suitable substrates. However, the higher acidity of 2-fluoronicotinic acid may offer advantages in terms of reaction kinetics and the potential for using milder coupling conditions.
By understanding the fundamental principles of reactivity and leveraging the appropriate experimental protocols, researchers can harness the unique properties of these halogenated building blocks to efficiently synthesize complex molecules for drug discovery and development.
References
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2-Chloronicotinic acid. (2023, November 28). In Wikipedia. Retrieved January 18, 2026, from [Link]
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Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved January 18, 2026, from [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
2-Chloroisonicotinic acid. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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2-Fluoronicotinic acid. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2008). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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2-Chloronicotinic acid. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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Suzuki coupling of different chloropyridines with phenylboronic acids. (2014). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Predicting relative efficiency of amide bond formation using multivariate linear regression. (2022). Semantic Scholar. Retrieved January 18, 2026, from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2020). Scholarship @ Claremont. Retrieved January 18, 2026, from [Link]
-
pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. (n.d.). OWL. Retrieved January 18, 2026, from [Link]
-
pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. Retrieved January 18, 2026, from [Link]
-
pKa Chart. (n.d.). Utah Tech University. Retrieved January 18, 2026, from [Link]
-
Rhodamines with a Chloronicotinic Acid Fragment for Live Cell Superresolution STED Microscopy. (2021). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. (2009). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis of 2-Chloronicotinic Acid Derivatives. (2019). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure. (2023). PubMed. Retrieved January 18, 2026, from [Link]
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A Comparative Guide to Assessing the Metabolic Stability of 6-Amino-2-fluoronicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug candidate from discovery to clinical application, metabolic stability is a paramount checkpoint. It dictates the compound's half-life and bioavailability, directly influencing its dosing regimen and potential for toxicity.[1][2] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is too stable could lead to adverse effects due to accumulation.[2] Therefore, a thorough understanding and early assessment of metabolic stability are crucial for selecting and optimizing drug candidates with favorable pharmacokinetic profiles.[1][2]
The 6-Amino-2-fluoronicotinic acid scaffold is a key pharmacophore in medicinal chemistry, appearing in a variety of compounds with diverse biological activities.[3][4][5] However, the metabolic fate of this heterocyclic core and its derivatives can be complex. This guide provides a comprehensive comparison of methodologies to assess the metabolic stability of these compounds, offering insights into experimental design, data interpretation, and the rationale behind choosing the most appropriate in vitro systems.
Choosing the Right In Vitro Model: A Comparative Overview
The liver is the primary site of drug metabolism in the body.[6][7] Consequently, in vitro models derived from the liver are the cornerstone of metabolic stability assessment. The choice of the model depends on the specific questions being addressed and the stage of drug discovery.
| In Vitro Model | Description | Advantages | Disadvantages | Best For |
| Liver Microsomes | Subcellular fraction of the liver containing cytochrome P450 (CYP) enzymes.[7][8][9] | Cost-effective, high-throughput, good for assessing Phase I metabolism.[8][10] | Lacks Phase II enzymes and cofactors, does not account for cellular uptake and transport.[11] | Early-stage screening of large compound libraries for CYP-mediated metabolism.[8][10] |
| Liver S9 Fraction | Supernatant fraction of a liver homogenate containing both microsomal and cytosolic enzymes.[9] | Includes both Phase I and Phase II enzymes.[9] | Still lacks the complete cellular machinery and cofactor concentrations of intact cells. | Assessing the involvement of both Phase I and Phase II enzymes in metabolism. |
| Hepatocytes | Intact, viable liver cells.[6][12] | Considered the "gold standard" as they contain the full complement of metabolic enzymes, cofactors, and transporters.[7][12] | More expensive, lower throughput, and can have lot-to-lot variability.[13] | More accurate prediction of in vivo hepatic clearance, studying both Phase I and II metabolism, and investigating transporter effects.[6][11][12] |
Experimental Workflow for Assessing Metabolic Stability
A typical workflow for evaluating the metabolic stability of this compound derivatives involves incubation with a chosen in vitro system, followed by quantitative analysis to measure the disappearance of the parent compound over time.
Caption: A generalized workflow for in vitro metabolic stability assessment.
Detailed Experimental Protocols
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
This protocol is designed for the initial screening of compounds to assess their susceptibility to Phase I metabolism.
Materials:
-
Test compounds and positive control (e.g., Verapamil)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard
-
96-well plates
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the test compound to pre-warmed phosphate buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and HLM.
-
Incubate the plate at 37°C with shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Protocol 2: Metabolic Stability in Suspended Human Hepatocytes
This protocol provides a more comprehensive assessment of metabolic stability, incorporating both Phase I and Phase II metabolism, as well as cellular uptake.[11]
Materials:
-
Test compounds and positive controls (e.g., a high clearance compound like Verapamil and a low clearance compound like Warfarin)
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium
-
Acetonitrile with internal standard
-
96-well plates
Procedure:
-
Thaw and prepare the cryopreserved hepatocytes according to the supplier's instructions.
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate, add the test compound to the hepatocyte suspension in incubation medium.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the cell suspension to a separate plate containing cold acetonitrile with an internal standard to stop the reaction and lyse the cells.
-
Centrifuge the plate to pellet cellular debris.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis and Interpretation
The primary outputs of these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).[1][7]
-
Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. A shorter half-life indicates lower metabolic stability.
-
Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug, independent of other physiological factors like blood flow.[13]
These parameters are calculated from the slope of the natural logarithm of the percentage of the parent compound remaining versus time.
Comparative Data of Hypothetical this compound Derivatives:
| Compound | Structure Modification | HLM t½ (min) | Hepatocyte t½ (min) | In Vitro CLint (µL/min/mg protein or 10^6 cells) |
| Parent Scaffold | This compound | 15 | 10 | High |
| Derivative A | Methyl ester at carboxylic acid | 25 | 18 | Moderate-High |
| Derivative B | Amide at carboxylic acid | 45 | 35 | Moderate |
| Derivative C | Addition of a bulky t-butyl group | >60 | >120 | Low |
| Comparator 1 (Verapamil) | - | 12 | 8 | High |
| Comparator 2 (Warfarin) | - | >60 | >120 | Low |
Potential Metabolic Pathways
The pyridine ring of the this compound scaffold is susceptible to several metabolic transformations. Understanding these potential pathways can guide the design of more stable analogues.
Caption: Potential Phase I and Phase II metabolic pathways for pyridine-containing compounds.
Common metabolic pathways for pyridine derivatives involve oxidation of the ring to form pyridinols, which can then undergo further metabolism.[14][15] The amino group can also be a site for acetylation.
Conclusion: A Strategic Approach to Optimizing Metabolic Stability
The assessment of metabolic stability is an iterative process in drug discovery. By employing a tiered approach, starting with high-throughput microsomal assays and progressing to more physiologically relevant hepatocyte models for promising candidates, researchers can efficiently identify compounds with desirable pharmacokinetic properties. The data generated from these studies are invaluable for building structure-activity relationships (SAR) and structure-metabolism relationships (SMR), guiding the design of new derivatives of this compound with enhanced metabolic stability and, ultimately, a higher probability of clinical success. The use of advanced analytical techniques like LC-MS/MS is critical for the accurate quantification of parent compounds and the identification of metabolites, providing deeper insights into the metabolic fate of these important molecules.[16][17][18]
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Patel, N. B., & Shaikh, F. M. (2010). New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. Scientia pharmaceutica, 78(4), 753–766. [Link]
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A Senior Application Scientist's Guide to the Analytical Determination of 6-Amino-2-fluoronicotinic Acid: A Head-to-Head Comparison
Introduction: The Analytical Imperative for 6-Amino-2-fluoronicotinic Acid
This compound is a fluorinated pyridine derivative that serves as a critical building block in modern organic synthesis, particularly within the pharmaceutical industry. Its unique structure, featuring an amino group, a carboxylic acid, and a fluorine atom, imparts specific reactivity and properties that make it a valuable intermediate for creating bioactive molecules.[1] The precise and accurate analytical characterization of this compound is paramount, ensuring purity, confirming identity, and quantifying it in various matrices, from raw materials to final product formulations.
This guide provides an in-depth, head-to-head comparison of the principal analytical techniques for the analysis of this compound. Moving beyond a simple listing of methods, we will explore the fundamental principles, provide field-proven experimental protocols, and offer expert insights into the causality behind methodological choices. The objective is to empower researchers, scientists, and drug development professionals to select the most suitable analytical strategy for their specific needs, balancing the critical demands of sensitivity, selectivity, cost, and throughput. Every protocol described herein is designed as a self-validating system, grounded in established regulatory guidelines to ensure data integrity and trustworthiness.[2][3][4]
Chapter 1: Understanding the Analyte: Physicochemical Properties
Before selecting an analytical technique, a thorough understanding of the analyte's chemical nature is essential. The properties of this compound dictate its behavior in any analytical system.
-
Structure and Functional Groups: The molecule possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH), making it amphiprotic, or zwitterionic, depending on the pH. This is the single most important factor influencing chromatographic retention.
-
Polarity: The presence of amine and carboxyl groups makes it a highly polar compound, readily soluble in water and other polar solvents.[5]
-
Volatility: Due to its polarity and ability to form strong hydrogen bonds, the compound has a high melting point (144-148 °C) and is non-volatile, which has significant implications for gas-phase analytical methods.[1][5][6]
-
Chromophore: The pyridine ring constitutes a strong chromophore, allowing for straightforward detection using Ultraviolet-Visible (UV-Vis) spectroscopy.[7]
| Property | Value | Source |
| Molecular Formula | C₆H₅FN₂O₂ | [8] |
| Molecular Weight | 141.1 g/mol | [1][5] |
| Melting Point | 144-148 °C | [1][5][6] |
| Appearance | White to off-white solid | [1][5] |
| pKa (Predicted) | 3.41 ± 0.10 | [5] |
Chapter 2: The Workhorse Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For routine quality control (QC), purity assessment, and quantification of this compound, High-Performance Liquid Chromatography (HPLC) with a UV detector is the undisputed workhorse.[9] It offers a robust, reliable, and cost-effective solution.
Expertise & Rationale: Why This Approach Works
The most common HPLC mode for a polar aromatic compound like this is Reversed-Phase (RP-HPLC). The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The key to success is controlling the ionization state of the analyte to ensure reproducible retention.
-
pH Control is Critical: Given the compound's amphiprotic nature, the mobile phase pH must be buffered. By setting the pH low (e.g., ~2.5-3.0) with an additive like formic or phosphoric acid, we protonate the carboxylic acid group, neutralizing its charge. This makes the molecule less polar overall, allowing it to be retained on the nonpolar C18 column.
-
Detector Selection: The conjugated pyridine ring system provides strong UV absorbance, making a UV detector set at a wavelength of maximum absorbance (λmax), such as 254 nm, an ideal choice for sensitive and linear detection.[9]
Experimental Protocol: HPLC-UV Analysis
This protocol is a validated starting point and should be verified for suitability under actual conditions of use, as per ICH guidelines.[9]
-
Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array or Variable Wavelength UV Detector.
-
Sample Preparation: Accurately weigh and dissolve the this compound standard and samples in Mobile Phase A to a final concentration of approximately 1 mg/mL.[9] Filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.[9]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]
-
Gradient Program:
-
0-2 min: 5% B
-
2-12 min: 5% to 95% B
-
12-15 min: 95% B
-
15.1-18 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30 °C.[9]
-
Injection Volume: 10 µL.[9]
-
Detector: UV at 254 nm.[9]
-
-
Data Analysis: Identify the peak corresponding to this compound by its retention time. Quantify using an external standard calibration curve.
Workflow Visualization
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A Comparative Guide to the Biological Targets of 6-Amino-2-fluoronicotinic Acid Analogs: A Literature Review for Drug Discovery Professionals
Introduction: The strategic incorporation of fluorine into small molecule scaffolds is a cornerstone of modern medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties. The 6-amino-2-fluoronicotinic acid core, a fluorinated pyridinyl scaffold, represents a versatile building block for the development of novel therapeutics. Its structural resemblance to key pharmacophores in established drug classes has spurred investigation into its potential for targeting a range of biological macromolecules. This guide provides a comprehensive literature review of the explored and potential biological targets of this compound analogs, offering a comparative analysis of their activity, and detailing relevant experimental protocols to empower researchers in their drug discovery endeavors.
Kinase Inhibition: Targeting Aberrant Signaling in Oncology and Immunology
The 6-aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors, acting as a hinge-binding motif that mimics the adenine core of ATP. Consequently, analogs of this compound have been investigated as inhibitors of several key kinases implicated in cancer and autoimmune diseases.
Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling and B-cell activation, making it a prime target for B-cell malignancies and autoimmune disorders.[1][2] Several approved BTK inhibitors feature aminopyrimidine or related heterocyclic cores. The this compound scaffold serves as a promising bioisostere for these hinge-binding motifs.
A study on novel 6-amino-1,3,5-triazine derivatives as irreversible BTK inhibitors provides valuable structure-activity relationship (SAR) insights that can be extrapolated to this compound analogs.[3][4] The core scaffold engages with the hinge region of the ATP binding pocket, while a side chain bearing an electrophilic warhead, such as an acrylamide group, forms a covalent bond with a non-catalytic cysteine residue (Cys481) in BTK, leading to irreversible inhibition.[4]
Comparative Performance of Related BTK Inhibitors:
| Compound Class | Target | IC50 (nM) | Key Structural Features | Reference |
| 6-amino-1,3,5-triazine derivative (C11) | BTK | 17.0 | Irreversible inhibitor with an acrylamide warhead. | [3][4] |
| Pyrimidine analog (25d) | BTK | - | Non-covalent inhibitor demonstrating high selectivity. | [5] |
| Aminopyrimidine-based dual inhibitor (14m) | BTK/FLT3 | <1 (BTK) | Dual targeting of BTK and FLT3. | [6] |
Experimental Protocol: Biochemical BTK Kinase Inhibition Assay
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified recombinant BTK enzyme.[7]
Materials:
-
Recombinant human BTK enzyme
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 μM DTT)[8]
-
ATP
-
Substrate (e.g., Poly (4:1 Glu, Tyr) peptide)[9]
-
Test compound (e.g., this compound analog) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control).
-
Add 2 µL of a solution containing the BTK enzyme in Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically.[8]
-
Add 2 µL of a solution containing the substrate and ATP in Kinase Assay Buffer. The final ATP concentration should be at or near its Km for BTK.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert the generated ADP to a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the data to determine the IC50 value.
Logical Relationship: BTK Inhibition by Covalent Analogs
Caption: Covalent inhibition of BTK by a this compound analog.
Janus Kinases (JAKs)
The Janus kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling through the JAK-STAT pathway.[10] Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases and cancers.[10][11] The 6-aminopyridine scaffold is also present in some JAK inhibitors.
While direct studies on this compound analogs as JAK inhibitors are not prevalent in the literature, a report on 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 inhibitors demonstrates the potential of this class of compounds.[12][13] Optimization of this series led to inhibitors with good kinase selectivity and pharmacokinetic properties.[12]
Comparative Performance of a Related JAK2 Inhibitor Series:
| Compound Series | Target | IC50 Range | Key Structural Features | Reference |
| 6-aminopyrazolyl-pyridine-3-carbonitriles | JAK2 | Nanomolar | Pyrazolyl-pyridine core | [12][13] |
Experimental Protocol: JAK2 Kinase Activity Assay
This protocol describes a luminescent-based assay to measure the activity of JAK2 and the inhibitory potential of test compounds.[14]
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase Assay Buffer (e.g., 60 mM HEPES pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na₃VO₄, 1.2 mM DTT)[10]
-
ATP
-
Substrate peptide (e.g., a biotinylated peptide containing a tyrosine phosphorylation site)
-
Test compound dissolved in DMSO
-
Kinase-Glo® MAX Assay Kit (Promega) or equivalent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a white assay plate, add the test compound or DMSO (control).
-
Add a solution containing the JAK2 enzyme and substrate peptide in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Add an equal volume of Kinase-Glo® MAX reagent to each well to terminate the reaction and measure the remaining ATP via a luminescence signal. A lower luminescence signal indicates higher kinase activity.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Dihydroorotate Dehydrogenase (DHODH) Inhibition: A Target for Cancer and Autoimmune Diseases
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes.[15][16][17] Inhibition of DHODH is a validated therapeutic strategy for autoimmune diseases and is being explored for cancer treatment.[15][18]
Analogs of nicotinic acid have been identified as DHODH inhibitors. For instance, a 2-anilino nicotinic acid derivative has shown inhibitory activity against human DHODH.[8] The this compound scaffold represents a related chemical space for the design of novel DHODH inhibitors.
Comparative Performance of Known DHODH Inhibitors:
| Compound | Target | IC50 (nM) | Mechanism of Action | Reference |
| Brequinar | Human DHODH | 5.2 | Non-competitive/mixed-type inhibitor | [8] |
| Teriflunomide (A77 1726) | Human DHODH | ~1200 | Active metabolite of leflunomide | [19] |
| Vidofludimus | Human DHODH | - | Immunomodulatory agent | [18] |
Experimental Protocol: DHODH Enzymatic Assay (DCIP Reduction)
This spectrophotometric assay measures the in vitro inhibitory activity of a test compound on DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor.[1][15]
Materials:
-
Recombinant human DHODH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)[1]
-
Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10) or decylubiquinone
-
Test compound dissolved in DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add 2 µL of the test compound dilution or DMSO (control).
-
Add a solution of recombinant human DHODH in Assay Buffer to each well.
-
Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.
-
Prepare a reaction mixture containing DHO, DCIP, and CoQ10 in Assay Buffer.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Immediately measure the decrease in absorbance at 600-650 nm over time.
-
Calculate the initial reaction velocity for each inhibitor concentration and determine the IC50 value.
Signaling Pathway: De Novo Pyrimidine Synthesis and DHODH Inhibition
Caption: Inhibition of DHODH by a this compound analog disrupts pyrimidine biosynthesis.
Metabotropic Glutamate Receptor (mGluR) Modulation: A Potential Avenue for CNS Disorders
Metabotropic glutamate receptors (mGluRs) are G protein-coupled receptors that modulate synaptic transmission and neuronal excitability, making them attractive targets for the treatment of various central nervous system (CNS) disorders.[20][21]
While the direct application of this compound analogs as mGluR modulators is less explored, related bicyclic structures have shown activity. For instance, (1S,2S,5R,6S)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740) is a potent and selective group II mGluR agonist.[22] This suggests that conformationally constrained analogs derived from the this compound scaffold could potentially interact with mGluR subtypes.
Experimental Protocol: Cell-Based Assay for mGluR2 Agonist Activity (Calcium Flux)
This protocol describes a cell-based assay to measure the agonist activity of a test compound at the mGluR2 receptor, often using a chimeric receptor coupled to a promiscuous G-protein (e.g., Gαqi5) to elicit a calcium flux response.[23]
Materials:
-
HEK293 cells stably expressing a chimeric mGluR2-Gαqi5 receptor
-
Cell culture medium
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compound dissolved in Assay Buffer
-
Glutamate (as a reference agonist)
-
Fluorescent plate reader with an injection system
Procedure:
-
Seed the HEK293-mGluR2-Gαqi5 cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compound and the reference agonist, glutamate.
-
Place the plate in a fluorescent plate reader and measure the baseline fluorescence.
-
Inject the test compound or glutamate into the wells and immediately begin recording the change in fluorescence over time.
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium, indicating receptor activation.
-
Determine the EC50 value for the test compound by plotting the peak fluorescence response against the compound concentration.
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a versatile template for the design of novel therapeutic agents. Its structural and electronic properties make it a suitable candidate for targeting a range of biological macromolecules, with kinase and DHODH inhibition being particularly compelling avenues for further investigation. The structure-activity relationships derived from related heterocyclic inhibitors provide a strong foundation for the rational design of potent and selective analogs. The experimental protocols detailed in this guide offer a practical framework for researchers to evaluate the biological activity of newly synthesized compounds. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound analogs against these and other potential targets to fully unlock their therapeutic potential.
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BPS Bioscience. JAK2 (Janus Kinase 2) Assay Kit. [Link]
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QIAGEN. ipsogen® JAK2 MutaQuant® Kit Handbook. [Link]
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- Yin, L., et al. (2024). Biological Evaluations and Computer-Aided Approaches of Janus Kinases 2 and 3 Inhibitors for Cancer Treatment: A Review. International journal of molecular sciences, 25(18), 9901.
- Engers, D. W., et al. (2015). Recent Progress in the Synthesis and Characterization of Group II Metabotropic Glutamate Receptor Allosteric Modulators. ACS chemical neuroscience, 6(6), 844–857.
- Cecon, E., et al. (2024). Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity. Journal of medicinal chemistry, 67(19), 15993–16010.
- Vijayakumar, S., et al. (2024). Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. Journal of biomedical science, 31(1), 89.
- Laha, J. K., et al. (2016). Development of Selective Covalent Janus Kinase 3 Inhibitors. Journal of medicinal chemistry, 59(1), 241–258.
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Scilit. Design and Synthesis of an Orally Active Metabotropic Glutamate Receptor Subtype-2 (mGluR2) Positive Allosteric Modulator (PAM) That Decreases Cocaine Self-Administration in Rats. [Link]
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The Strategic Advantage of Fluorination in Nicotinic Acid Mimetics: A Comparative Guide to GPR109A Agonist Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic agents for dyslipidemia, nicotinic acid (niacin) has long held a significant position due to its broad-spectrum effects on lipid profiles. However, its clinical utility is often hampered by patient compliance issues, primarily due to adverse effects such as flushing. This has spurred the development of novel agonists for the high-affinity niacin receptor, GPR109A (also known as HCA2), aiming to retain the therapeutic benefits of niacin while mitigating its undesirable side effects. A promising strategy in this endeavor has been the incorporation of fluorine into nicotinic acid mimetics. This guide provides an in-depth comparison of fluorinated and non-fluorinated GPR109A agonists, with a focus on a case study of fluorinated pyrazole carboxylic acids, to elucidate the impact of fluorination on drug efficacy.
The Rationale for GPR109A Agonism and the Role of Fluorination
Nicotinic acid exerts its primary therapeutic effects through the activation of GPR109A, a G-protein coupled receptor predominantly expressed in adipocytes and immune cells.[1] Activation of this receptor by an agonist initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and consequently, a reduction in lipolysis. This cascade ultimately contributes to the favorable lipid-modifying effects of niacin.
Fluorination is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of a drug candidate. The introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein.[2] In the context of GPR109A agonists, strategic fluorination has been explored to improve potency, selectivity, and pharmacokinetic profiles, potentially leading to a superior therapeutic window compared to non-fluorinated counterparts like nicotinic acid.
Case Study: Fluorinated Pyrazole Carboxylic Acids vs. Nicotinic Acid
A pivotal study by Skinner et al. (2007) identified a series of 5-alkyl pyrazole-3-carboxylic acids as potent and selective agonists of the human GPR109A receptor.[3] Notably, the introduction of a fluorine atom at the 4-position of the pyrazole ring yielded compounds with similar potency to their non-fluorinated analogues and, in one instance, demonstrated improved in vivo properties compared to niacin.[3] This section will delve into a comparative analysis based on the findings from this and related studies.
In Vitro Potency and Selectivity
The primary measure of a GPR109A agonist's effectiveness at the molecular level is its ability to activate the receptor, typically quantified by its half-maximal effective concentration (EC50) in functional assays. Both 5-alkyl pyrazole-3-carboxylic acids and their 4-fluoro counterparts have demonstrated potent agonism of GPR109A, with EC50 values in the nanomolar range.[3] A key advantage of these synthetic agonists is their selectivity for GPR109A over the highly homologous GPR109B receptor, where nicotinic acid shows some activity.[3]
Table 1: Comparative In Vitro Potency of GPR109A Agonists
| Compound | Chemical Structure | GPR109A EC50 (nM) | GPR109B Activity |
| Nicotinic Acid | Pyridine-3-carboxylic acid | ~300 | Active |
| 5-Pentyl-1H-pyrazole-3-carboxylic acid | Non-fluorinated pyrazole | Potent | Inactive |
| 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid | Fluorinated pyrazole | Potent | Inactive |
Data synthesized from Skinner et al. (2007).[3]
The data indicates that both the fluorinated and non-fluorinated pyrazole derivatives are significantly more potent than nicotinic acid at the GPR109A receptor and exhibit superior selectivity. The fluorination at the 4-position of the pyrazole ring maintains this high potency.
Mechanism of Action: GPR109A Signaling Pathway
The activation of GPR109A by an agonist triggers a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gαi). This, in turn, inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cyclic AMP (cAMP). This reduction in cAMP is the critical step that leads to the downstream anti-lipolytic effects.
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Safety Operating Guide
Navigating the Disposal of 6-Amino-2-fluoronicotinic Acid: A Guide for Laboratory Professionals
Understanding the Hazard Profile
6-Amino-2-fluoronicotinic acid and its analogs are generally classified as irritants.[4][5][6][7] Direct contact can cause irritation to the skin, eyes, and respiratory system.[4][7] Therefore, adherence to proper personal protective equipment (PPE) protocols is the first line of defense.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact and potential absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from dust particles and splashes. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | To minimize inhalation of dust or aerosols.[4][5][8] |
The Disposal Workflow: A Step-by-Step Protocol
The fundamental principle for the disposal of this compound is that it should be treated as hazardous waste and managed by a licensed environmental disposal company.[4][7][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Here is a systematic approach to its disposal:
Step 1: Waste Identification and Segregation
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Pay close attention to incompatibilities with strong oxidizing agents, strong acids, and strong bases.[4]
Step 2: Waste Collection and Storage
-
Container Selection: Use a designated, sealable, and chemically compatible container for collecting solid waste. For contaminated labware (e.g., pipette tips, weighing boats), a separate, clearly labeled container should be used.
-
Storage Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.
Step 3: Managing Spills
In the event of a small spill:
-
Restrict Access: Cordon off the affected area to prevent the spread of the chemical.
-
Wear Appropriate PPE: Don the full PPE as outlined in Table 1.
-
Containment and Cleanup: Gently sweep the solid material to avoid generating dust. Use an inert absorbent material, such as vermiculite or sand, for any dissolved spills.
-
Collection: Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., water, if appropriate) and collect the cleaning materials as hazardous waste.
Step 4: Arranging for Disposal
-
Contact EHS: Liaise with your institution's EHS department or designated hazardous waste management provider to schedule a pickup.
-
Provide Documentation: Be prepared to provide the full chemical name, quantity of waste, and any other required documentation.
-
Waste Classification: Based on its pyridine structure, this waste may fall under EPA hazardous waste codes such as F005 for pyridine wastes.[9][10][11][12] Your EHS department will make the final determination.
Disposal Decision Pathway
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, upholding the principles of scientific integrity and responsibility.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Amino-2-fluoronicotinic Acid
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-proven guidance on the appropriate selection and use of Personal Protective Equipment (PPE) when handling 6-Amino-2-fluoronicotinic acid (CAS No. 1393584-80-9)[1]. While specific toxicological data for this compound is limited, by analyzing its structure—a fluorinated aminopyridine carboxylic acid—we can extrapolate from closely related analogues to establish a robust safety protocol. This guide is built on the foundational principles of risk assessment, engineering controls, and the proper use of PPE as the final, critical barrier against exposure.
Hazard Assessment: Understanding the "Why"
This compound is a solid, likely a crystalline powder. The primary hazards are associated with its structural motifs: the aminopyridine ring and the fluoronicotinic acid moiety. Based on data from similar compounds like 6-Aminonicotinic acid and 6-Fluoronicotinic acid, we must anticipate the following risks:
-
Respiratory Irritation : As a powder, the compound can easily become airborne during handling (e.g., weighing, transferring). Inhalation may cause irritation to the respiratory system.[2][3][4][5]
-
Serious Eye Irritation : Contact with the eyes is likely to cause significant irritation.[2][3][4][5][6]
-
Skin Irritation and Potential Sensitization : Direct contact with the skin can cause irritation.[2][3][5][6][7] Furthermore, some aminopyridine derivatives are known to be skin sensitizers, meaning repeated exposure could lead to an allergic reaction.[7]
-
Systemic Effects : Accidental ingestion of aminopyridine compounds may lead to systemic health effects.[7]
Therefore, all handling procedures must be designed to minimize dust generation and prevent direct contact with the skin, eyes, and respiratory tract.
Core PPE Directive: A Head-to-Toe Protocol
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the quantities of material being handled. The following recommendations represent the minimum standard for safely handling this compound in a laboratory setting.
Primary Engineering Control: The Fume Hood
Before any discussion of PPE, it is critical to state that all operations involving the solid form of this compound should be performed within a certified chemical fume hood. This is the most effective way to control airborne particulates and vapors, protecting both the user and the laboratory environment.
Essential PPE Ensemble
-
Eye and Face Protection :
-
Chemical Splash Goggles : At a minimum, ANSI Z87.1-compliant or EN166-compliant chemical splash goggles are mandatory.[4][8] They provide a seal around the eyes to protect against dust and potential splashes. Safety glasses with side shields are insufficient as they do not provide adequate protection from airborne powders.[8]
-
Face Shield : When handling larger quantities (typically >5 grams) or when there is a heightened risk of splashing (e.g., during vigorous dissolution), a full-face shield should be worn over the chemical splash goggles.[8] This provides an additional layer of protection for the entire face.
-
-
Hand Protection :
-
Chemical-Resistant Gloves : Powder-free nitrile or neoprene gloves are the standard recommendation.[8][9] Always inspect gloves for tears or punctures before use.[5]
-
Double Gloving : For procedures involving larger quantities or extended handling times, consider wearing two pairs of nitrile gloves. This provides a safeguard against undetected punctures in the outer glove.
-
Proper Technique : Gloves should be removed carefully to avoid contaminating the skin. Wash hands thoroughly with soap and water after removing gloves.[4]
-
-
Body Protection :
-
Laboratory Coat : A clean, buttoned laboratory coat is the minimum requirement to protect skin and personal clothing from incidental contact.[8]
-
Disposable Gown : For tasks with a higher potential for contamination, such as weighing large amounts or extensive handling, a disposable gown with long sleeves and elastic cuffs is recommended.[9] The cuffs should be tucked under the outer pair of gloves to ensure a complete seal.
-
-
Respiratory Protection :
-
Within a Fume Hood : When handling small quantities inside a properly functioning fume hood, respiratory protection may not be strictly necessary if a thorough risk assessment confirms that airborne concentrations will remain negligible.
-
Air-Purifying Respirator (APR) : For weighing larger quantities, even within a fume hood, or if the ventilation is suboptimal, a half-mask or full-facepiece air-purifying respirator with N95 or P100 particulate filters is required.[9][10] A full face-piece respirator offers the added benefit of integrated eye protection.[9] All users of respirators must be fit-tested and trained in their proper use, as mandated by OSHA standards.[10]
-
Operational and Disposal Plans
Step-by-Step Handling Protocols
A. Weighing and Aliquoting (Solid)
-
Preparation : Don the complete PPE ensemble (goggles, face shield if needed, lab coat/gown, double gloves, and respirator if required).
-
Work Area : Perform all work on a disposable absorbent bench liner within a chemical fume hood to contain any spills.
-
Transfer : Use a spatula or powder funnel to carefully transfer the solid. Avoid any actions that could generate dust, such as dropping the material from a height.
-
Cleaning : After transfer, gently tap the spatula on the inside of the receiving vessel to dislodge any remaining powder.
-
Closure : Securely cap the source and receiving containers immediately after use.
B. Dissolution and Solution Handling
-
Preparation : Ensure the PPE ensemble is in place.
-
Solvent Addition : Add solvent to the solid slowly to avoid splashing. If using a stir bar, start the stirring at a low speed and gradually increase.
-
Handling : Keep all containers capped when not in use. Use a secondary container to transport solutions outside of the fume hood.
Spill and Disposal Plan
-
Minor Spill (Solid) :
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully wipe up the material, working from the outside in.
-
Place the contaminated materials into a sealed, labeled hazardous waste bag.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
-
Disposal :
-
Chemical Waste : Dispose of unused this compound and any solutions containing it in a clearly labeled, sealed hazardous waste container designated for halogenated organic waste.
-
Contaminated PPE : All disposable PPE (gloves, gowns, bench liners, etc.) that has come into contact with the chemical must be disposed of as solid hazardous waste.[6] Place these items in a sealed, labeled waste bag.
-
Summary of PPE Requirements
| Task / Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small Scale Weighing (<1g in Fume Hood) | Chemical Splash Goggles | Single Pair Nitrile Gloves | Lab Coat | Recommended (N95) |
| Large Scale Weighing (>1g in Fume Hood) | Goggles & Face Shield | Double Pair Nitrile Gloves | Disposable Gown | Mandatory (Half-mask APR with P100 filters) |
| Solution Handling (Dilute) | Chemical Splash Goggles | Single Pair Nitrile Gloves | Lab Coat | Not typically required in fume hood |
| Spill Cleanup (Solid) | Goggles & Face Shield | Double Pair Nitrile Gloves | Disposable Gown | Mandatory (Half-mask APR with P100 filters) |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
